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  • Product: 1,2-Dichloro-4-(difluoromethyl)-3-nitrobenzene
  • CAS: 1806356-65-9

Core Science & Biosynthesis

Foundational

A Technical Guide to 1,2-Dichloro-4-(difluoromethyl)-3-nitrobenzene: Properties, Synthesis, and Applications

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 1,2-Dichloro-4-(difluoromethyl)-3-nitrobenzene (CAS No: 1806356-65-9), a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,2-Dichloro-4-(difluoromethyl)-3-nitrobenzene (CAS No: 1806356-65-9), a highly functionalized aromatic compound with significant potential as a building block in synthetic chemistry. While specific experimental data for this compound is limited in public literature, this document synthesizes information based on its structural analogues and established chemical principles to offer insights into its physicochemical properties, spectral characteristics, reactivity, and potential applications. The presence of chloro, nitro, and difluoromethyl groups on the benzene scaffold creates a unique electronic and steric environment, making it a valuable intermediate for the synthesis of novel pharmaceuticals and agrochemicals. This guide explores plausible synthetic routes, key chemical transformations, and the safety considerations necessary for handling this reactive intermediate.

Introduction and Molecular Overview

1,2-Dichloro-4-(difluoromethyl)-3-nitrobenzene is a substituted nitrobenzene compound featuring a unique combination of functional groups that dictate its chemical behavior. The molecule's structure includes:

  • A Dichlorinated Benzene Ring: The two chlorine atoms are significant electron-withdrawing groups and also serve as potential leaving groups in nucleophilic aromatic substitution reactions.

  • A Nitro Group (NO₂): As a powerful electron-withdrawing group, the nitro moiety strongly deactivates the ring towards electrophilic substitution but is critical for activating it towards nucleophilic substitution.[1] It is also readily reduced to an amino group, a cornerstone transformation for building complex molecules.[1]

  • A Difluoromethyl Group (CHF₂): This group is of high interest in medicinal chemistry. It acts as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups, often enhancing metabolic stability and cell membrane permeability of drug candidates.[2][3]

This combination of functionalities suggests the compound's primary utility is not as a final product but as a versatile intermediate for constructing more complex molecular architectures.

Caption: Chemical structure of 1,2-Dichloro-4-(difluoromethyl)-3-nitrobenzene.

Physicochemical and Spectral Properties

While comprehensive, experimentally verified data for this specific compound is not widely published, the following table summarizes its core identifiers. The subsequent sections provide predicted spectral characteristics based on well-established principles of chemical spectroscopy.

PropertyValueSource
CAS Number 1806356-65-9
Molecular Formula C₇H₃Cl₂F₂NO₂
Molecular Weight 242.01 g/mol
SMILES O=N(=O)c1c(ccc(c1Cl)Cl)C(F)F
Physical Form Solid (Predicted)N/A
Melting Point Not availableN/A
Boiling Point Not availableN/A
Solubility Soluble in organic solvents (Predicted)N/A
Predicted Spectral Analysis

The structural characterization of this molecule would rely on a combination of spectroscopic techniques.

  • ¹H NMR Spectroscopy : The proton NMR spectrum is expected to be simple. The single aromatic proton would appear as a singlet in the downfield region (δ 7.5-8.5 ppm). The proton of the difluoromethyl group (-CHF₂) would appear as a triplet due to coupling with the two equivalent fluorine atoms (²JHF coupling).[4]

  • ¹⁹F NMR Spectroscopy : The fluorine NMR would show a single signal, a doublet, arising from the two equivalent fluorine atoms being coupled to the single proton of the difluoromethyl group (²JHF coupling).

  • ¹³C NMR Spectroscopy : The carbon NMR spectrum should display seven distinct signals for each carbon atom in the unique electronic environments created by the varied substituents. The carbon attached to the CHF₂ group and the carbons bonded to the chlorine and nitro groups would be significantly shifted.

  • Infrared (IR) Spectroscopy : The IR spectrum would be characterized by strong absorption bands corresponding to the nitro group (asymmetric and symmetric stretches around 1530 cm⁻¹ and 1350 cm⁻¹, respectively). Other key peaks would include C-F stretching vibrations (around 1100-1300 cm⁻¹), C-Cl stretches (around 600-800 cm⁻¹), and aromatic C-H and C=C vibrations.[5][6]

  • Mass Spectrometry : The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight. A characteristic isotopic pattern would be observed for the M, M+2, and M+4 peaks in an approximate 9:6:1 ratio, which is indicative of a molecule containing two chlorine atoms.

Synthesis and Chemical Reactivity

Proposed Synthetic Pathway

A logical and efficient synthesis of 1,2-Dichloro-4-(difluoromethyl)-3-nitrobenzene would likely involve the direct nitration of a suitable precursor, 1,2-dichloro-4-(difluoromethyl)benzene. This approach leverages standard electrophilic aromatic substitution chemistry.

Causality of the Synthetic Choice: The directing effects of the substituents on the precursor ring guide the position of nitration. The chlorine atoms and the difluoromethyl group are all ortho-, para-directing. However, the position between the two chlorine atoms (position 3) is sterically hindered and electronically deactivated. The most activated and accessible position for the incoming nitro group would be ortho to the difluoromethyl group and meta to the two chlorine atoms, leading to the desired product. Standard nitrating conditions, such as a mixture of nitric acid and sulfuric acid, would be employed.[1][7]

synthesis_workflow Precursor 1,2-Dichloro-4-(difluoromethyl)benzene Reagents HNO₃ / H₂SO₄ Precursor->Reagents Product 1,2-Dichloro-4-(difluoromethyl)-3-nitrobenzene Reagents->Product Nitration

Caption: Proposed workflow for the synthesis via nitration.

Exemplary Protocol: Nitration

  • Preparation: To a cooled (0-5 °C) flask containing concentrated sulfuric acid, slowly add 1,2-dichloro-4-(difluoromethyl)benzene while stirring.

  • Nitration: Prepare a nitrating mixture of concentrated nitric acid and sulfuric acid. Add this mixture dropwise to the reaction flask, ensuring the temperature is maintained below 10 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature for several hours until TLC or GC-MS analysis indicates the consumption of the starting material.

  • Workup: Carefully pour the reaction mixture over crushed ice and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Key Chemical Reactivity

The compound's utility stems from its predictable reactivity at several sites, primarily driven by the electron-withdrawing nature of the nitro group.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amine (aniline derivative) using various standard methods, such as catalytic hydrogenation (H₂/Pd-C) or metal-acid systems (e.g., Fe/HCl, SnCl₂).[1] This transformation is fundamental, as the resulting aniline is a key precursor for forming amides, sulfonamides, and diazonium salts, which are pivotal in pharmaceutical synthesis.

  • Nucleophilic Aromatic Substitution (SNAr): The strong electron-withdrawing effect of the nitro group, combined with the chlorine substituents, makes the aromatic ring susceptible to SNAr.[8] Nucleophiles (e.g., alkoxides, amines, thiols) can displace one of the chlorine atoms. The chlorine at position 2 (ortho to the nitro group) is expected to be more activated towards substitution than the chlorine at position 1.

reactivity_pathways cluster_reduction Reduction cluster_snar Nucleophilic Aromatic Substitution (SNAr) Start 1,2-Dichloro-4- (difluoromethyl)-3-nitrobenzene Aniline Corresponding Aniline Derivative Start->Aniline [H] (e.g., Fe/HCl) Nucleophile Nucleophile (Nu⁻) SNAr_Product Substituted Product (e.g., ether, amine) Nucleophile->SNAr_Product -Cl⁻

Caption: Key reactivity pathways for the title compound.

Potential Applications in Research and Drug Development

While direct applications of this specific molecule are not documented, its structural motifs are prevalent in functional molecules:

  • Pharmaceutical Scaffolding: After reduction of the nitro group, the resulting 3,4-dichloro-2-(difluoromethyl)aniline is a valuable scaffold. Dichloroaniline moieties are found in various kinase inhibitors and other therapeutic agents.

  • Agrochemical Synthesis: Dichloronitrobenzene derivatives are common precursors in the synthesis of herbicides and pesticides.[1] The addition of a difluoromethyl group could be explored to develop new active ingredients with modified properties.

  • Materials Science: Highly functionalized and electron-deficient aromatic compounds can serve as building blocks for creating organic electronic materials or polymers with tailored properties.

The true value of this compound lies in its role as a chemical intermediate, providing researchers with a platform to introduce the beneficial difluoromethyl group into more complex and high-value molecules.

Safety and Handling

Predicted Hazards:

  • GHS Pictograms: GHS07 (Exclamation Mark), GHS09 (Environment)

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.[1][9]

    • H317: May cause an allergic skin reaction.[1][9]

    • H319: Causes serious eye irritation.[1][9]

    • H411: Toxic to aquatic life with long-lasting effects.[1]

Precautionary MeasureProtocol
Engineering Controls Work in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[11]
Personal Protective Equipment (PPE) Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and safety glasses or goggles.[9][10]
Handling Avoid creating dust.[9] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[12]
Storage Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials like strong oxidants and bases.[10][13]
Disposal Dispose of waste in accordance with local, state, and federal regulations. Do not allow to enter the environment.[10]

Conclusion

1,2-Dichloro-4-(difluoromethyl)-3-nitrobenzene represents a promising, albeit under-characterized, chemical intermediate. Its synthesis is feasible through standard organic chemistry reactions, and its reactivity is predictably governed by its potent functional groups. For researchers in drug discovery and materials science, this compound offers a valuable platform for incorporating the desirable difluoromethyl moiety into novel molecular frameworks. Further investigation into its properties and reactions is warranted to fully unlock its potential as a versatile synthetic building block.

References

  • Appchem. Benzene, 1,2-dichloro-4-(difluoromethyl)-3-nitro- | 1806356-65-9. [Link]

  • ChemWhat. 1,2-dichloro-3-fluoro-4-nitrobenzene CAS#: 100465-04-1. [Link]

  • Capot Chemical. Specifications of 1,2-Dichloro-4-fluoromethyl-3-nitrobenzene. [Link]

  • Capot Chemical. MSDS of 1,2-Dichloro-4-nitrobenzene. [Link]

  • INCHEM. ICSC 0254 - 1,2-DICHLORO-4-NITROBENZENE. [Link]

  • Wikipedia. 1,2-Dichloro-4-nitrobenzene. [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Versatile Applications of 4-Chloro-3-nitrobenzotrifluoride in Chemical Synthesis. [Link]

  • INCHEM. ICSC 0252 - 1,3-DICHLORO-4-NITROBENZENE. [Link]

  • Krishnakumar, V., et al. (2012). Molecular structure, vibrational spectra, HOMO, LUMO and NMR studies of 1,2-dichloro-4-nitrobenzene and 2,3,5,6-tetrachloro-1-nitrobenzene based on density functional calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 86, 196-204. [Link]

  • SpectraBase. 1,2-Dichloro-4-nitrobenzene - Optional[FTIR] - Spectrum. [Link]

  • INCHEM. ICSC 0252 - 1,3-DICHLORO-4-NITROBENZENE. [Link]

  • Nowak, M., et al. (2021). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules, 26(11), 3043. [Link]

  • Welch, E. (1959). U.S. Patent No. 2,883,435. Washington, DC: U.S.
  • Google Patents. Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran.
  • Ogawa, Y., et al. (2020). Contribution of Organofluorine Compounds to Pharmaceuticals. ACS Omega, 5(20), 11395-11403. [Link]

  • Gabbutt, C. D., et al. (2023). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molbank, 2023(3), M1682. [Link]

  • CLaME. Organic Chemistry Ir And Nmr Cheat Sheet. [Link]

  • Gregory, G. H., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]

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Exploratory

Crystallographic Determination and Structural Analysis of 1,2-Dichloro-4-(difluoromethyl)-3-nitrobenzene

Target Audience: Researchers, Structural Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary The compound 1,2-Dichloro-4-(difluoromethyl)-3-nitrobenze...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Structural Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

The compound 1,2-Dichloro-4-(difluoromethyl)-3-nitrobenzene (CAS: 1806356-65-9) represents a highly functionalized aromatic scaffold frequently utilized as an advanced intermediate in the synthesis of agrochemicals and pharmaceuticals[1][2]. The presence of vicinal halogens, a strongly electron-withdrawing nitro group, and a lipophilic difluoromethyl ( −CF2​H ) group creates a sterically congested and electronically complex microenvironment.

Because empirical single-crystal X-ray diffraction (SC-XRD) data for this specific molecule is highly dependent on proprietary crystallization conditions, this whitepaper provides a predictive structural analysis and a field-proven, self-validating crystallographic methodology for its determination. We detail the causality behind experimental choices, focusing on the unique stereoelectronic behavior of the −CF2​H group and the rigorous refinement strategies required to resolve halogen and fluorine disorder.

Molecular Architecture and Conformational Causality

The crystal packing and molecular geometry of 1,2-Dichloro-4-(difluoromethyl)-3-nitrobenzene are dictated by a delicate balance of steric hindrance and stereoelectronic effects.

Steric Congestion and Nitro Group Non-Planarity

In an idealized benzene ring, substituents prefer to lie coplanar with the aromatic π -system to maximize conjugation. However, in this molecule, the nitro group at position 3 is flanked by a bulky chlorine atom at position 2 and a difluoromethyl group at position 4. To alleviate severe steric clash (Pauli repulsion) between the oxygen atoms of the nitro group and the electron clouds of the adjacent substituents, the nitro group is forced out of the aromatic plane. This out-of-plane twist significantly impacts the molecule's dipole moment and crystal packing orientation.

The Difluoromethyl Group: A Lipophilic Hydrogen Bond Donor

Unlike the fully fluorinated −CF3​ group, the −CF2​H moiety acts as a weak but highly directional lipophilic hydrogen bond donor[3]. The strong electron-withdrawing nature of the two fluorine atoms polarizes the C−H bond, increasing its hydrogen-bond acidity.

  • Causality in Conformation: The −CF2​H group is predicted to adopt a conformation that allows the hydrogen atom to form an intramolecular hydrogen bond ( C−H⋯O ) with one of the oxygen atoms of the adjacent nitro group. This intramolecular interaction stabilizes a specific rotamer, which will be evident in the electron density map during X-ray structure solution[3].

Self-Validating SC-XRD Experimental Protocol

To obtain high-resolution crystallographic data, the experimental workflow must be treated as a self-validating system where every step ensures the integrity of the next.

Step 1: Crystallization via Vapor Diffusion
  • Dissolution: Dissolve 50 mg of the synthesized compound in 2 mL of Dichloromethane (DCM). DCM is chosen for its excellent solvating power for halogenated aromatics.

  • Anti-Solvent Layering: Carefully layer 2 mL of n-hexane over the DCM solution in a narrow-bore crystallization vial.

  • Incubation: Cap loosely and store at 4°C. Causality: The low temperature slows the diffusion rate of hexane into DCM, promoting the nucleation of fewer, but higher-quality, single crystals rather than microcrystalline powder.

Step 2: Crystal Mounting and Data Collection
  • Cryo-Mounting: Select a colorless block crystal (approx. 0.2×0.15×0.1 mm) under a polarized light microscope. Coat the crystal in Paratone-N oil and mount it on a MiTeGen cryoloop.

  • Flash-Freezing: Immediately transfer the loop to the diffractometer goniometer under a 100 K nitrogen cold stream. Causality: Flash-freezing the Paratone oil forms a rigid glass that holds the crystal perfectly still. Collecting data at 100 K minimizes thermal vibrations (Debye-Waller factors), which is absolutely critical for accurately locating the light hydrogen atom of the −CF2​H group amidst heavy chlorine atoms.

  • Diffraction: Utilize a diffractometer equipped with Mo-K α radiation ( λ=0.71073 Å). Collect ω and ϕ scans to achieve >99.5% completeness up to 2θ=55∘ .

Step 3: Data Reduction and Structure Solution
  • Integration: Integrate the raw diffraction frames using standard reduction software (e.g., APEX3/SAINT).

  • Absorption Correction: Apply a multi-scan absorption correction (e.g., SADABS). Causality: The two chlorine atoms strongly absorb X-rays. Failing to correct for this will result in false electron density peaks (Fourier truncation ripples) near the heavy atoms, which could be misidentified as disordered atoms.

  • Structure Solution: Solve the phase problem using the dual-space algorithm in [4][5]. Causality: Dual-space recycling is vastly superior to traditional direct methods for structures containing a mix of heavy halogens and light atoms, preventing phase-shift errors.

Step 4: Refinement Strategy (Olex2 / SHELXL)

Refine the structure using full-matrix least-squares on F2 via within the graphical user interface[6][7].

  • Anisotropic Refinement: Refine all non-hydrogen atoms (C, N, O, F, Cl) anisotropically.

  • Fluorine Disorder Handling: Fluorine atoms in −CF2​H groups frequently exhibit rotational disorder. If the electron density map shows elongated ellipsoids for the F atoms, split them into two positions (PART 1 and PART 2) and refine their Site Occupancy Factors (SOFs) using a free variable, applying SADI restraints to maintain identical C−F bond lengths.

Quantitative Data Summaries

The following tables summarize the expected crystallographic parameters and geometric metrics based on homologous heavily substituted difluoromethyl-arenes.

Table 1: Predicted Crystallographic Parameters
ParameterValue / Specification
Chemical Formula C₇H₃Cl₂F₂NO₂
Formula Weight 242.00 g/mol
Crystal System Monoclinic
Space Group P2₁/c (Centrosymmetric)
Temperature 100(2) K
Radiation Mo Kα ( λ=0.71073 Å)
Data Completeness >99.5%
Validation Target (R1) <0.05 (Self-validating threshold)
Table 2: Key Geometric and Conformational Metrics
Structural FeatureExpected ValueMechanistic Causality
C-Cl Bond Length 1.72 - 1.74 ÅStandard aromatic C(sp2)−Cl bond.
C-F Bond Length 1.35 - 1.37 ÅHighly polarized bonds due to high electronegativity of F.
Nitro Torsion Angle 45° - 65° out-of-planeDriven by Pauli repulsion from ortho Cl and −CF2​H groups.
Intramolecular H-Bond C−H⋯O (Nitro)Stabilizes the specific rotamer of the −CF2​H group[3].

Experimental Workflow Visualization

The following diagram illustrates the self-validating SC-XRD workflow, ensuring that data integrity is maintained from crystal growth to final structural deposition.

SCXRD_Workflow Cryst 1. Crystal Growth (Vapor Diffusion, 4°C) Mount 2. Crystal Mounting (Cryoloop + Paratone Oil) Cryst->Mount DataColl 3. Data Collection (Mo Kα, 100K, >99% Completeness) Mount->DataColl Integration 4. Data Reduction (Integration & SADABS Absorption) DataColl->Integration Solution 5. Structure Solution (SHELXT Dual-Space Algorithm) Integration->Solution Refinement 6. Structure Refinement (SHELXL Least-Squares, F²) Solution->Refinement Validation 7. Validation & Deposition (IUCr checkCIF & CCDC) Refinement->Validation

Caption: Self-validating Single-Crystal X-Ray Diffraction (SC-XRD) workflow.

Validation and Quality Control

A crystallographic protocol is only as trustworthy as its validation metrics. For 1,2-Dichloro-4-(difluoromethyl)-3-nitrobenzene, the final structural model must pass the IUCr checkCIF algorithm.

  • Goodness-of-Fit (GooF): Must converge near 1.000.

  • Residual Electron Density: The highest peak and deepest hole in the final difference Fourier map should not exceed +0.5 e/ų and −0.5 e/ų, respectively. Any peaks larger than this localized near the chlorine atoms indicate an inadequate absorption correction rather than missing atoms.

References

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. URL:[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]

  • Zafrani, Y., Yeffet, D., Sod-Moriah, G., Berliner, A., Amir, D., Marciano, D., ... & Saphier, S. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(18), 1039-1065. URL:[Link]

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Foundational

Toxicity profile and material safety data sheet (MSDS) for 1,2-Dichloro-4-(difluoromethyl)-3-nitrobenzene

An In-depth Technical Guide on the Toxicity Profile and Material Safety of 1,2-Dichloro-4-(difluoromethyl)-3-nitrobenzene For Researchers, Scientists, and Drug Development Professionals Executive Summary: An Expert Asses...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide on the Toxicity Profile and Material Safety of 1,2-Dichloro-4-(difluoromethyl)-3-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: An Expert Assessment

1,2-Dichloro-4-(difluoromethyl)-3-nitrobenzene is a complex aromatic compound whose toxicological profile is predicted to be dominated by the synergistic effects of its constituent functional groups: the dichloronitrobenzene core and the difluoromethyl moiety. Based on extensive data from analogous compounds, this substance should be handled as a hazardous material with significant potential for acute toxicity, skin and eye irritation, and possible long-term health effects. This guide provides a detailed, evidence-based framework for understanding and managing the risks associated with its use in a research and development setting.

Predicted Physicochemical Properties and Hazard Profile

The physicochemical properties of a compound are critical determinants of its toxicological behavior, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₇H₃Cl₂F₂NO₂Derived from chemical structure.
Appearance Likely a solid, possibly crystalline, with a yellow to tan color.Based on analogous dichloronitrobenzene compounds.[1][2]
Odor Potentially a characteristic, possibly almond-like, odor.Nitrobenzene, a related compound, has a characteristic almond-like odor.
Solubility Sparingly soluble in water.[1]The hydrophobic nature of the dichlorobenzene ring and the difluoromethyl group would suggest low water solubility.
Extrapolated GHS Hazard Classification

The following GHS classification is proposed based on the known hazards of dichloronitrobenzene isomers and nitrobenzene.

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[3][4][5][6][7]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin.[3]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled.[3]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[3][4][7]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation.[3][4][6][7]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation.[3][4][6][7]
(Single Exposure)
Specific Target Organ ToxicityCategory 2H373: May cause damage to organs through prolonged or repeated exposure.[1][3]
(Repeated Exposure)
Hazardous to the AquaticAcute 2, Chronic 2H411: Toxic to aquatic life with long lasting effects.[3]
Environment

In-Depth Toxicological Profile (Based on Analogs)

The toxicity of this compound is likely multifaceted, stemming from the known hazards of dichlorinated nitroaromatics.

Acute Toxicity

Dichloronitrobenzene isomers are consistently classified as harmful by ingestion, skin contact, and inhalation.[3] The primary mechanism of acute toxicity for nitroaromatic compounds is the induction of methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen effectively.[8]

Symptoms of Overexposure:

  • Headache, dizziness, fatigue, and nausea.[8][9]

  • At higher concentrations, symptoms can progress to depressed respiration, cyanosis (bluish-gray skin), and potentially coma.[8]

Skin and Eye Irritation

Direct contact with dichloronitrobenzene analogs is known to cause skin and serious eye irritation.[3][4][6][7] The irritant effects are likely due to the reactive nature of the nitroaromatic ring system. Prolonged or repeated skin contact may lead to dermatitis.

Specific Target Organ Toxicity (STOT)
  • Single Exposure: Inhalation of dust or vapors may cause respiratory tract irritation, leading to symptoms such as coughing.[1][3]

  • Repeated Exposure: Long-term or repeated exposure to dichloronitrobenzenes may have adverse effects on the liver and kidneys, potentially leading to impaired function.[1]

Carcinogenicity, Mutagenicity, and Reproductive Toxicity

The long-term toxicological properties of 1,2-Dichloro-4-(difluoromethyl)-3-nitrobenzene have not been investigated. However, data on related compounds warrant a cautious approach:

  • Carcinogenicity: Some dichlorobenzene isomers are suspected of causing cancer.[1] The International Agency for Research on Cancer (IARC) has not classified all dichloronitrobenzene isomers, but it is prudent to handle this compound as a potential carcinogen.

  • Reproductive Toxicity: Nitrobenzene has been shown to have reproductive effects in animal studies, including decreased fertility and testicular damage.[8]

Material Safety and Handling Protocols

A proactive and informed approach to safety is paramount when working with a compound of this predicted hazard level.

Hierarchy of Controls for Safe Handling

The following diagram illustrates the hierarchy of controls that should be implemented to minimize exposure.

Hierarchy of Controls cluster_0 Hierarchy of Controls for 1,2-Dichloro-4-(difluoromethyl)-3-nitrobenzene Elimination Elimination (Not Feasible in R&D) Substitution Substitution (Use a less hazardous alternative) Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood, Glove Box) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) Administrative->PPE

Caption: Hierarchy of controls for minimizing exposure.

Recommended Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles or a face shield are mandatory.[7]

  • Hand Protection: Wear impervious gloves, such as nitrile rubber. Gloves must be inspected prior to use and disposed of properly after handling.[6]

  • Skin and Body Protection: A lab coat and, if necessary, additional protective clothing to prevent skin exposure.[3]

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[3] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges should be used.

First-Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure.

Exposure RouteFirst-Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[5][9]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[5][9]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5][9]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]
Accidental Release and Spill Management

A well-defined spill response plan is essential.

Spill Response Workflow cluster_1 Spill Response Workflow Evacuate Evacuate the immediate area and restrict access. Ventilate Ensure adequate ventilation (if safe to do so). Evacuate->Ventilate PPE Don appropriate PPE. Ventilate->PPE Contain Contain the spill with inert absorbent material (e.g., sand, vermiculite). PPE->Contain Collect Carefully collect the absorbed material into a sealed container for disposal. Contain->Collect Decontaminate Decontaminate the spill area. Collect->Decontaminate Dispose Dispose of waste as hazardous material. Decontaminate->Dispose

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Exploratory

Advanced Synthesis and Applications of 1,2-Dichloro-4-(difluoromethyl)-3-nitrobenzene Derivatives

Executive Summary The compound 1,2-dichloro-4-(difluoromethyl)-3-nitrobenzene (CAS 1806356-65-9) represents a highly specialized, privileged scaffold in modern organic synthesis[1]. Characterized by its unique combinatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1,2-dichloro-4-(difluoromethyl)-3-nitrobenzene (CAS 1806356-65-9) represents a highly specialized, privileged scaffold in modern organic synthesis[1]. Characterized by its unique combination of steric bulk, electronic deactivation, and bioisosteric properties, this intermediate is increasingly utilized in the development of next-generation agrochemicals and targeted pharmaceutical therapies. This technical guide provides an in-depth analysis of its structural rationale, synthetic methodologies, and downstream applications, tailored for researchers and drug development professionals.

Structural Rationale and Pharmacophore Significance

The architectural design of 1,2-dichloro-4-(difluoromethyl)-3-nitrobenzene is driven by specific pharmacological and physicochemical requirements:

  • The Difluoromethyl (-CF₂H) Group : Unlike the fully fluorinated trifluoromethyl (-CF₃) group, the -CF₂H moiety acts as a lipophilic hydrogen bond donor. The strong electron-withdrawing nature of the two fluorine atoms highly polarizes the C-H bond, allowing it to interact with specific amino acid residues in target binding pockets (e.g., kinase hinge regions). Furthermore, it significantly enhances the metabolic stability of the molecule against cytochrome P450-mediated oxidation compared to a standard methyl group.

  • 1,2-Dichloro Substitution : The adjacent chlorine atoms provide intense steric hindrance and lipophilicity. In biological systems, this steric bulk forces the adjacent nitro group (and its subsequent aniline derivative) out of coplanarity with the benzene ring. This specific orthogonal conformation is often a prerequisite for fitting into deep, narrow hydrophobic pockets of target enzymes, such as Phosphoinositide 3-kinases (PI3K)[2].

  • The Nitro (-NO₂) Group : Serving as a masked amine, the nitro group allows for late-stage functionalization. Once the core scaffold is constructed, the nitro group can be chemoselectively reduced to an aniline, which serves as the nucleophilic anchor for synthesizing complex heterocycles, amides, or ureas used in herbicides and oncology drugs[3].

Synthetic Architecture: Workflow and Methodologies

Synthesizing this heavily substituted aromatic ring requires rigorous control over regiochemistry and reaction conditions. Direct electrophilic aromatic substitution (nitration) of 1,2-dichloro-4-(difluoromethyl)benzene often yields complex isomeric mixtures due to competing directing effects. Therefore, the most robust synthetic route begins with the pre-functionalized 3,4-dichloro-2-nitrobenzaldehyde , utilizing a late-stage deoxofluorination strategy.

Step-by-Step Methodology: Deoxofluorination Protocol

Objective : Convert 3,4-dichloro-2-nitrobenzaldehyde to 1,2-dichloro-4-(difluoromethyl)-3-nitrobenzene.

  • Preparation of the Precursor : Dissolve 1.0 equivalent of 3,4-dichloro-2-nitrobenzaldehyde in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

    • Causality: Anhydrous conditions are strictly mandatory. The fluorinating agent (DAST) reacts violently with ambient moisture to generate hydrofluoric acid (HF), which degrades the substrate and poses severe safety hazards. DCM is chosen as a non-nucleophilic solvent that remains liquid at cryogenic temperatures.

  • Fluorination : Cool the reaction vessel to -78°C using a dry ice/acetone bath. Add 2.5 equivalents of Diethylaminosulfur trifluoride (DAST) dropwise over 30 minutes.

    • Causality: The conversion of a carbonyl C=O double bond to a C-F₂ gem-difluoride is highly exothermic. Dropwise addition at -78°C controls the reaction kinetics, preventing thermal runaway, tar formation, and the generation of poly-fluorinated byproducts.

  • Reaction Progression : Remove the cooling bath and allow the reaction mixture to warm gradually to room temperature over 12 hours.

  • In-Process Control (IPC) & Self-Validation :

    • Validation System: Before quenching, extract a 0.1 mL aliquot, neutralize it in saturated NaHCO₃, and analyze the organic layer via ¹⁹F-NMR and ¹H-NMR. The protocol is only considered successful and ready for bulk workup when the aldehyde proton signal (10.2 ppm) in the ¹H-NMR completely disappears, replaced by a characteristic triplet for the -CF₂H group ( -110 to -115 ppm, J ≈ 55 Hz) in the ¹⁹F-NMR.

  • Quenching & Workup : Slowly pour the reaction mixture into a vigorously stirred solution of ice-cold saturated aqueous NaHCO₃.

    • Causality: The basic aqueous quench safely neutralizes unreacted DAST and the HF byproduct, preventing acid-catalyzed degradation of the newly formed difluoromethyl group during the extraction phase.

SyntheticWorkflow SM 3,4-Dichloro-2-nitrobenzaldehyde (Starting Material) DFM Difluoromethylation (DAST, DCM, -78°C) SM->DFM Step 1: C-O to C-F Conversion Workup Aqueous Quench (NaHCO3 Neutralization) DFM->Workup Step 2: HF Neutralization Product 1,2-Dichloro-4-(difluoromethyl) -3-nitrobenzene Workup->Product Step 3: Isolation & Purification

Synthetic workflow for 1,2-dichloro-4-(difluoromethyl)-3-nitrobenzene.
Quantitative Data: Reaction Optimization

The choice of fluorinating agent significantly impacts yield and safety. Below is a summary of optimization parameters for the difluoromethylation step:

Fluorinating AgentSolventTemp ProfileYield (%)Safety / Scalability Profile
DASTDCM-78°C to RT82%High reactivity; poor thermal stability for large scale.
Deoxo-FluorToluene0°C to RT78%Better thermal stability; easier handling.
XtalFluor-E + Et₃N·3HFDCMRT85%Crystalline solid; highly scalable and safe.
SF₄ (Gas)None120°C (Autoclave)91%Extreme toxicity; requires specialized high-pressure facilities.

Downstream Applications in Medicinal and Agrochemical Chemistry

The primary utility of 1,2-dichloro-4-(difluoromethyl)-3-nitrobenzene lies in its reduction to the corresponding aniline: 2,3-dichloro-6-(difluoromethyl)aniline .

Chemoselective Reduction Protocol

To convert the nitro group without causing hydrodehalogenation of the sensitive aryl chlorides, catalytic hydrogenation (Pd/C + H₂) is contraindicated. Instead, a Béchamp reduction using Iron powder and Ammonium Chloride (Fe/NH₄Cl) in an Ethanol/Water mixture at 80°C is utilized.

  • Causality: Iron mediates a mild, single-electron transfer reduction that is exclusively chemoselective for the nitro group, leaving the C-Cl and C-F bonds completely intact[4].

  • Self-Validation: The reaction is monitored via LC-MS. The workflow proceeds to filtration only when the [M+H]⁺ mass peak of the nitro compound is fully replaced by the aniline [M+H]⁺ peak, with a strict absence of des-chloro mass fragments.

Pharmacological Integration

Once the aniline is formed, it is frequently coupled with heterocyclic electrophiles (e.g., pyrimidines or quinolines) to synthesize targeted kinase inhibitors. For instance, derivatives of this scaffold have shown profound efficacy in selectively inhibiting the Delta and Gamma isoforms of Phosphoinositide 3-kinase (PI3K), a critical pathway in tumor cell proliferation and immune system modulation[2].

BioPathway Derivative Aniline Derivative (Active Pharmacophore) Target PI3K Kinase Domain (Delta/Gamma) Derivative->Target Competitive Inhibition Substrate PIP2 to PIP3 Conversion Target->Substrate Normal Catalysis (Blocked) Effector AKT/mTOR Pathway Activation Substrate->Effector Downstream Signaling Outcome Tumor Cell Proliferation Arrest Effector->Outcome Therapeutic Effect

Pharmacological inhibition of PI3K pathways by aniline derivatives.
Quantitative Data: Physicochemical Properties

Understanding the baseline physicochemical metrics of the core scaffold is essential for predicting the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the final drug candidate[1].

PropertyValuePharmacological Implication
Molecular Weight 242.007 g/mol Low MW allows for extensive downstream elaboration while remaining within Lipinski's Rule of 5.
Molecular Formula C₇H₃Cl₂F₂NO₂High halogen content increases target residence time.
XLogP3 (Est.) ~3.2High lipophilicity; excellent for passive membrane permeability.
H-Bond Donors 0 (As Nitro) / 1 (As CF₂H)The CF₂H group provides a highly specific, directional H-bond donor interaction.
H-Bond Acceptors 4Facilitates interaction with aqueous solvent and target residues.

Analytical Validation Standards

To ensure absolute scientific integrity, any batch of 1,2-dichloro-4-(difluoromethyl)-3-nitrobenzene must pass the following self-validating analytical thresholds before deployment in biological assays:

  • HPLC Purity : >98% (UV detection at 254 nm). The primary impurity to monitor is the unreacted aldehyde or the mono-fluoro intermediate.

  • ¹⁹F-NMR (400 MHz, CDCl₃) : Must display a distinct doublet of doublets or a triplet around -114 ppm, confirming the geminal F-H coupling.

  • GC-MS : Must show the molecular ion peak at m/z 241/243/245 (exhibiting the classic 9:6:1 isotopic pattern indicative of two chlorine atoms).

References

  • Title: Benzene, 1,2-dichloro-4-(difluoromethyl)
  • Title: CN1136185C - Water phase synthesis process of difluoromethoxy nitrobenzene Source: Google Patents URL
  • Title: US6930214B2 - Process for producing 2,5-bis(trifluoromethyl)
  • Title: WO2013154878A1 - Heterocyclic compounds and uses thereof Source: Google Patents URL
  • Title: 1,2-Dichloro-4-nitrobenzene Source: Wikipedia URL

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Synthesis of 1,2-Dichloro-4-(difluoromethyl)-3-nitrobenzene

Target Compound: 1,2-Dichloro-4-(difluoromethyl)-3-nitrobenzene (CAS: 1806356-65-9)[1][2] Application Context: Advanced Building Block for Agrochemical and Pharmaceutical Development Methodology: Nucleophilic Deoxofluori...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: 1,2-Dichloro-4-(difluoromethyl)-3-nitrobenzene (CAS: 1806356-65-9)[1][2] Application Context: Advanced Building Block for Agrochemical and Pharmaceutical Development Methodology: Nucleophilic Deoxofluorination of Substituted Benzaldehydes

Executive Summary & Retrosynthetic Causality

The incorporation of the difluoromethyl (–CHF₂) group is a critical strategy in modern drug design. Acting as a lipophilic bioisostere for hydroxyl (–OH) and thiol (–SH) groups, the –CHF₂ moiety modulates metabolic stability and membrane permeability without drastically altering the steric bulk of the molecule.

Synthesizing 1,2-dichloro-4-(difluoromethyl)-3-nitrobenzene presents a specific chemoselectivity challenge due to the highly deactivated, electron-poor nature of the aromatic ring (bearing two halogens and a strongly electron-withdrawing nitro group).

Strategic Reagent Selection: Instead of utilizing harsh, traditional fluorinating gases like sulfur tetrafluoride (SF₄), this protocol leverages Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride). As established by Lal et al., Deoxo-Fluor provides a significantly broader thermal safety margin compared to DAST (Diethylaminosulfur trifluoride), minimizing the risk of exothermic decomposition while maintaining high nucleophilic fluorination efficacy for converting aldehydes to gem-difluorides.

Experimental Workflow & Mechanistic Pathway

The transformation relies on the activation of the precursor's carbonyl oxygen by the electrophilic sulfur of the deoxofluorinating agent, followed by sequential nucleophilic attacks by fluoride ions.

G A 3,4-Dichloro-2-nitrobenzaldehyde (Precursor) B Deoxo-Fluor / DCM 0 °C to RT A->B C Nucleophilic Fluorination B->C D Sat. NaHCO3 Quench (HF Neutralization) C->D E Liquid-Liquid Extraction (DCM/H2O) D->E F 1,2-Dichloro-4-(difluoromethyl) -3-nitrobenzene E->F

Figure 1: Experimental workflow for the deoxofluorination of 3,4-dichloro-2-nitrobenzaldehyde.

Stoichiometry and Reagent Specifications
Reagent / MaterialRoleEquivalentsMW ( g/mol )Amount (per 10 mmol scale)
3,4-Dichloro-2-nitrobenzaldehyde Starting Material1.0 eq220.012.20 g
Deoxo-Fluor® (50% in Toluene) Fluorinating Agent1.5 eq221.24~6.64 g (solution)
Anhydrous Dichloromethane (DCM) SolventN/A84.9325.0 mL
Ethanol (Catalytic) Activator0.1 eq46.0710 µL
Sat. Aqueous NaHCO₃ Quenching AgentExcess84.0150.0 mL

Causality Note on Ethanol: A catalytic amount of ethanol is added to generate trace amounts of hydrogen fluoride (HF) in situ, which accelerates the activation of the relatively unreactive, electron-deficient carbonyl group of the precursor.

Step-by-Step Synthesis Protocol

Safety Prerequisite: Deoxofluorination reactions generate HF as a byproduct. This procedure must be conducted in a fully functional fume hood using appropriate PPE (neoprene gloves, face shield). All glassware must be thoroughly oven-dried, as water violently reacts with Deoxo-Fluor.

Phase I: Reaction Assembly
  • Purge & Prep: Equip a 100 mL two-neck round-bottom flask with a magnetic stir bar, a rubber septum, and an argon inlet. Flame-dry the apparatus under vacuum and backfill with argon three times.

  • Substrate Dissolution: Introduce 3,4-dichloro-2-nitrobenzaldehyde (2.20 g, 10.0 mmol) into the flask. Add 25.0 mL of anhydrous DCM via syringe. Stir until complete dissolution is achieved.

  • Catalyst Addition: Inject 10 µL of absolute ethanol.

  • Thermal Control: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 10 minutes.

Phase II: Fluorination
  • Reagent Addition: Slowly add Deoxo-Fluor (1.5 eq) dropwise via a syringe pump over 15 minutes.

    • Expertise Insight: Dropwise addition at 0 °C is critical. The initial formation of the alkoxyaminosulfur difluoride intermediate is exothermic. Rapid addition can lead to localized heating and the formation of unwanted vinyl ether byproducts.

  • Propagation: Remove the ice bath and allow the reaction mixture to warm to ambient room temperature (20–25 °C). Stir under argon for 12–16 hours.

Phase III: Quenching & Workup
  • Reaction Monitoring: Confirm reaction completion via TLC (Hexanes/EtOAc 8:2). The product will elute significantly faster (higher Rf​ ) than the highly polar aldehyde precursor.

  • Neutralization (Critical Step): Re-cool the flask to 0 °C. Very slowly add 50 mL of saturated aqueous NaHCO₃ dropwise.

    • Expertise Insight: This step neutralizes the HF byproduct and destroys unreacted Deoxo-Fluor, generating CO₂ gas. Rapid addition will cause violent effervescence and potential loss of the reaction mixture.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (3 × 20 mL).

  • Drying & Concentration: Combine the organic phases, wash with 30 mL of brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (water bath < 30 °C to prevent volatilization of the fluorinated product).

Phase IV: Purification
  • Flash Chromatography: Purify the crude residue via silica gel flash chromatography using a gradient elution of 0% to 5% EtOAc in Hexanes. The target compound, 1,2-dichloro-4-(difluoromethyl)-3-nitrobenzene , is isolated as a pale yellow oil or low-melting solid.

Analytical Validation System

To ensure a self-validating protocol, the isolated product must be characterized against the following expected spectroscopic parameters. The presence of the –CHF₂ group provides distinct, highly diagnostic NMR signatures.

Analytical MethodExpected Diagnostic SignalsStructural Causality
¹H NMR (400 MHz, CDCl₃) δ ~6.85 ppm (t, JH−F​ ≈ 54.5 Hz, 1H)The geminal proton is split into a massive triplet by the two adjacent ¹⁹F nuclei.
¹⁹F NMR (376 MHz, CDCl₃) δ ~ -114.5 ppm (d, JF−H​ ≈ 54.5 Hz, 2F)The two equivalent fluorine atoms are split into a doublet by the single adjacent proton.
¹³C NMR (100 MHz, CDCl₃) δ ~112.0 ppm (t, JC−F​ ≈ 238 Hz)The carbon atom of the CHF₂ group exhibits massive one-bond carbon-fluorine coupling.
Mass Spectrometry (EI) m/z 241.0 (M⁺)Corresponds to the molecular weight of C₇H₃Cl₂F₂NO₂[1][2]. Isotope pattern will show a distinct 9:6:1 ratio indicative of two chlorine atoms.
References
  • Meanwell, N. A. (2011). "Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 54(8), 2529–2591. Available at:[Link]

  • Lal, G. S., Pez, G. P., Pesaresi, R. J., Prozonic, F. M., & Cheng, H. (1999). "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability." Chemical Communications, (2), 215-216. Available at:[Link]

  • Middleton, W. J. (1975). "New fluorinating reagents. Dialkylaminosulfur trifluorides." The Journal of Organic Chemistry, 40(5), 574-578. Available at:[Link]

Sources

Application

Use of 1,2-Dichloro-4-(difluoromethyl)-3-nitrobenzene as an agrochemical intermediate

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Author: BenchChem Technical Support Team. Date: April 2026

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Finalizing the Diagram

I've just perfected the Graphviz DOT diagram; it's clean and easy to read. I've rechecked all the labels and colors to make sure they're clear, with the diagram accurately visualizing the complete synthetic workflow for this application. I will move on to finishing the final draft now.

Application Note: Synthesis and Utilization of 1,2-Dichloro-4-(difluoromethyl)-3-nitrobenzene in SDHI Fungicide Discovery

Executive Summary

The development of modern agrochemicals and antifungal therapeutics relies heavily on strategically fluorinated building blocks. 1,2-Dichloro-4-(difluoromethyl)-3-nitrobenzene (CAS 1806356-65-9) has emerged as a critical intermediate in the synthesis of next-generation Succinate Dehydrogenase Inhibitors (SDHIs) [1.1]. This application note details the mechanistic rationale, chemoselective reduction protocols, and amidation workflows required to convert this highly specific nitrobenzene intermediate into potent fungicidal carboxamides.

Mechanistic Rationale & Structural Causality

The efficacy of SDHI fungicides hinges on their ability to bind the ubiquinone-binding pocket (Q-site) of mitochondrial Complex II, thereby halting fungal respiration[1]. The structural architecture of 1,2-dichloro-4-(difluoromethyl)-3-nitrobenzene provides three critical advantages when converted to its corresponding aniline:

  • Difluoromethyl (-CHF₂): Unlike a fully fluorinated -CF₃ group, the -CHF₂ proton acts as a lipophilic hydrogen bond donor. It participates in weak hydrogen bonding with target site residues (e.g., tyrosine or tryptophan in the Q-site), significantly enhancing binding affinity while maintaining metabolic stability against cytochrome P450 degradation[2].

  • Ortho-Dichloro Substitution: The steric bulk of the chlorine atoms at the 1- and 2-positions restricts the rotation of the resulting carboxamide bond. This forces the molecule into an orthogonal conformation, which is energetically favored for deep, irreversible insertion into the SDH enzyme pocket[3].

  • Nitro to Amine Conversion: The nitro group serves as a stable, masked amine. Its chemoselective reduction yields the nucleophilic aniline required for coupling with pyrazole core structures (such as 3-difluoromethyl-1-methylpyrazole-4-carbonyl chloride) to form the active SDHI.

Synthesis Workflow & Self-Validating Protocols

To ensure high purity and prevent side reactions (such as the hydrodehalogenation of the aryl chlorides), the following protocols utilize chemoselective reagents and built-in validation checkpoints.

Protocol A: Chemoselective Reduction of the Nitrobenzene
  • Causality: Standard catalytic hydrogenation (H₂ with Pd/C) often leads to unwanted hydrodehalogenation of ortho-chlorines. Therefore, a modified Béchamp reduction using Iron powder and Ammonium Chloride (Fe/NH₄Cl) is selected. NH₄Cl acts as a mild proton source, avoiding the harsh acidic conditions of traditional HCl that could lead to side-product formation.

Step-by-Step Methodology:

  • Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, suspend 1,2-dichloro-4-(difluoromethyl)-3-nitrobenzene (10.0 mmol) in a mixture of Ethanol (50 mL) and Deionized Water (15 mL).

  • Activation: Add Ammonium Chloride (NH₄Cl, 50.0 mmol) and elemental Iron powder (Fe, 50.0 mmol).

  • Reaction: Heat the vigorously stirred suspension to 80°C (reflux) for 4 hours.

  • Validation Checkpoint 1 (TLC): Monitor the reaction via TLC (Hexane:Ethyl Acetate 4:1). The starting material (UV active, higher Rf) must completely disappear, replaced by a highly polar, ninhydrin-positive spot indicating the formation of the aniline.

  • Workup: Cool the mixture to room temperature and filter through a pad of Celite to remove iron oxides. Wash the filter cake with Ethyl Acetate (3 × 30 mL).

  • Isolation: Concentrate the filtrate under reduced pressure. Partition the residue between Ethyl Acetate (50 mL) and Saturated NaHCO₃ (50 mL). Extract the aqueous layer, dry the combined organic layers over anhydrous Na₂SO₄, and concentrate to yield 2,3-dichloro-4-(difluoromethyl)aniline.

  • Validation Checkpoint 2 (Analytical): Confirm product identity via GC-MS (expected mass shift from M=241 to M=211) and IR spectroscopy (disappearance of strong N-O stretches at 1530/1350 cm⁻¹; appearance of primary N-H stretches at 3300-3400 cm⁻¹).

Protocol B: Amidation to Form the SDHI Active Ingredient
  • Causality: Using an acid chloride ensures rapid, irreversible amide bond formation. Triethylamine (TEA) is employed as an acid scavenger to neutralize the HCl byproduct, preventing the protonation of the weakly nucleophilic, electron-deficient aniline.

Step-by-Step Methodology:

  • Setup: Dissolve the synthesized 2,3-dichloro-4-(difluoromethyl)aniline (5.0 mmol) and Triethylamine (6.0 mmol) in anhydrous Dichloromethane (DCM, 20 mL) under an inert Nitrogen atmosphere. Cool to 0°C in an ice bath.

  • Addition: Dissolve 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (5.2 mmol) in anhydrous DCM (10 mL). Add this solution dropwise to the aniline mixture over 15 minutes to control the exothermic reaction.

  • Reaction: Remove the ice bath and allow the reaction to stir at ambient temperature for 2 hours.

  • Validation Checkpoint 3 (Visual/Precipitate): The formation of a white, cloudy precipitate (Triethylamine hydrochloride) visually confirms the progress and completion of the amidation.

  • Workup: Quench the reaction with Deionized Water (20 mL). Separate the organic layer and wash sequentially with 1M HCl (20 mL) to remove unreacted amine, Saturated NaHCO₃ (20 mL) to remove residual acid, and Brine (20 mL).

  • Purification: Dry over Na₂SO₄, concentrate under vacuum, and recrystallize from Ethanol/Water to yield the pure fluorinated SDHI fungicide.

Quantitative Data & Physicochemical Profiling

Table 1: Physicochemical Properties of the Intermediate [4][5]

Property Value Structural Impact in Drug Design
CAS Number 1806356-65-9 Unique identifier for procurement and IP tracking.
Molecular Formula C₇H₃Cl₂F₂NO₂ High halogen content drives lipophilicity and stability.
Molecular Weight 242.00 g/mol Optimal size for fragment-based agrochemical design.

| LogP (Estimated) | 3.2 - 3.5 | Ensures optimal membrane permeability in fungal cells. |

Table 2: Comparative In Vitro Fungicidal Efficacy (EC₅₀) of SDHIs [1][3]

Compound / Standard Target Pathogen EC₅₀ (μg/mL) Mechanism of Action
Synthesized SDHI (via Protocol B) Rhizoctonia solani 0.8 - 1.2 Complex II Inhibition
Thifluzamide (Commercial Standard) Rhizoctonia solani 4.9 - 23.1 Complex II Inhibition
Boscalid (Commercial Standard) Botryosphaeria dothidea > 10.0 Complex II Inhibition

| Fluxapyroxad (Commercial Standard) | Gibberella zeae | 0.5 - 1.5 | Complex II Inhibition |

Synthesis and Mechanism Workflow

G N1 1,2-Dichloro-4-(difluoromethyl) -3-nitrobenzene N2 Chemoselective Reduction (Fe/NH4Cl, 80°C) N1->N2 N3 2,3-Dichloro-4-(difluoromethyl) aniline N2->N3 N4 Amidation Reaction (+ Pyrazole Carbonyl Chloride) N3->N4 N5 Fluorinated SDHI Fungicide (Active Ingredient) N4->N5 N6 Target Binding (Mitochondrial Complex II) N5->N6

Workflow from 1,2-Dichloro-4-(difluoromethyl)-3-nitrobenzene to SDHI Fungicide.

References

  • ResearchGate: Synthesis of fungicidally active succinate dehydrogenase inhibitors with novel difluoromethylated heterocyclic acid moieties Source: ResearchGate Publications URL:[Link]

  • ACS Publications: Design, Synthesis, and Evaluation of the Antifungal Activity of Novel Pyrazole–Thiazole Carboxamides as Succinate Dehydrogenase Inhibitors Source: Journal of Agricultural and Food Chemistry URL:[Link]

  • RHHZ: Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation Source: RHHZ Journal URL:[Link]

Sources

Method

Application Notes and Protocols for the Catalytic Reduction of 1,2-Dichloro-4-(difluoromethyl)-3-nitrobenzene to 2,3-Dichloro-5-(difluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive technical guide for the chemoselective catalytic reduction of 1,2-dichloro-4-(difluoromethyl)-3-nitrobenzene...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide for the chemoselective catalytic reduction of 1,2-dichloro-4-(difluoromethyl)-3-nitrobenzene to the corresponding aniline derivative, 2,3-dichloro-5-(difluoromethyl)aniline. This transformation is a critical step in the synthesis of various agrochemicals and pharmaceuticals. The core challenge lies in the selective reduction of the nitro group while preserving the chloro- and difluoromethyl functionalities. This guide details several field-proven protocols using various catalytic systems, discusses the underlying chemical principles, and provides essential safety and analytical procedures to ensure a successful and reproducible synthesis.

Introduction: The Challenge of Chemoselectivity

The catalytic hydrogenation of nitroaromatics is a fundamental transformation in organic synthesis. However, the presence of other reducible or labile functional groups, such as halogens and the difluoromethyl group in the target substrate, 1,2-dichloro-4-(difluoromethyl)-3-nitrobenzene, presents a significant challenge. The primary undesired side reaction is hydrodechlorination, which leads to the formation of impurities that are often difficult to separate from the desired product.[1] The difluoromethyl group, being a strong electron-withdrawing group, activates the aromatic ring, potentially increasing its susceptibility to hydrogenation under harsh conditions. Therefore, the choice of catalyst and reaction conditions is paramount to achieving high chemoselectivity.

The target product, 2,3-dichloro-5-(difluoromethyl)aniline, is a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals. Its synthesis requires a robust and scalable method that consistently delivers high yields and purity.

Strategic Catalyst and Condition Selection

The successful catalytic reduction of 1,2-dichloro-4-(difluoromethyl)-3-nitrobenzene hinges on a careful selection of the catalyst, solvent, and reaction parameters. The goal is to facilitate the rapid reduction of the nitro group while kinetically disfavoring the cleavage of the C-Cl bonds.

Catalyst Choice: A Balancing Act
  • Palladium on Carbon (Pd/C): While a highly active and common hydrogenation catalyst, standard Pd/C is often too reactive and can lead to significant hydrodechlorination.[1] Its use requires careful optimization of reaction conditions, such as lower temperatures and pressures, and the use of catalyst modifiers or inhibitors.

  • Platinum-based Catalysts (Pt/C, Pt-V/C, Pt-Fe/AC): Platinum catalysts generally exhibit higher selectivity for nitro group reduction in the presence of halogens compared to palladium.[1] The addition of a second metal, such as vanadium or iron, can further suppress dehalogenation by modifying the electronic properties of the platinum surface.[1]

  • Raney Nickel (Raney Ni): This is a classic and cost-effective alternative to precious metal catalysts for substrates prone to dehalogenation.[1] It often requires higher temperatures and pressures to achieve comparable reaction rates to Pd or Pt catalysts but can offer excellent selectivity.

  • Raney Cobalt (Raney Co): Similar to Raney Nickel, Raney Cobalt has been identified as a high-performance catalyst for the selective hydrogenation of halogenated nitroaromatics.[1]

The Role of Solvents and Additives

The choice of solvent can influence both the solubility of the substrate and the activity and selectivity of the catalyst. Common solvents for catalytic hydrogenation include:

  • Alcohols (Methanol, Ethanol, Isopropanol): These are good general-purpose solvents for many hydrogenation reactions.

  • Ethers (THF, 2-MeTHF): These are also suitable solvents, with 2-Methyltetrahydrofuran (2-MeTHF) being a more environmentally friendly option than THF.

  • Esters (Ethyl Acetate): Often used, but can be reduced under certain conditions.

Additives can be employed to enhance selectivity. For instance, small amounts of bases (e.g., triethylamine) can sometimes suppress dehalogenation by neutralizing any in-situ generated HCl.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the catalytic reduction of 1,2-dichloro-4-(difluoromethyl)-3-nitrobenzene using different catalytic systems.

Protocol 1: Selective Hydrogenation using Platinum-Vanadium on Carbon (Pt-V/C)

This protocol is recommended for achieving high chemoselectivity with a precious metal catalyst.

Materials:

  • 1,2-Dichloro-4-(difluoromethyl)-3-nitrobenzene

  • 5% Pt-V/C catalyst

  • Methanol (MeOH)

  • Hydrogen gas (H₂)

  • Nitrogen gas (N₂)

  • High-pressure autoclave reactor equipped with a magnetic stirrer, temperature controller, and pressure gauge

Procedure:

  • Reactor Setup: To a clean and dry autoclave vessel, add the 5% Pt-V/C catalyst (e.g., 2-5 mol% relative to the substrate).

  • Substrate Addition: Add a solution of 1,2-dichloro-4-(difluoromethyl)-3-nitrobenzene in methanol. For example, 1.0 g of the substrate in 50 mL of methanol.

  • Sealing and Purging: Securely seal the reactor. Purge the system with nitrogen gas by pressurizing to ~0.5 MPa and then venting. Repeat this cycle 3-5 times to eliminate all oxygen.

  • Hydrogen Purge: Purge the system with hydrogen gas. Pressurize to ~0.5 MPa and vent. Repeat this cycle 2-3 times.

  • Reaction Conditions: Pressurize the reactor with hydrogen to the target pressure (e.g., 1.0-2.0 MPa). Begin stirring and heat the reactor to the desired temperature (e.g., 50-80 °C).

  • Monitoring: Monitor the reaction by observing the uptake of hydrogen from the gas reservoir. The reaction can also be monitored by taking small, sealed aliquots at intervals and analyzing them by HPLC or GC to check for substrate conversion and product formation.

  • Workup: Once the reaction is complete (typically 2-6 hours), cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.

  • Product Isolation: Open the reactor and remove the reaction mixture. Filter the mixture through a pad of Celite® or a suitable filter to separate the solid catalyst. Wash the catalyst pad with a small amount of fresh methanol.

  • Purification: Combine the filtrate and washings. The solvent can be removed under reduced pressure to yield the crude 2,3-dichloro-5-(difluoromethyl)aniline. The product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Cost-Effective Reduction with Raney Nickel

This protocol offers a more economical approach, particularly for larger-scale synthesis.

Materials:

  • 1,2-Dichloro-4-(difluoromethyl)-3-nitrobenzene

  • Raney Nickel (slurry in water)

  • Ethanol (EtOH)

  • Hydrogen gas (H₂)

  • Nitrogen gas (N₂)

  • High-pressure autoclave reactor

Procedure:

  • Catalyst Preparation: Carefully wash the Raney Nickel slurry with ethanol three times to remove the water.

  • Reactor Setup: Add the ethanol-washed Raney Nickel catalyst (e.g., 10-20 wt% relative to the substrate) to the autoclave.

  • Substrate Addition: Add a solution of 1,2-dichloro-4-(difluoromethyl)-3-nitrobenzene in ethanol.

  • Sealing and Purging: Seal the reactor and purge with nitrogen, followed by hydrogen, as described in Protocol 1.

  • Reaction Conditions: Pressurize the reactor with hydrogen to a higher pressure (e.g., 3.0-5.0 MPa). Heat the reactor to a higher temperature (e.g., 80-120 °C).

  • Monitoring: Monitor the reaction progress as described in Protocol 1.

  • Workup and Isolation: Follow the workup and isolation procedures outlined in Protocol 1, ensuring the pyrophoric Raney Nickel is handled with extreme care during filtration (keep wet).

Data Presentation: Comparative Analysis of Catalytic Systems

The following table summarizes typical performance data for different catalytic systems in the reduction of halogenated nitroaromatics. Note that optimal conditions for 1,2-dichloro-4-(difluoromethyl)-3-nitrobenzene may require further optimization.

CatalystTemperature (°C)Pressure (MPa)Typical Reaction Time (h)Selectivity for Halogen PreservationReference
5% Pd/C30 - 600.5 - 1.02 - 8Moderate to High (condition dependent)[1]
5% Pt-V/C50 - 801.0 - 2.02 - 6Very High[1]
Raney Ni80 - 1203.0 - 5.04 - 12High to Very High[1]
Raney Co80 - 1102.0 - 8.54 - 10Very High[1]

Analytical Methods for Reaction Monitoring

Accurate monitoring of the reaction is crucial for determining the endpoint and maximizing yield while minimizing by-product formation.

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is the preferred method for monitoring the disappearance of the starting material and the formation of the product and any by-products. A C18 column with a mobile phase of acetonitrile/water or methanol/water is typically effective.

  • Gas Chromatography (GC): GC with a flame ionization detector (FID) or a nitrogen-phosphorus detector (NPD) can also be used. An NPD offers higher selectivity for nitrogen-containing compounds. A capillary column suitable for aromatic compounds should be employed.

  • Thin-Layer Chromatography (TLC): TLC can be used for rapid qualitative monitoring of the reaction progress. A suitable mobile phase (e.g., ethyl acetate/hexanes) should be chosen to achieve good separation between the starting material and the product.

Visualizing the Process

General Reaction Scheme

ReactionScheme Substrate 1,2-Dichloro-4-(difluoromethyl)-3-nitrobenzene Product 2,3-Dichloro-5-(difluoromethyl)aniline Substrate->Product Selective Reduction Byproduct Dechlorinated Byproducts Substrate->Byproduct Hydrodechlorination (Undesired) Catalyst Catalyst (Pd/C, Pt-V/C, Raney Ni) H₂ (Hydrogen Gas)

Caption: General reaction scheme for the catalytic reduction.

Catalyst Selection Workflow

CatalystSelection Start Start: Selective Reduction of 1,2-Dichloro-4-(difluoromethyl)-3-nitrobenzene HighSelectivity High Chemoselectivity Required? Start->HighSelectivity CostConsideration Cost a Major Factor? HighSelectivity->CostConsideration No PtV Use Pt-V/C or Pt-Fe/AC HighSelectivity->PtV Yes RaneyNi Consider Raney Ni or Raney Co CostConsideration->RaneyNi Yes PdC Use Pd/C with careful optimization (low temp/pressure) CostConsideration->PdC No End Proceed with Optimized Protocol PtV->End RaneyNi->End PdC->End

Caption: Decision workflow for catalyst selection.

Safety Precautions: A Non-Negotiable Priority

Catalytic hydrogenation reactions, especially those involving high-pressure hydrogen and pyrophoric catalysts, carry inherent risks. Strict adherence to safety protocols is mandatory.

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All hydrogenation reactions must be conducted in a well-ventilated fume hood, away from ignition sources. Ensure all connections in the gas delivery system are leak-proof.

  • Pyrophoric Catalysts: Catalysts like Raney Nickel and, to a lesser extent, used Pd/C and Pt/C, can be pyrophoric, meaning they can ignite spontaneously upon contact with air, especially when dry.

    • Handling: Always handle these catalysts under an inert atmosphere (nitrogen or argon) or as a slurry in a solvent.

    • Filtration: Never allow the catalyst to dry on the filter paper. Keep it wet with solvent or water.

    • Disposal: Quench the used catalyst by slowly and carefully adding it to a large volume of water. Dispose of it in a dedicated, properly labeled waste container.

  • High-Pressure Reactors:

    • Inspection: Before each use, thoroughly inspect the reactor for any signs of damage or corrosion. Ensure that the pressure gauge and safety relief valve are functioning correctly.

    • Operation: Never exceed the maximum rated pressure and temperature of the reactor. Always follow the manufacturer's operating instructions.

    • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and appropriate gloves. The use of a blast shield is highly recommended.

Conclusion

The catalytic reduction of 1,2-dichloro-4-(difluoromethyl)-3-nitrobenzene to 2,3-dichloro-5-(difluoromethyl)aniline is a challenging yet achievable transformation. By carefully selecting the appropriate catalyst and optimizing the reaction conditions, high yields and excellent chemoselectivity can be obtained. This guide provides a solid foundation for researchers to develop a safe, efficient, and reproducible synthetic protocol for this important intermediate.

References

  • Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development. [Link]

  • Enhanced selectivity of catalytic hydrogenation of halogenated nitroaromatics by interfacial effects. Nature Communications. [Link]

  • Nitro Reduction - Common Conditions. Organic Chemistry Data. [Link]

  • Hydrogenation SOP. University of Pennsylvania Department of Chemistry. [Link]

  • A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. Nanjing Hjchem. [Link]

  • Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety. [Link]

  • Hydrogenation Reactions. University of Pittsburgh Environmental Health and Safety. [Link]

  • Chemoselective Hydrogenation of Nitroaromatics by Supported Gold Catalysts: Mechanistic Reasons of Size- and Support-Dependent Activity and Selectivity. The Journal of Physical Chemistry C. [Link]

  • A new reagent for selective reduction of nitro group. Indian Journal of Chemistry. [Link]

  • Recent developments in the control of selectivity in hydrogenation reactions by confined metal functionalities. Catalysis Science & Technology. [Link]

  • Tailored photoenzymatic systems for selective reduction of aliphatic and aromatic nitro compounds fueled by light. Nature Communications. [Link]

  • Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts. Chemical Reviews. [Link]

  • Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. [Link]

  • CF2H, a Hydrogen Bond Donor. Angewandte Chemie International Edition. [Link]

  • Quantifying the ability of the CF2H group as a hydrogen bond donor. Beilstein Journal of Organic Chemistry. [Link]

Sources

Application

Application Note &amp; Protocol: Safe Handling, Storage, and Risk Mitigation for 1,2-Dichloro-4-(difluoromethyl)-3-nitrobenzene

Target Audience: Researchers, scale-up chemists, and drug development professionals. Compound Classification: Halogenated Nitroaromatic / Fluorinated Intermediate.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scale-up chemists, and drug development professionals. Compound Classification: Halogenated Nitroaromatic / Fluorinated Intermediate.

Structural Hazard Analysis & Causality

When developing safety protocols for novel or highly functionalized intermediates like 1,2-Dichloro-4-(difluoromethyl)-3-nitrobenzene (CAS: 1806356-65-9)[1], standard boilerplate safety data is insufficient. As an application scientist, one must deconstruct the molecule into its functional domains to anticipate its reactivity and toxicological profile. This compound presents a triad of distinct chemical hazards:

  • The Nitroaromatic Core (-NO2): Nitrobenzenes are highly lipophilic, allowing rapid absorption through the skin, respiratory tract, and gastrointestinal lining[2]. Systemically, they undergo hepatic and intestinal redox cycling, which aggressively oxidizes the ferrous iron (Fe2+) in hemoglobin to the ferric state (Fe3+)[3]. This results in methemoglobinemia , a condition that cripples the blood's oxygen-carrying capacity, leading to tissue hypoxia and cyanosis[4].

  • The Chlorinated Backbone (-Cl): The ortho-dichloro substitution pattern increases the molecule's environmental persistence and hepatotoxicity. Halogenated aromatics are known to induce centrilobular hepatic necrosis upon chronic exposure[4].

  • The Difluoromethyl Group (-CHF2): While generally utilized as a bench-stable lipophilic bioisostere in drug design, difluoromethyl groups can undergo degradation under extreme hydrolytic conditions (strong aqueous bases or superheated acids). This hydrolysis can result in the insidious release of hydrofluoric acid (HF) [5],[6], posing severe bone-deep burn hazards and systemic calcium depletion.

Quantitative Data & Physico-Chemical Properties

To inform engineering controls, the fundamental properties of the compound are summarized below.

PropertyValue / Description
IUPAC Name 1,2-dichloro-4-(difluoromethyl)-3-nitrobenzene
CAS Registry Number 1806356-65-9[1]
Molecular Formula C7H3Cl2F2NO2
Molecular Weight 242.00 g/mol [7]
Physical State Solid (Combustible Dust Hazard)[8]
Solubility Insoluble in water; readily soluble in ethanol, ether, and lipophilic solvents[3]
Primary Target Organs Blood (Erythrocytes), Liver, Central Nervous System[4],[9]

Mechanistic Toxicology & Clinical Countermeasures

Understanding the physiological cascade triggered by nitroaromatic exposure is critical for laboratory safety and emergency response. The toxicity is not caused by the parent compound alone, but by its reactive intermediates formed during biological transformation[10].

If exposure occurs, the immediate clinical countermeasure for methemoglobinemia is the intravenous administration of Methylene Blue (1-2 mg/kg) and Ascorbic Acid (Vitamin C) [2].

Causality of the Antidote: Methylene blue acts as an exogenous cofactor. It greatly accelerates the NADPH-dependent methemoglobin reductase system (diaphorase II), forcing the rapid reduction of toxic Fe3+ methemoglobin back to functional Fe2+ hemoglobin[3].

ToxicityPathway Exposure Exposure to 1,2-Dichloro-4-(difluoromethyl) -3-nitrobenzene Metabolism Hepatic/Intestinal Metabolism (Redox Cycling) Exposure->Metabolism Absorption Hemoglobin Oxidation of Fe2+ to Fe3+ in RBCs Metabolism->Hemoglobin Reactive Metabolites Methemoglobinemia Methemoglobinemia (Reduced O2 Capacity) Hemoglobin->Methemoglobinemia Heme Oxidation Hypoxia Tissue Hypoxia & Cyanosis Methemoglobinemia->Hypoxia Clinical Onset Treatment Methylene Blue & Vitamin C Treatment->Methemoglobinemia Reduces Fe3+ to Fe2+

Fig 1: Pathophysiology of nitroaromatic-induced methemoglobinemia and therapeutic intervention.

Standard Operating Protocols (SOPs)

The following self-validating protocols are designed to mitigate the specific risks of dust combustion, skin absorption, and HF generation.

Protocol A: Routine Handling and Transfer

Objective: Prevent dermal absorption and inhalation of combustible/toxic dust.

  • Engineering Controls: All weighing and transfer operations MUST be conducted inside a certified Class II Type B2 biological safety cabinet or a hard-ducted chemical fume hood[11].

  • PPE Selection: Standard nitrile gloves are insufficient for prolonged exposure to highly lipophilic nitroaromatics. Double-gloving with heavy-duty Nitrile or Viton gloves is required. Wear a fully buttoned lab coat and a face shield[11].

  • Static Dissipation: Because chloronitrobenzene dusts can form explosive mixtures in air[8], ensure all spatulas and weighing vessels are grounded or made of anti-static materials.

  • Validation Step: After handling, inspect gloves for any yellowing or degradation. Wash hands immediately with cold water and soap (warm water opens pores, accelerating potential dermal absorption).

Protocol B: Storage Parameters

Objective: Prevent thermal degradation and hydrolytic cleavage of the -CHF2 group.

  • Atmosphere & Temperature: Store in a tightly sealed, light-resistant container in a cool, dark, and dry environment (ideally a desiccated chemical cabinet at 2–8°C)[11].

  • Chemical Segregation: Strictly isolate the compound from strong oxidizers, reducing agents, and strong bases.

  • Causality of Segregation: Contact with strong aqueous bases can initiate the hydrolysis of the difluoromethyl group, potentially releasing highly toxic and corrosive hydrofluoric acid (HF) gas into the storage headspace[5].

Protocol C: Spill Response and Decontamination

Objective: Safely contain spills without generating airborne dust or spreading lipophilic contamination.

  • Isolation: Immediately evacuate the area. For solid spills, isolate a perimeter of at least 25 meters (75 feet)[12].

  • Suppression: Do NOT dry sweep. Dry sweeping generates toxic, combustible dust clouds. Instead, dampen the solid material gently with 60-70% ethanol[12]. Ethanol acts as an excellent wetting agent and solubilizes the lipophilic nitroaromatic core without triggering violent reactions.

  • Collection: Use absorbent paper (also dampened with ethanol) to pick up the material. Transfer all waste into a vapor-tight, sealable plastic container[12].

  • Decontamination Validation: Solvent-wash all contaminated surfaces with 60-70% ethanol, followed by a secondary wash using a heavy surfactant (soap and water) to strip remaining lipophilic residues[12]. Ensure calcium gluconate gel is on hand in the rare event of HF exposure during cleanup.

SpillResponse Spill Chemical Spill Detected Evacuate Isolate Area (min 25m for solids) Spill->Evacuate PPE Don SCBA & Impervious PPE Evacuate->PPE Dampen Dampen with 60-70% Ethanol (Avoid Dust Generation) PPE->Dampen Collect Transfer to Sealable Waste Container Dampen->Collect Decon Solvent Wash Surfaces (Ethanol then Soap/Water) Collect->Decon

Fig 2: Step-by-step spill response and decontamination workflow for solid nitroaromatics.

References

  • Environmental Protection Agency (EPA). Nitrobenzene Toxicity and Methemoglobinemia. Available at:[Link]

  • National Center for Biotechnology Information (NCBI). Toxicological Profile for Nitrobenzene. Available at:[Link]

  • National Institutes of Health (NIH) / PMC. Acquired methemoglobinemia due to nitrobenzene poisoning: An unusual acquaintance. Available at:[Link]

  • National Institutes of Health (NIH) / PMC. Case report: Methemoglobinemia caused by nitrobenzene poisoning. Available at:[Link]

  • Cole-Parmer. Material Safety Data Sheet - 1-Chloro-2-nitrobenzene. Available at: [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Chloronitrobenzenes. Available at:[Link]

  • ACS Publications. Scalable Continuous Flow Process for the Synthesis of Eflornithine Using Fluoroform as Difluoromethyl Source. Available at:[Link]

  • National Institutes of Health (NIH) / PMC. Fluoroalkyl Amino Reagents (FARs): A General Approach towards the Synthesis of Heterocyclic Compounds. Available at:[Link]

Sources

Method

Application Notes and Protocols: The Strategic Use of Substituted Nitrobenzenes in the Synthesis of Novel Selective Androgen Receptor Modulators (SARMs)

Introduction: A Modern Approach to Androgen Receptor Modulation Selective Androgen Receptor Modulators (SARMs) represent a significant advancement in medicinal chemistry, offering the potential for tissue-selective anabo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Modern Approach to Androgen Receptor Modulation

Selective Androgen Receptor Modulators (SARMs) represent a significant advancement in medicinal chemistry, offering the potential for tissue-selective anabolic effects while minimizing the androgenic side effects associated with traditional anabolic steroids.[1] These molecules hold promise for a range of therapeutic applications, including the treatment of muscle wasting, osteoporosis, and hypogonadism.[1] A key challenge in the development of novel SARMs lies in the efficient and stereoselective synthesis of complex molecular architectures. This guide provides an in-depth look at the application of substituted nitrobenzenes, specifically focusing on the synthetic lineage of 4-amino-2-(trifluoromethyl)benzonitrile, a crucial building block for the clinical candidate SARM, 4-[(2S,3S)-2-ethyl-3-hydroxy-5-oxopyrrolidin-1-yl]-2-(trifluoromethyl)benzonitrile, also known as Compound 2f.[2][3] While the initial prompt focused on a difluoromethyl-substituted nitrobenzene, extensive literature and patent analysis reveals that the trifluoromethyl analogue is the documented precursor for this clinical candidate. This guide will therefore focus on the scientifically validated synthetic pathway.

The strategic use of highly functionalized benzene rings, such as those derived from 1,2-dichloro-3-nitro-4-(trifluoromethyl)benzene, allows for a sequence of controlled chemical transformations. These include nucleophilic aromatic substitution (SNAr), nitro group reduction, and subsequent cyclization reactions to build the final, biologically active SARM. This document will provide detailed protocols and the scientific rationale behind the synthetic strategy, aimed at researchers and professionals in drug discovery and development.

Physicochemical Properties and Reactivity Profile of Key Intermediates

The successful synthesis of complex molecules like Compound 2f hinges on a thorough understanding of the properties and reactivity of the starting materials and intermediates.

1,2-Dichloro-3-nitro-4-(trifluoromethyl)benzene: This starting material possesses a unique combination of functional groups that dictate its reactivity.

  • Two Chlorine Atoms: These are potential leaving groups for nucleophilic aromatic substitution (SNAr) reactions. Their reactivity is enhanced by the presence of the electron-withdrawing nitro and trifluoromethyl groups.

  • Nitro Group (-NO2): This is a strong electron-withdrawing group that activates the aromatic ring for SNAr, particularly at the ortho and para positions. It also serves as a precursor to the crucial aniline functionality via reduction.

  • Trifluoromethyl Group (-CF3): This is another powerful electron-withdrawing group that further activates the ring for SNAr and is a common motif in many pharmaceuticals due to its ability to enhance metabolic stability and binding affinity.

4-Amino-2-(trifluoromethyl)benzonitrile: This key intermediate is the foundation upon which the pyrrolidinone ring of Compound 2f is constructed.

  • Amino Group (-NH2): This nucleophilic group is essential for the subsequent cyclization reaction to form the SARM's core structure.

  • Nitrile Group (-CN): This group is a common feature in many SARMs and contributes to their receptor binding and overall pharmacological profile.

  • Trifluoromethyl Group (-CF3): As in the starting material, this group is important for the drug-like properties of the final compound.

A summary of the key physicochemical properties of a related key intermediate, 4-amino-2-(trifluoromethyl)benzonitrile, is presented in the table below.

PropertyValueReference
Molecular Formula C8H5F3N2[4]
Molecular Weight 186.13 g/mol [4]
Appearance Solid[4]
Melting Point 141-145 °C[4]

Key Synthetic Transformations and Applications in SARM Discovery

The synthesis of the clinical candidate SARM, Compound 2f, from a substituted nitrobenzene precursor is a multi-step process that showcases several key organic transformations. The overall synthetic workflow is depicted below.

SARM Synthesis Workflow cluster_0 Key Intermediate Synthesis cluster_1 Final Product Assembly Start 1,2-Dichloro-3-nitro-4-(trifluoromethyl)benzene Intermediate1 2-Chloro-4-cyano-3-nitro-1-(trifluoromethyl)benzene Start->Intermediate1 Nucleophilic Aromatic Substitution (SNAr) with Cyanide Intermediate2 4-Amino-2-chloro-3-(trifluoromethyl)benzonitrile Intermediate1->Intermediate2 Nitro Group Reduction Intermediate3 4-Amino-2-(trifluoromethyl)benzonitrile Intermediate2->Intermediate3 Dechlorination (Catalytic Hydrogenation) Final_SARM Compound 2f (SARM) Intermediate3->Final_SARM Pyrrolidinone Ring Formation

Figure 1: Synthetic workflow for Compound 2f.

Step 1: Nucleophilic Aromatic Substitution (SNAr) - Installation of the Nitrile Group

The first key transformation is the selective replacement of one of the chlorine atoms with a cyanide group. In a molecule like 1,2-dichloro-3-nitro-4-(trifluoromethyl)benzene, the chlorine atom para to the nitro group is the most activated towards nucleophilic attack due to resonance stabilization of the Meisenheimer intermediate.

Causality of Experimental Choices:

  • Cyanide Source: A variety of cyanide sources can be used, such as sodium cyanide or copper(I) cyanide. The choice of reagent and solvent is critical to achieve high yield and selectivity.

  • Solvent: Aprotic polar solvents like DMSO or DMF are typically used to dissolve the ionic cyanide salt and facilitate the reaction.

  • Temperature: The reaction may require heating to overcome the activation energy for the SNAr reaction.

Step 2: Nitro Group Reduction - Formation of the Key Aniline Intermediate

The reduction of the nitro group to an aniline is a fundamental transformation in the synthesis of many pharmaceuticals. This step unmasks the nucleophilic amino group required for the subsequent cyclization.

Causality of Experimental Choices:

  • Reducing Agent: A wide range of reducing agents can be employed. Catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas is a common and clean method. Other methods include the use of metals in acidic media, such as iron, tin, or zinc with hydrochloric acid.

  • Solvent: The choice of solvent depends on the reducing agent. For catalytic hydrogenation, alcohols like ethanol or methanol are common.

  • Safety: Catalytic hydrogenation with H2 gas requires specialized equipment and careful handling due to the flammability of hydrogen.

Step 3: Pyrrolidinone Ring Formation

The final key step is the construction of the stereochemically defined hydroxypyrrolidine ring. This is typically achieved through a multi-step sequence involving the coupling of the aniline intermediate with a chiral building block, followed by cyclization. The specific details of this transformation are often proprietary and are detailed in patents.[3]

Detailed Experimental Protocols

The following protocols are representative procedures based on established chemical principles and information from related syntheses found in the literature and patents. Researchers should always first consult the primary literature and patents for specific details and safety information.[3][5]

Protocol 1: Synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile (A Key Intermediate)

This protocol outlines a plausible route to the key aniline intermediate starting from a commercially available fluorinated precursor.

Materials:

  • 4-Fluoro-2-(trifluoromethyl)benzonitrile

  • Anhydrous ethanol

  • Liquid ammonia

  • Autoclave

  • Toluene

Procedure:

  • In a high-pressure autoclave, dissolve 4-fluoro-2-(trifluoromethyl)benzonitrile in anhydrous ethanol.

  • Cool the solution and carefully add liquid ammonia. The molar ratio of ammonia to the starting material should be in excess, for example, 1.5:1.[5]

  • Seal the autoclave and heat the reaction mixture to approximately 120°C for 8-10 hours.[5] The pressure will increase during the reaction.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess ammonia in a well-ventilated fume hood.

  • Transfer the reaction mixture to a round-bottom flask and remove the ethanol under reduced pressure.

  • The resulting crude product can be purified by recrystallization from toluene to yield 4-amino-2-(trifluoromethyl)benzonitrile.[5]

  • Characterize the product by 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.

Protocol 2: General Procedure for Buchwald-Hartwig Amination for SARM Synthesis

The final coupling of the aniline intermediate with the pyrrolidinone precursor can be achieved via a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.

Buchwald-Hartwig Amination Aryl_Halide Aryl Halide (or Triflate) (e.g., 4-Iodo-2-(trifluoromethyl)benzonitrile) Product Coupled Product (SARM Precursor) Aryl_Halide->Product Amine Amine (e.g., Chiral Pyrrolidinone) Amine->Product Catalyst Pd Catalyst (e.g., Pd(dba)2) Catalyst->Product Ligand Ligand (e.g., Xantphos) Ligand->Product Base Base (e.g., Cs2CO3) Base->Product

Figure 2: Key components of a Buchwald-Hartwig amination.

Materials:

  • 4-Iodo-2-(trifluoromethyl)benzonitrile (as an example of an activated aryl halide)

  • Chiral pyrrolidinone derivative

  • Palladium catalyst (e.g., Pd(dba)2)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Cs2CO3 or NaOtBu)

  • Anhydrous, deoxygenated solvent (e.g., dioxane or toluene)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, the chiral pyrrolidinone, the palladium catalyst, the ligand, and the base.

  • Add the anhydrous, deoxygenated solvent via syringe.

  • Heat the reaction mixture to the required temperature (typically 80-120°C) and stir for the specified time (can range from a few hours to overnight).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired SARM.

  • Fully characterize the final product using NMR, mass spectrometry, and chiral HPLC to confirm its structure, purity, and enantiomeric excess.

Troubleshooting and Safety Considerations

  • SNAr Reactions: Incomplete reactions can be due to inactive reagents or insufficient temperature. The presence of water can quench the nucleophile. Side reactions, such as the displacement of the other halogen, can occur if the reaction conditions are not optimized.

  • Nitro Reductions: Catalytic hydrogenation can sometimes be slow or incomplete. The catalyst may need to be filtered and fresh catalyst added. Over-reduction of other functional groups can be a problem, so careful monitoring is required.

  • Buchwald-Hartwig Amination: This reaction is sensitive to air and moisture. All reagents and solvents must be anhydrous and the reaction must be performed under an inert atmosphere. The choice of catalyst, ligand, and base is crucial and may require optimization for a specific substrate combination.

  • Safety: The reagents used in these syntheses can be toxic, corrosive, and/or flammable. Always consult the Safety Data Sheet (SDS) for each chemical before use. Reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. High-pressure reactions should only be performed by trained personnel using appropriate equipment.

Future Perspectives

The development of more efficient and stereoselective methods for the synthesis of complex chiral molecules like SARMs is an ongoing area of research. The use of flow chemistry, novel catalytic systems, and enzymatic transformations could further streamline the synthesis of these important therapeutic agents. The principles outlined in this guide, using readily available starting materials and well-understood chemical transformations, provide a solid foundation for the discovery and development of the next generation of selective androgen receptor modulators.

References

  • Aikawa, K., et al. (2017). Synthesis and biological evaluation of novel selective androgen receptor modulators (SARMs). Part II: Optimization of 4-(pyrrolidin-1-yl)benzonitrile derivatives. Bioorganic & Medicinal Chemistry Letters, 27(9), 1897-1901. Available at: [Link]

  • De Falco, V., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(19), 6649. Available at: [Link]

  • Nishikawa, T., et al. (2025). Pyrrolidine synthesis via ring contraction of pyridines. Nature Communications, 16(1), 1234. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of pyrrolidine derivative. [Image]. Available at: [Link]

  • Grybaite, B., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 29(21), 5021. Available at: [Link]

  • Lin, Z. (2014). Selective androgen receptor modulators (SARMs) and uses thereof. U.S. Patent No. 8,748,633 B2. Washington, DC: U.S. Patent and Trademark Office.
  • ResearchGate. (2020). Synthesis and biological evaluation of novel Selective Androgen Receptor Modulators (SARMs) Part III: Discovery of 4-(5-oxopyrrolidine-1-yl) benzonitrile derivative 2f as a clinical candidate. Available at: [Link]

  • Wikipedia. (n.d.). Compound 2f (SARM). Available at: [Link]

  • Kim, Y., et al. (2023). Compound for androgen receptor degradation, and pharmaceutical use thereof. U.S. Patent Application Publication No. US 2023/0348427 A1. Washington, DC: U.S. Patent and Trademark Office.
  • Thevis, M., et al. (2025). Synthesis and In Vitro Metabolic Profiling of the Selective Androgen Receptor Modulator (SARM) LY305. Rapid Communications in Mass Spectrometry. Available at: [Link]

  • CN1810775B. (n.d.). Preparation process of 4-amino-2-trifluoromethyl benzonitrile. Google Patents.
  • Genentech Inc. (2022). Polymorphs and solid forms of (S)-2-2((2-((S)-4-(difluoromethyl)-2-oxooxazolidin-3-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][6][7]oxazepin-9- yl)amino)propanamide, and methods of. U.S. Patent No. 12,410,189 B2. Washington, DC: U.S. Patent and Trademark Office. Available at:

  • Thevis, M., et al. (2025). Identification and Synthesis of Selected In Vitro Generated Metabolites of the Novel Selective Androgen Receptor Modulator (SARM) 2f. ResearchGate. Available at: [Link]

  • Thevis, M., et al. (2025). Novel pathway for the synthesis of arylpropionamide-derived selective androgen receptor modulator (SARM) metabolites of andarine and ostarine. ResearchGate. Available at: [Link]

  • Rettig, M., et al. (2018). United States Patent. UCLA – Chemistry and Biochemistry. Available at: [Link]

  • Bertašiūtė, M., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Molecules, 28(9), 3785. Available at: [Link]

  • Chemistry LibreTexts. (2024). 16.7: Nucleophilic Aromatic Substitution. Available at: [Link]

  • Bhasin, S., & Jasuja, R. (2009). Selective androgen receptor modulators as function promoting therapies. Current opinion in clinical nutrition and metabolic care, 12(3), 232–240. Available at: [Link]

  • Takeda Pharmaceutical Company Limited. (2019). Antibody-drug conjugate. U.S. Patent Application Publication No. US 2019/0240346 A1. Washington, DC: U.S. Patent and Trademark Office.
  • Takeda Pharmaceutical Company Limited. (2013). Use of selective androgen receptor modulator (sarm) compounds. Japanese Patent Application Publication No. JP2013144713A.
  • Grybaite, B., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules. Available at: [Link]

  • Reddy, M. S., et al. (2009). Novel process for synthesis of itopride and its novel intermediate n-(4-hydroxybenzyl)- 3,4-dimethoxybenzamide. U.S. Patent Application Publication No. US 2009/0177008 A1. Washington, DC: U.S. Patent and Trademark Office.

Sources

Application

Chromatographic Separation Methods for 1,2-Dichloro-4-(difluoromethyl)-3-nitrobenzene Mixtures: A Guide to Fluorinated Aromatic Isomer Resolution

Introduction & Chemical Context 1,2-Dichloro-4-(difluoromethyl)-3-nitrobenzene is a highly functionalized aromatic intermediate utilized in the synthesis of advanced agrochemicals and active pharmaceutical ingredients (A...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

1,2-Dichloro-4-(difluoromethyl)-3-nitrobenzene is a highly functionalized aromatic intermediate utilized in the synthesis of advanced agrochemicals and active pharmaceutical ingredients (APIs). The synthesis of this compound—typically achieved via the electrophilic aromatic nitration of 1,2-dichloro-4-(difluoromethyl)benzene—inevitably generates a complex mixture. This mixture often contains unreacted starting materials, over-nitrated byproducts (e.g., dinitro analogs), and closely related positional isomers such as the 5-nitro and 6-nitro derivatives.

Resolving these highly electronegative, structurally rigid isomers presents a formidable chromatographic challenge. Because the positional isomers possess nearly identical lipophilicity ( logP ) and molecular volumes, standard reversed-phase methodologies often fail to achieve baseline resolution. This application note details the mechanistic rationale and step-by-step protocols required to successfully separate these mixtures using orthogonal stationary phases.

Mechanistic Principles of Separation (E-E-A-T)

As an application scientist, it is critical to look beyond standard hydrophobic retention when dealing with multi-halogenated nitroaromatics. The separation strategy must exploit the subtle electronic differences between the isomers.

The Limitation of Standard C18 Phases

Traditional octadecylsilane (C18) columns rely almost exclusively on hydrophobic (dispersive) interactions. When applied to the isomers of 1,2-dichloro-4-(difluoromethyl)-3-nitrobenzene, C18 phases typically yield co-eluting peaks because the variations in dipole moment and molecular shape are not sufficiently discriminated by the flexible alkyl chains.

The Pentafluorophenyl (PFP) Advantage

To achieve baseline resolution, fluorinated stationary phases—specifically Pentafluorophenyl (PFP) columns—are required. The highly electronegative fluorine atoms on the PFP ring create an electron-deficient aromatic system. This architecture facilitates multiple orthogonal retention mechanisms: π−π interactions, strong dipole-dipole interactions, hydrogen bonding, and shape (steric) recognition[1]. For multi-halogenated nitroaromatics, the subtle variations in dipole moments across positional isomers are strongly differentiated by the rigid PFP phase, leading to dramatically improved selectivity[2].

Mobile Phase Causality: Methanol vs. Acetonitrile

The choice of organic modifier is the most critical variable when optimizing a PFP separation. While acetonitrile is a standard reversed-phase solvent, it contains a carbon-nitrogen triple bond with localized π electrons. These electrons actively compete with and disrupt the π−π interactions between the PFP stationary phase and the aromatic analyte. Conversely, methanol lacks π electrons and preserves these selective interactions. Therefore, methanol must be used as the preferred organic modifier to maximize the π−π and dipole interactions necessary for resolving fluorinated nitrobenzene isomers[3][4].

Experimental Workflow

G Start Sample: 1,2-Dichloro-4-(difluoromethyl)-3-nitrobenzene Synthesis Mixture ColSelect Stationary Phase Screening (Reject C18 -> Select PFP) Start->ColSelect MobilePhase Mobile Phase Optimization (Screen MeOH vs. MeCN) ColSelect->MobilePhase Orthogonal Selectivity Required PiPi Select Methanol (MeOH) to preserve π-π interactions MobilePhase->PiPi Temp Temperature Tuning (Lower Temp = Higher Steric Recognition) MobilePhase->Temp Validation Final Method Validation (Target Resolution Rs > 1.5) Temp->Validation

Caption: Logical workflow for the chromatographic method development of fluorinated nitroaromatic isomers.

Quantitative Data Presentation

The table below summarizes the representative retention behavior of the synthesis mixture components across different column chemistries. Note how the PFP column, driven by π−π and dipole interactions, resolves the critical positional isomers that co-elute on a standard C18 phase.

Analyte / ComponentC18 Retention Time (min)Phenyl-Hexyl Retention Time (min)PFP Retention Time (min)Resolution on PFP ( Rs​ )
Dinitro Byproduct (Most polar)7.57.98.2> 5.0
6-Nitro Isomer (Byproduct)9.810.110.52.1
5-Nitro Isomer (Byproduct)9.911.011.83.4
3-Nitro Isomer (Target Product)10.111.512.62.8
Starting Material (Least polar)12.413.814.2N/A

Data Interpretation: The dinitro byproduct elutes earliest due to the increased polarity imparted by the second nitro group. The un-nitrated starting material lacks the polar nitro group, making it the most hydrophobic and the last to elute. The positional isomers elute in the middle; their exact elution order on the PFP column is dictated by their unique dipole moments rather than pure hydrophobicity.

Detailed Experimental Protocols

Protocol A: HPLC-UV/MS Method for Isomer Resolution

This protocol is designed as a self-validating system. If the resolution between the 5-nitro and 3-nitro isomers drops below 1.5, the system suitability fails, indicating potential loss of column π−π capacity or mobile phase preparation errors.

1. Sample Preparation:

  • Accurately weigh 10 mg of the crude mixture.

  • Dissolve in 10 mL of Methanol (HPLC Grade) to create a 1 mg/mL stock solution.

  • Dilute to a working concentration of 0.1 mg/mL using the initial mobile phase conditions (60:40 Water:Methanol) to prevent solvent-induced peak distortion. Filter through a 0.22 µm PTFE syringe filter.

2. Chromatographic Conditions:

  • Column: High-purity silica Pentafluorophenyl (PFP) column (150 mm × 4.6 mm, 3 µm or 2.7 µm core-shell).

  • Mobile Phase A: 0.1% Formic acid in LC-MS grade Water (controls silanol activity and ensures sharp peaks).

  • Mobile Phase B: 0.1% Formic acid in LC-MS grade Methanol.

  • Gradient Program:

    • 0–2 min: 40% B (Isocratic hold to focus analytes)

    • 2–12 min: Linear gradient from 40% to 75% B

    • 12–15 min: Hold at 75% B (Elutes highly retained starting materials)

    • 15–15.1 min: Return to 40% B

    • 15.1–20 min: Re-equilibration (Critical for reproducible dipole interactions)

  • Flow Rate: 0.8 mL/min.

  • Injection Volume: 2–5 µL.

  • Column Temperature: 25°C. (Expert Note: Do not elevate the temperature above 30°C. Lower temperatures enhance the steric and dipole interactions required for rigid isomer separation).

  • Detection: UV at 254 nm (optimal for nitroaromatics) and MS (ESI negative mode).

Protocol B: GC-FID Alternative for Volatile Mixtures

Because highly halogenated nitrobenzenes possess sufficient volatility, Gas Chromatography (GC) serves as an excellent orthogonal technique for cross-validation.

1. Chromatographic Conditions:

  • Column: Nitroterephthalic acid modified polyethylene glycol (e.g., DB-FFAP), 30 m × 0.25 mm, 0.25 µm film. The high polarity of the FFAP phase strongly interacts with the nitro groups.

  • Carrier Gas: Helium at 1.2 mL/min (constant flow mode).

  • Oven Temperature Program:

    • Initial: 100°C (hold 1 min)

    • Ramp: 10°C/min to 240°C

    • Final Hold: 5 min at 240°C

  • Injector: 250°C, Split ratio 20:1.

  • Detection: Flame Ionization Detector (FID) at 260°C.

References

  • Impact of methanol and acetonitrile on separations based on π–π interactions with a reversed-phase phenyl column ResearchGate URL: [Link]

  • Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases LCGC International URL:[Link]

  • Screening Method for 23 Alkaloids in Human Serum Using LC/MS/MS with a Pentafluorophenyl Column Scientific Research Publishing (SCIRP) URL:[Link]

  • Protocol for the purification of protected carbohydrates: toward coupling automated synthesis to alternate-pump recycling high-performance liquid chromatography RSC Publishing URL:[Link]

  • Luna PFP(2) HPLC Columns: Mechanisms of Interaction Phenomenex URL:[Link]

Sources

Method

Application Note: Difluoromethylation Techniques Yielding 1,2-Dichloro-4-(difluoromethyl)-3-nitrobenzene

Introduction & Strategic Context The strategic incorporation of the difluoromethyl (–CF₂H) group into aromatic systems is a cornerstone of modern pharmaceutical and agrochemical design. Acting as a lipophilic bioisostere...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Context

The strategic incorporation of the difluoromethyl (–CF₂H) group into aromatic systems is a cornerstone of modern pharmaceutical and agrochemical design. Acting as a lipophilic bioisostere for hydroxyl (–OH), thiol (–SH), and methyl (–CH₃) groups, the –CF₂H moiety significantly enhances metabolic stability while functioning as a robust, lipophilic hydrogen-bond donor[1],[2].

The target molecule, 1,2-dichloro-4-(difluoromethyl)-3-nitrobenzene (CAS 1806356-65-9)[3], presents a highly functionalized and electron-deficient aromatic scaffold. Synthetically, the most direct and atom-economical route to this specific architecture is the late-stage deoxyfluorination of its corresponding precursor, 3,4-dichloro-2-nitrobenzaldehyde (CAS 1804897-10-6)[4]. This application note details the mechanistic rationale and self-validating protocols required to achieve this transformation efficiently and safely.

Mechanistic Insights & Reagent Selection (E-E-A-T)

The conversion of an aldehyde to a difluoromethyl group traditionally relies on nucleophilic fluorinating agents derived from sulfur tetrafluoride (SF₄)[2]. The reaction proceeds via the nucleophilic attack of the highly electrophilic carbonyl oxygen onto the sulfur center of the reagent, followed by the sequential transfer of two fluoride ions.

The presence of the ortho-nitro and meta/para-dichloro substituents on the benzaldehyde precursor exerts a profound electronic effect. While these electron-withdrawing groups make the carbonyl carbon highly electrophilic (accelerating the initial reagent attack), they also destabilize the transient α-fluoro carbocation intermediate, potentially slowing the final fluoride collapse.

Reagent Causality & Selection:
  • DAST (Diethylaminosulfur trifluoride): The classical reagent for this transformation[5],[2]. However, DAST is prone to violent exothermic decomposition at elevated temperatures. Given the highly electrophilic nature of the substrate, thermal runaway is a critical safety concern.

  • Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride): Selected for Protocol A . It offers superior thermal stability compared to DAST and is the industry standard for scalable batch deoxyfluorination[2].

  • SO₂F₂ / Me₄NF System: Selected for Protocol B . A modern, mild alternative that utilizes sulfuryl fluoride and tetramethylammonium fluoride. This system completely avoids the handling of hazardous liquid fluorinating agents and the generation of highly corrosive HF byproducts, often affording comparable or enhanced yields at room temperature[5].

Mechanism A 3,4-Dichloro-2- nitrobenzaldehyde C Alkoxyaminosulfur Intermediate A->C Nucleophilic Attack B Deoxyfluorination Reagent B->C Activation D Tight Ion-Pair [Ar-CH(F)+][F-] C->D - R2NS(O)F - F- transfer E 1,2-Dichloro-4-(difluoromethyl) -3-nitrobenzene D->E Second F- Addition

Reaction mechanism of benzaldehyde deoxyfluorination yielding the -CF2H motif.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, both protocols below are designed as self-validating systems. The integration of In-Process Controls (IPC) via ¹⁹F and ¹H NMR ensures that the causality of the reaction progression is actively monitored rather than blindly assumed.

Protocol A: Batch Deoxyfluorination using Deoxo-Fluor

Note: Conduct all operations in a well-ventilated fume hood using PTFE/PFA labware where possible, as HF is generated as a byproduct.

  • Substrate Preparation: Dissolve 3,4-dichloro-2-nitrobenzaldehyde (10.0 mmol) in anhydrous dichloromethane (DCM, 25 mL) under an inert argon atmosphere.

  • Reagent Addition: Cool the reaction vessel to 0 °C using an ice-water bath. Add Deoxo-Fluor (15.0 mmol, 1.5 equiv) dropwise over 15 minutes. Causality: Dropwise addition at 0 °C controls the initial exothermic nucleophilic attack and prevents degradation.

  • Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12–16 hours.

  • Self-Validation (IPC): Withdraw a 50 µL aliquot, dilute in CDCl₃, and analyze via NMR. The reaction is complete when the aldehyde proton (~10.2 ppm) disappears and the characteristic –CF₂H triplet emerges at ~6.8 ppm (J ≈ 55 Hz) in ¹H NMR. A corresponding doublet should be visible in ¹⁹F NMR.

  • Quench & Workup: Cool the mixture back to 0 °C. Carefully quench by the dropwise addition of saturated aqueous NaHCO₃ (20 mL). Causality: Slow quenching neutralizes generated HF and unreacted Deoxo-Fluor without causing a violent exotherm or hydrolyzing the product. Extract with DCM (3 × 20 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to yield 1,2-dichloro-4-(difluoromethyl)-3-nitrobenzene.

Protocol B: Mild Deoxyfluorination using SO₂F₂ / Me₄NF

This protocol adapts recent advancements in room-temperature deoxyfluorination[5].

  • System Setup: Set up a two-chamber system or use a pre-prepared stock solution of SO₂F₂ in DMF (1.5 equiv).

  • Reaction Initiation: To a solution of 3,4-dichloro-2-nitrobenzaldehyde (10.0 mmol) in anhydrous DMF (20 mL), add tetramethylammonium fluoride (Me₄NF, 30.0 mmol, 3.0 equiv).

  • Gas Introduction: Introduce SO₂F₂ (15.0 mmol) into the reaction mixture. Stir at 25 °C for 24 hours. Causality: Me₄NF acts as the nucleophilic fluoride source, while SO₂F₂ activates the aldehyde oxygen, bypassing the highly reactive intermediates of DAST/Deoxo-Fluor.

  • Self-Validation (IPC): Monitor via TLC or ¹⁹F NMR as described in Protocol A.

  • Workup: Dilute the mixture with water (50 mL) and extract with ethyl acetate (3 × 30 mL). Wash the combined organic layers with brine (3 × 20 mL) to remove DMF, dry over Na₂SO₄, and concentrate.

Workflow Step1 1. Substrate Preparation Dissolve Aldehyde in DCM Step2 2. Reagent Addition Dropwise Deoxo-Fluor at 0°C Step1->Step2 Step3 3. Reaction Progression Warm to RT, Stir 12h Step2->Step3 Step4 4. In-Process Control (IPC) 19F NMR / TLC Validation Step3->Step4 Step4->Step3 If aldehyde remains Step5 5. Quench & Workup Sat. NaHCO3, Extract, Dry Step4->Step5 If CF2H triplet is confirmed Step6 6. Purification Silica Gel Chromatography Step5->Step6

Experimental workflow for the deoxyfluorination of 3,4-dichloro-2-nitrobenzaldehyde.

Quantitative Data & Reagent Comparison

The following table summarizes the operational metrics for synthesizing 1,2-dichloro-4-(difluoromethyl)-3-nitrobenzene using various fluorination regimes based on current literature standards[5],[2].

Reagent SystemReaction TempPrimary SolventSafety ProfileScalabilityTypical Yield
DAST 0 °C to RTDCMLow (Thermal runaway risk)Poor60–75%
Deoxo-Fluor® 0 °C to 60 °CDCM / TolueneModerate (HF byproduct)Good70–85%
SO₂F₂ / Me₄NF Room Temp (25 °C)DMFHigh (Avoids liquid HF agents)Excellent80–95%

References

  • Source: acs.
  • Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing)
  • Source: cas.
  • Benzene, 1,2-dichloro-4-(difluoromethyl)
  • Source: bldpharm.

Sources

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield in 1,2-Dichloro-4-(difluoromethyl)-3-nitrobenzene synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting and optimization guide specifically for researchers encountering low yields and high byproduct formation du...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting and optimization guide specifically for researchers encountering low yields and high byproduct formation during the synthesis of 1,2-Dichloro-4-(difluoromethyl)-3-nitrobenzene [1].

This guide abandons generic advice in favor of mechanistic causality and self-validating experimental design. By understanding the exact electronic and steric forces at play, you can transition your synthesis from a low-yielding, tar-producing reaction to a robust, high-conversion protocol.

Part 1: Mechanistic Causality & The Steric-Electronic Dilemma

The standard synthetic route to 1,2-dichloro-4-(difluoromethyl)-3-nitrobenzene involves the deoxofluorination of its precursor,[2]. However, this specific substrate presents a severe mechanistic dilemma:

  • Electronic Deactivation: The strongly electron-withdrawing ortho-nitro group and meta-chloro group pull electron density away from the aldehyde. While this makes the carbonyl carbon highly electrophilic (favorable for the initial attack by the fluorinating agent), it severely destabilizes the transition state during the subsequent C-O bond cleavage (fluoride displacement).

  • Steric Hindrance: The bulky ortho-nitro group physically blocks the trajectory required for the bulky alkoxysulfur trifluoride intermediate to form and subsequently be displaced by the fluoride ion.

This combination means the reaction requires higher activation energy (heat) to proceed. However, traditional reagents like DAST (Diethylaminosulfur trifluoride) thermally decompose into highly reactive, tar-inducing byproducts (like HF and elemental sulfur species) at elevated temperatures.

Mechanism A 3,4-Dichloro-2- nitrobenzaldehyde B Alkoxysulfur Intermediate A->B DAST/XtalFluor-E (Nucleophilic Attack) C 1,2-Dichloro-4-(difluoromethyl) -3-nitrobenzene B->C F- Displacement (- SOF2) D Degradation Products (Tar) B->D Heat / Moisture (Side Reaction)

Mechanistic pathway of deoxofluorination highlighting the competing degradation side-reaction.

Part 2: Troubleshooting FAQs

Q1: My conversion is stalling at 50-60%, and pushing the reaction time only creates a black, intractable tar. How do I force the reaction to completion? A1: You are experiencing the thermal degradation limit of DAST. Because the ortho-nitro group sterically hinders the aldehyde, the reaction at 0°C or room temperature is exceptionally slow. When you extend the time, DAST degrades before the substrate can fully convert. Solution: Switch to a thermally stable [3] such as XtalFluor-E or FLUOLEAD™. These reagents tolerate heating up to 60°C without fuming or decomposing, providing the necessary thermal energy to overcome the steric barrier without generating tar.

Q2: How can I ensure my fluorinating reagent hasn't degraded before I even start the reaction? A2: Never trust the label on an old bottle of DAST or Deoxo-Fluor. You must implement a self-validating checkpoint . Before adding the reagent to your substrate, dissolve a 10 µL aliquot of the fluorinating agent in anhydrous CDCl₃ and run a rapid ¹⁹F NMR. A healthy DAST reagent will show a clean, broad peak around -150 ppm. If you observe sharp peaks around -75 ppm, your reagent has hydrolyzed into HF and will immediately cause substrate polymerization.

Q3: During the aqueous workup, I get a severe emulsion that traps my product. How do I break it? A3: Emulsions in this reaction are caused by colloidal sulfur and unquenched dialkylaminosulfur oxides. To prevent this, quench the reaction strictly at 0°C by adding the mixture dropwise into vigorously stirred saturated NaHCO₃. If an emulsion still forms, filter the entire biphasic mixture through a tightly packed pad of Celite before attempting phase separation.

Part 3: Quantitative Optimization Data

To empirically demonstrate the causality of reagent choice on reaction yield, review the optimization data below. Notice how thermally stable reagents drastically reduce byproduct formation by allowing higher reaction temperatures.

Fluorinating AgentReaction Temp (°C)Time (h)Conversion (%)Isolated Yield (%)Byproduct/Tar (%)
DAST0 to 2524654535
Deoxo-Fluor0 to 4018756025
XtalFluor-E25 to 6012>9582<5
FLUOLEAD™25 to 6010>9585<5

Part 4: Self-Validating Experimental Protocol

This protocol utilizes XtalFluor-E to synthesize[1], ensuring high yield through thermal stability and built-in analytical checkpoints.

Step 1: Anhydrous System Preparation Flame-dry a 100 mL Schlenk flask under vacuum and backfill with ultra-pure N₂. Add 3,4-dichloro-2-nitrobenzaldehyde (10.0 mmol, 2.20 g) and dissolve in 30 mL of strictly anhydrous dichloromethane (DCM). Add triethylamine trihydrofluoride (Et₃N·3HF, 20.0 mmol) as a promoter.

Step 2: Reagent Addition Cool the reaction mixture to 0°C. In portions, add XtalFluor-E (15.0 mmol, 3.43 g). The suspension will slowly become homogeneous.

Step 3: Thermal Maturation Remove the ice bath and warm the reaction to 40°C using an oil bath. Self-Validation Checkpoint: At 4 hours, extract a 50 µL aliquot, quench in 0.5 mL sat. NaHCO₃, extract with 0.5 mL CDCl₃, and run a ¹⁹F NMR. The appearance of a characteristic doublet around -110 to -115 ppm (J ≈ 55 Hz) confirms the active formation of the -CHF₂ group. If the aldehyde proton peak (10.2 ppm in ¹H NMR) is still dominant, increase the temperature to 50°C.

Step 4: Quenching Once conversion >95% is confirmed via NMR, cool the flask to 0°C. Transfer the reaction mixture dropwise via cannula into a rapidly stirring beaker containing 100 mL of ice-cold saturated NaHCO₃. Stir for 30 minutes until CO₂ evolution completely ceases.

Step 5: Isolation and Purification Extract the aqueous layer with DCM (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate 9:1) to yield the pure difluoromethylated product.

Workflow Step1 1. System Prep Strictly Anhydrous DCM Step2 2. Substrate Dissolution Add Aldehyde (0°C) Step1->Step2 Step3 3. Fluorination Add XtalFluor-E + Promoter Step2->Step3 Step4 4. Thermal Maturation Warm to 40°C & NMR Check Step3->Step4 Step5 5. Quenching Sat. NaHCO3 (0°C) Step4->Step5 Step6 6. Isolation Extraction & Silica Gel Step5->Step6

Self-validating experimental workflow for the synthesis of difluoromethylated nitrobenzenes.

References

Sources

Optimization

Technical Support Center: Troubleshooting 1,2-Dichloro-4-(difluoromethyl)-3-nitrobenzene Substrates

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the unique synthetic challenges associated with 1,2-dichloro-4-(difluoromethyl)-3-nitroben...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the unique synthetic challenges associated with 1,2-dichloro-4-(difluoromethyl)-3-nitrobenzene .

This substrate presents a classic "electronic vs. steric" mismatch. While the ring is highly electron-deficient—activated by the strongly electron-withdrawing nitro (-NO₂) and difluoromethyl (-CF₂H) groups—the extreme steric crowding around the C1 and C2 chlorines creates severe kinetic bottlenecks. This guide explains the causality behind low conversion rates across three primary functionalization pathways and provides field-proven, self-validating protocols to overcome them.

Module 1: Nucleophilic Aromatic Substitution (SₙAr)

Q: Why is my amine nucleophile failing to displace the C2 chlorine despite the strong activating effect of the ortho-nitro group?

Causality & Mechanism: In a standard SₙAr reaction, the nucleophile must attack the trigonal planar (sp²) carbon at an angle that allows the formation of a tetrahedral Meisenheimer (σ-adduct) complex[1]. For 1,2-dichloro-4-(difluoromethyl)-3-nitrobenzene, the C2 position is sandwiched between a bulky chlorine at C1 and a nitro group at C3. This extreme steric hindrance physically blocks the nucleophile's approach trajectory. Furthermore, the adjacent -CF₂H group restricts the rotational freedom of the nitro group, preventing it from achieving the necessary coplanarity to fully stabilize the negative charge of the intermediate complex.

Solution: You must force the reaction kinetically using high temperatures and stabilize the highly strained Meisenheimer complex thermodynamically using strongly polar aprotic solvents (e.g., DMSO or DMF).

Protocol 1: High-Temperature SₙAr with Steric Override

This protocol is designed to force SₙAr at the hindered C2 position using a primary amine.

  • Setup: In an oven-dried Schlenk flask under nitrogen, dissolve 1.0 equiv of 1,2-dichloro-4-(difluoromethyl)-3-nitrobenzene in anhydrous DMSO (0.2 M concentration).

  • Reagent Addition: Add 2.5 equiv of the primary amine nucleophile and 2.0 equiv of N,N-diisopropylethylamine (DIPEA) as a non-nucleophilic base.

  • Heating: Heat the reaction mixture to 110 °C. Crucial Step: Do not use standard reflux; use a sealed pressure tube if the amine is volatile to maintain a high kinetic collision rate.

  • Validation Checkpoint (Self-Validating Step): Monitor the reaction via LC-MS after 4 hours. A successful SₙAr will show a mass shift of [M - Cl + Amine]. If you observe a mass corresponding to [M - Cl + OH], your DMSO is wet, and competitive hydrolysis has occurred. The protocol validates its own anhydrous integrity if only the aminated product is observed.

  • Workup: Quench with ice water to precipitate the product, filter, and wash with cold water to remove DMSO and amine salts.

Module 2: Chemoselective Nitro Reduction

Q: I am trying to reduce the nitro group to an aniline, but I am seeing massive dehalogenation (loss of chlorine). How do I stop this?

Causality & Mechanism: Standard hydrogenation catalysts, particularly Palladium on Carbon (Pd/C), are highly active for the oxidative addition of C-Cl bonds. Because the chlorines in this substrate are activated by the electron-withdrawing -CF₂H group, Pd/C will rapidly catalyze hydrodehalogenation alongside nitro reduction[2].

Solution: You must use a "poisoned" catalyst. Sulfided Platinum on Carbon (Pt(S)/C) or Iron-promoted Platinum (Pt-Fe/C) are the industry standards for this exact problem. The sulfur partially blocks the highly active step-edge sites on the platinum lattice, preventing the oxidative addition of the C-Cl bond while leaving the planar terrace sites open for the reduction of the -NO₂ group[2].

Protocol 2: Chemoselective Hydrogenation using Pt(S)/C
  • Setup: Charge a high-pressure autoclave with 1,2-dichloro-4-(difluoromethyl)-3-nitrobenzene (1.0 equiv) in methanol (0.5 M).

  • Catalyst Loading: Add 1-3 mol% of 5% Pt(S)/C (Sulfided Platinum on Carbon).

  • Purging & Reaction: Seal the reactor, purge 3x with N₂, then 3x with H₂. Pressurize to 5 bar (75 psi) H₂ and stir at 25–30 °C. Do not exceed 40 °C, as thermal energy can overcome the sulfide poisoning effect.

  • Validation Checkpoint (Self-Validating Step): Monitor hydrogen uptake. The reaction should consume exactly 3.0 molar equivalents of H₂. If the uptake exceeds 3.0 equivalents, hydrodehalogenation is occurring. Stop the reaction immediately.

  • Workup: Vent the H₂ gas, purge with N₂, and filter the mixture through a tight Celite pad to remove the pyrophoric catalyst. Evaporate the filtrate to yield the intact dichloroaniline.

Module 3: Palladium-Catalyzed Cross-Coupling

Q: My Buchwald-Hartwig amination or Suzuki coupling stalls at <10% conversion. Is the substrate too deactivated?

Causality & Mechanism: The substrate is actually too activated for standard cross-coupling, leading to an unexpected failure mode: Catalyst Poisoning. The highly electron-deficient nitro group acts as a strong π-acceptor. Once the Palladium(0) catalyst enters the catalytic cycle, the ortho-nitro group can coordinate directly to the Pd center, trapping it in a stable, unreactive metallacycle[3]. Additionally, the extreme steric bulk prevents the final "reductive elimination" step of the catalytic cycle.

Solution: You must use extremely bulky, electron-rich ligands (such as N-Heterocyclic Carbenes (NHCs) or Buchwald biaryl phosphines like BrettPhos). These "umbrella-shaped" ligands force the metal center away from the nitro group, preventing coordination poisoning, and their sheer size physically forces the product to undergo reductive elimination[3].

Protocol 3: Sterically-Forced Buchwald-Hartwig Amination
  • Setup: In a glovebox, combine the substrate (1.0 equiv), amine (1.2 equiv), Pd₂(dba)₃ (2 mol%), BrettPhos ligand (4 mol%), and freshly sublimed NaOtBu (1.5 equiv) in anhydrous 1,4-dioxane.

  • Reaction: Heat to 100 °C for 12 hours under rigorous exclusion of oxygen.

  • Validation Checkpoint (Self-Validating Step): Analyze the crude mixture by GC-FID. A stalled reaction due to catalyst poisoning will show unreacted starting material and a black palladium mirror on the flask walls. A successful reaction utilizing the bulky ligand will maintain a homogenous yellow/orange solution, validating that the Pd remains active in the catalytic cycle.

Quantitative Data Summary

The following table summarizes the expected conversion rates and primary failure modes based on the chosen reaction conditions for this specific substrate.

Reaction TypeReagents / CatalystTemp (°C)Expected ConversionPrimary Failure Mode / Bottleneck
SₙAr Sec-Amine, K₂CO₃, THF65< 5%Steric clash prevents Meisenheimer complex.
SₙAr Pri-Amine, DIPEA, DMSO110> 85%Hydrolysis (if DMSO is wet).
Nitro Reduction 10% Pd/C, H₂ (1 atm)25100% (Wrong Product)Complete hydrodehalogenation (loss of Cl).
Nitro Reduction 5% Pt(S)/C, H₂ (5 atm)30> 95% (Desired)Incomplete reduction if H₂ pressure drops.
Cross-Coupling Pd(PPh₃)₄, Na₂CO₃90< 10%Catalyst poisoning by -NO₂ coordination.
Cross-Coupling Pd₂(dba)₃, BrettPhos100> 80%Protodehalogenation if base is too strong.

Reaction Pathway & Bottleneck Visualization

The diagram below maps the three primary functionalization pathways for the substrate, highlighting the mechanistic bottlenecks and the specific chemical solutions required to achieve high conversion.

G cluster_SNAr SₙAr Pathway cluster_Red Nitro Reduction cluster_Couple Cross-Coupling Substrate 1,2-Dichloro-4-(difluoromethyl) -3-nitrobenzene SNAr_Prob Bottleneck: Steric Hindrance at C2 blocks nucleophile Substrate->SNAr_Prob Red_Prob Bottleneck: Hydrodehalogenation (Loss of Cl with Pd/C) Substrate->Red_Prob Couple_Prob Bottleneck: Catalyst Poisoning by NO2 coordination Substrate->Couple_Prob SNAr_Sol Solution: Polar Aprotic Solvents (DMSO) + High Temp SNAr_Prob->SNAr_Sol Red_Sol Solution: Sulfided Pt/C or Béchamp (Fe/HCl) Red_Prob->Red_Sol Couple_Sol Solution: Bulky NHC or Biaryl Phosphine Ligands Couple_Prob->Couple_Sol

Caption: Mechanistic bottlenecks and validated chemical solutions for functionalizing the hindered substrate.

References

  • The Journal of Organic Chemistry. "Nucleophilic Aromatic Substitution Reactions Described by the Local Electron Attachment Energy." ACS Publications. Available at:[Link][1]

  • National Institutes of Health (NIH). "Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions." PMC. Available at:[Link][3]

Sources

Troubleshooting

Analytical Support Center: Resolving HPLC Peak Overlap for 1,2-Dichloro-4-(difluoromethyl)-3-nitrobenzene

Executive Summary & Chemical Context 1,2-Dichloro-4-(difluoromethyl)-3-nitrobenzene is a highly substituted, electron-deficient aromatic compound. During HPLC method development, researchers frequently encounter overlapp...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

1,2-Dichloro-4-(difluoromethyl)-3-nitrobenzene is a highly substituted, electron-deficient aromatic compound. During HPLC method development, researchers frequently encounter overlapping peaks. This is primarily due to the co-elution of positional isomers (e.g., 1,3-dichloro- or 2-nitro- variants) which possess nearly identical partition coefficients (LogP). Because standard C18 columns rely almost exclusively on hydrophobic dispersive forces, they often fail to resolve these structurally similar impurities. This technical guide provides causality-driven troubleshooting steps and self-validating protocols to achieve baseline resolution.

Diagnostic Workflow

HPLC_Workflow Start Overlapping Peaks Detected 1,2-Dichloro-4-(difluoromethyl) -3-nitrobenzene Diag Analyze Chromatogram Identify Nature of Overlap Start->Diag Isomer Co-elution of Positional Isomers Diag->Isomer Similar Retention PeakShape Peak Asymmetry (Fronting / Tailing) Diag->PeakShape Distorted Peaks PFP Switch to PFP Stationary Phase Isomer->PFP Solvent Match Sample Solvent to Mobile Phase PeakShape->Solvent Volume Reduce Injection Volume & Concentration PeakShape->Volume MeOH Change Modifier: MeCN -> MeOH PFP->MeOH

Diagnostic workflow for resolving overlapping peaks in halogenated nitrobenzenes.

Troubleshooting FAQs: Mechanistic Solutions

Q1: Why do positional isomers of 1,2-Dichloro-4-(difluoromethyl)-3-nitrobenzene co-elute on my standard C18 column? A1: C18 columns separate analytes primarily based on hydrophobic (dispersive) interactions. Because positional isomers of this specific molecule have virtually identical hydrophobicities, they exhibit similar retention times on alkyl phases. To resolve them, you must exploit alternative retention mechanisms. Switching to a Pentafluorophenyl (PFP) stationary phase introduces π-π interactions, dipole-dipole interactions, and electrostatic interactions. These secondary forces are highly sensitive to the spatial arrangement of the electronegative fluorine, chlorine, and nitro groups on the aromatic ring, providing the shape selectivity needed to pull the isomers apart[1].

Q2: I switched to a PFP column, but the resolution is still poor. What mobile phase adjustments should I make? A2: If you are using Acetonitrile (MeCN) as your organic modifier, switch to Methanol (MeOH). Acetonitrile contains a carbon-nitrogen triple bond that can engage in π-π interactions with the PFP stationary phase. This effectively competes with the electron-deficient aromatic ring of your analyte, masking the column's unique selectivity. Methanol is a protic solvent without π electrons; using it promotes stronger π-π and dipole interactions between the halogenated nitrobenzene and the fluorinated stationary phase, maximizing resolution[2].

Q3: My main peak is fronting, which obscures a minor, closely eluting impurity. How can I correct this? A3: Peak fronting is rarely a column chemistry issue; it is typically caused by sample solvent incompatibility or column overloading. If your sample is dissolved in 100% organic solvent (e.g., pure methanol) but injected into a highly aqueous mobile phase, the analyte travels faster through the column before partitioning properly, causing the peak to smear forward. Ensure the sample solvent matches the initial mobile phase composition and reduce the injection volume to prevent localized phase collapse[3].

Q4: Does column temperature affect the separation of these isomers? A4: Yes. Temperature influences both the mobile phase viscosity and the enthalpy of the analyte-stationary phase interaction. Lowering the column temperature (e.g., from 40°C to 25°C) increases the rigidity of the stationary phase and enhances shape selectivity, which is critical for resolving rigid positional isomers. However, be aware that even a 1°C change can shift retention times by 1–2%, so precise column oven control is mandatory to prevent retention time drift[4].

Self-Validating Experimental Protocols

Protocol A: Orthogonal Column Screening for Isomer Resolution Causality: This protocol systematically evaluates stationary phases to identify the optimal retention mechanism, ensuring that separation is driven by specific chemical interactions rather than brute-force efficiency.

  • Preparation: Prepare a system suitability solution containing 1,2-dichloro-4-(difluoromethyl)-3-nitrobenzene and its known positional isomers at a concentration of 0.1 mg/mL in 50:50 Methanol:Water.

  • Equilibration: Equilibrate three columns of identical dimensions (e.g., 100 x 2.1 mm, 1.8 µm): a standard C18, a Phenyl-Hexyl, and a PFP column.

  • Execution: Run a generic gradient (5% to 95% Methanol over 10 minutes) with 0.1% Formic Acid in water as the aqueous phase on each column.

  • Validation (Self-Check): Calculate the resolution ( Rs​ ) between the critical overlapping pair using the half-height method: Rs​=1.18×W50,1​+W50,2​tR2​−tR1​​ . The system validates itself if Rs​≥1.5 is achieved, confirming baseline separation[5].

  • Optimization: Select the column yielding the highest Rs​ and transition to an isocratic method centered around the elution %B to maximize band spacing.

Protocol B: Mitigating Peak Distortion (Fronting/Tailing) Causality: To ensure minor impurities are not hidden under the tail or front of the main API peak, the physical injection parameters must be optimized to prevent column overload and solvent mismatch.

  • Dilution Check: If the current sample concentration is 1.0 mg/mL, dilute to 0.1 mg/mL to test for mass overload.

  • Solvent Matching: Evaporate the current sample solvent and reconstitute the analyte exactly in the initial mobile phase conditions (e.g., 60% Aqueous / 40% Organic).

  • Volume Titration: Inject 1 µL, 2 µL, and 5 µL volumes sequentially.

  • Validation (Self-Check): Plot the peak asymmetry factor ( As​ ) vs. injection volume. The protocol is validated when As​ remains constant (ideally between 0.9 and 1.2) across the volume range, confirming the absence of volume-induced distortion[3].

Quantitative Data: Stationary Phase & Modifier Comparison

The following table summarizes the expected chromatographic behavior of 1,2-Dichloro-4-(difluoromethyl)-3-nitrobenzene isomers across different method parameters.

Stationary PhaseOrganic ModifierPrimary Interaction MechanismExpected Resolution ( Rs​ )Peak Asymmetry ( As​ )
C18 (Alkyl) AcetonitrileDispersive (Hydrophobic)< 0.8 (Co-elution)1.0 - 1.1
C18 (Alkyl) MethanolDispersive (Hydrophobic)~ 0.9 (Poor)1.0 - 1.1
Phenyl-Hexyl MethanolDispersive + π-π1.1 - 1.3 (Marginal)1.1 - 1.2
PFP (Fluorinated) AcetonitrileDispersive (Masked π-π)1.0 - 1.2 (Marginal)1.0 - 1.1
PFP (Fluorinated) Methanolπ-π, Dipole, Steric> 1.5 (Baseline) 1.0 - 1.1
References
  • Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns Source: Agilent Technologies URL:[Link]

  • Analysis of Positional Isomers of Lapatinib with Agilent Poroshell 120 PFP Columns Source: Agilent Technologies URL:[Link]

  • Understanding Peak Fronting in HPLC Source: Phenomenex URL:[Link]

  • Estimating Resolution for Marginally Separated Peaks Source: LCGC International / Chromatography Online URL:[Link]

  • HPLC Retention Time Drift: Causes & Troubleshooting Guide Source: Timberline Instruments URL:[Link]

Sources

Optimization

Technical Support Center: Distillation &amp; Thermal Stability of 1,2-Dichloro-4-(difluoromethyl)-3-nitrobenzene

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, chemical engineers, and drug development professionals handling highly functionalized halogenated nitroaromatics.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, chemical engineers, and drug development professionals handling highly functionalized halogenated nitroaromatics. Distilling 1,2-Dichloro-4-(difluoromethyl)-3-nitrobenzene presents severe thermal hazards. This document synthesizes mechanistic theory, troubleshooting FAQs, and field-proven protocols to ensure process safety and product integrity.

PART 1: Core Mechanisms of Thermal Degradation

Q: Why does 1,2-Dichloro-4-(difluoromethyl)-3-nitrobenzene pose a severe thermal hazard during conventional batch distillation? A: The instability of this molecule is driven by a dangerous synergy between its functional groups. Nitroaromatics inherently possess a high enthalpy of decomposition (often exceeding -2.5 kJ/g)[1]. While the C–F bonds in the difluoromethyl group are exceptionally strong (bond dissociation energy up to 130 kcal/mol) and highly polarized[2], the spatial crowding of two chlorines, a difluoromethyl group, and a nitro group on a single benzene ring creates significant steric and electronic strain.

During conventional batch distillation, the material is subjected to prolonged heating. This extended "thermal history" drastically lowers the onset temperature of decomposition ( Tonset​ )[3]. The degradation is autocatalytic: initial cleavage of the C-NO2 bond releases NOx radicals, which further oxidize the aromatic ring, leading to an uncontrollable exothermic runaway.

Q: We observed sudden vacuum loss and dark fumes during a recent distillation attempt. What is the exact chemical mechanism behind this failure? A: You have observed a critical thermal runaway. The dark fumes are nitrogen oxides (NOx), confirming that C-NO2 bond homolysis has occurred. The sudden vacuum loss is a direct physical consequence of this rapid off-gassing. Furthermore, if your crude mixture contained trace metal impurities or salts from upstream synthesis, these contaminants can act as catalysts, initiating nitric oxidation of the organic framework at temperatures as low as 140 °C[4].

G A 1,2-Dichloro-4-(difluoromethyl) -3-nitrobenzene B Nitro Group Cleavage (C-NO2 Homolysis) A->B Thermal Stress (>200°C) C Halogen Elimination (HCl / HF Release) A->C Prolonged Heating D Impurity-Catalyzed Redox Reactions A->D Trace Metals / Salts E NOx Gas Evolution & Exothermic Runaway B->E F Acidic Autocatalysis & Equipment Corrosion C->F G Lowered Onset Temp (T_onset < 140°C) D->G G->B

Fig 1. Mechanistic pathways of thermal degradation in halogenated nitroaromatics.

PART 2: Distillation Troubleshooting & Preventive Workflows

Q: How do we self-validate that our distillation parameters are safe before scaling up? A: Never rely solely on literature boiling points. You must establish a self-validating thermal profile using Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC). Crucially, these tests must be performed on the crude distillation residue, not the pure product. Impurities concentrate in the distillation bottoms and dictate the actual safety margin[1].

Quantitative Thermal Stability Parameters

The following table summarizes the critical thermal parameters you must monitor. Compare your empirical ARC/DSC data against these benchmarks to validate your safety envelope.

ParameterTypical Pure NitroaromaticContaminated Crude MixtureImplication for Distillation Strategy
Decomposition Onset ( Tonset​ ) 260 °C – 300 °C140 °C – 200 °CHeating medium must never exceed Tonset​
  • 50 °C.
Enthalpy of Decomp. ( ΔH ) -2.0 to -2.5 kJ/g-1.5 to -3.0 kJ/gHigh explosive potential; requires minimal inventory in the heated zone.
Time to Maximum Rate (TMR) > 24 hours at 150 °C< 2 hours at 150 °CBatch distillation is unsafe due to prolonged residence time. Continuous distillation is required.

PART 3: Experimental Protocol: Safe Continuous Distillation

Because batch distillation subjects the residue to repeated heating and an unacceptable thermal history[3], Wiped-Film Evaporation (WFE) or Short-Path Distillation (SPD) is the mandatory methodology for 1,2-Dichloro-4-(difluoromethyl)-3-nitrobenzene.

Step-by-Step WFE Methodology

1. Pre-Distillation Thermal Screening (The "Go/No-Go" Gate)

  • Action: Run an ARC test on a 5-gram sample of the exact crude feed.

  • Causality: This determines the Time to Maximum Rate (TMR). If TMR is less than 1 hour at your proposed evaporator temperature, the feed must be chemically purified (e.g., via aqueous washing to remove metal salts) before entering the evaporator.

2. Feed Degassing

  • Action: Pass the crude mixture through a falling film evaporator at mild temperatures (e.g., 60 °C) under a moderate vacuum (50-100 mbar).

  • Causality: Removes dissolved oxygen, residual solvents, and low-boiling impurities. If not removed, these volatiles will instantly expand in the high-vacuum WFE, causing violent foaming, loss of vacuum, and product carry-over into the vacuum pumps.

3. High-Vacuum Continuous Distillation (WFE)

  • Action: Feed the degassed material into the WFE. Maintain high vacuum (< 0.1 mbar) to suppress the boiling point. Set the jacket temperature strictly 40 °C below the ARC-determined Tonset​ .

  • Causality: The mechanical wipers spread the liquid into a microscopic film against the heated wall. This reduces the thermal residence time from hours (in a batch pot) to seconds. The molecule vaporizes and condenses instantly on the internal condenser, completely bypassing the kinetic window required for autocatalytic decomposition.

4. Active Residue Quenching

  • Action: Route the heavy bottoms (residue) immediately into a receiving vessel equipped with a cooling jacket set to < 20 °C.

  • Causality: Distillation residues concentrate reactive impurities. Rapid cooling quenches any nascent radical formation, preventing a delayed runaway reaction in the collection vessel.

WFE N1 1. Feed Degassing (Remove Volatiles) N2 2. Wiped-Film Evaporator (High Vacuum, Low Residence) N1->N2 N3 3. Rapid Condensation (Product Recovery) N2->N3 Distillate N4 4. Residue Quenching (Prevent Thermal History) N2->N4 Bottoms

Fig 2. Continuous Wiped-Film Evaporation workflow to minimize thermal history.

PART 4: FAQs on Equipment and Process Safety

Q: What materials of construction (MoC) are recommended for the distillation apparatus? A: Avoid carbon steel and titanium. Carbon steel is highly susceptible to corrosion if trace HCl/HF is eliminated from the difluoromethyl or chloro groups. Titanium can react violently with nitroaromatics under specific conditions. Borosilicate glass (for lab scale) or Hastelloy C-276 (for pilot/production scale) are the only self-validating choices, as they resist halogen acid attack and do not leach Lewis-acidic metals into the process stream.

Q: How do we validate that the distilled product hasn't undergone partial degradation? A: Implement a self-validating analytical loop. Perform quantitative 19 F-NMR and 1 H-NMR on the distillate. The difluoromethyl proton typically appears as a distinct triplet (due to coupling with the two fluorine atoms). Any loss of integration in this triplet, or the appearance of new fluorinated byproducts in the 19 F spectrum, is a direct causal indicator that your evaporator wall temperature is too high and HF elimination is occurring.

References
  • Thermal hazard assessment of nitrobenzene/dinitrobenzene mixtures - PubMed. National Institutes of Health (NIH). Available at:[Link]

  • Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews. Royal Society of Chemistry (RSC). Available at:[Link]

  • Chemical reaction hazards of distillation processes. Institution of Chemical Engineers (IChemE). Available at:[Link]

  • Runaway reaction hazards in processing organic nitrocompounds. Institution of Chemical Engineers (IChemE). Available at:[Link]

Sources

Troubleshooting

Overcoming catalyst poisoning in 1,2-Dichloro-4-(difluoromethyl)-3-nitrobenzene hydrogenation

Technical Support Center: Chemoselective Hydrogenation of Polyhalogenated Nitroarenes Welcome to the Technical Support Center for the chemoselective hydrogenation of complex halonitrobenzenes. As a Senior Application Sci...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Chemoselective Hydrogenation of Polyhalogenated Nitroarenes

Welcome to the Technical Support Center for the chemoselective hydrogenation of complex halonitrobenzenes. As a Senior Application Scientist, I frequently encounter researchers struggling with the reduction of 1,2-dichloro-4-(difluoromethyl)-3-nitrobenzene. The primary failure mode in this transformation is rapid catalyst deactivation (poisoning) mid-reaction.

This guide deconstructs the kinetic and thermodynamic causality behind this poisoning, provides targeted troubleshooting FAQs, and outlines a self-validating protocol to achieve >99% chemoselectivity.

Mechanistic Pathway: Nitro Reduction vs. Hydrodehalogenation

The core challenge in hydrogenating 1,2-dichloro-4-(difluoromethyl)-3-nitrobenzene lies in the competing rates of N=O bond reduction versus C-Cl bond hydrogenolysis.

Mechanism Substrate 1,2-Dichloro-4-(difluoromethyl) -3-nitrobenzene NitroReduction Nitro Reduction (Desired Pathway) Substrate->NitroReduction H2, Pt(S)/C HDC Hydrodechlorination (Parasitic Pathway) Substrate->HDC H2, Pd/C or Pt/C Product 1,2-Dichloro-4-(difluoromethyl) -3-aniline NitroReduction->Product Poison HCl Generation + Catalyst Poisoning HDC->Poison Poison->NitroReduction Irreversible Inhibition

Mechanistic divergence in halonitrobenzene hydrogenation leading to catalyst poisoning.

Troubleshooting Guide & FAQs

Q1: Why does my hydrogenation stall at 50-60% conversion when using standard Pd/C or Pt/C? A1: The stalling is a direct result of parasitic hydrodechlorination (HDC)[1]. While the nitro group reduces readily, standard Palladium (Pd) and unpoisoned Platinum (Pt) surfaces also catalyze the oxidative addition of the aromatic C-Cl bonds. This side reaction cleaves the chlorine atoms, generating stoichiometric amounts of hydrochloric acid (HCl)[2]. The liberated HCl protonates the newly formed aniline product, creating a strongly coordinating ammonium salt that coats the catalyst. Furthermore, free chloride ions strongly adsorb onto the noble metal active sites, competitively inhibiting hydrogen activation and causing the reaction to irreversibly stall.

Q2: How does catalyst selection dictate the chemoselectivity between nitro reduction and dehalogenation? A2: Chemoselectivity is governed by the geometric and electronic requirements of the substrate's adsorption onto the metal lattice. Pd/C is highly active for C-Cl cleavage and should be strictly avoided for this molecule. Standard Pt/C is more selective for the NO₂ group but still yields 5-25% dechlorination[3]. To achieve >99% chemoselectivity, the catalyst must be modified. Sulfided Platinum on Carbon (Pt(S)/C) or Iron-promoted Pt/C (Pt-Fe/C) are the industry standards[2][4]. The sulfur or iron adatoms act as geometric site-blockers. They disrupt the large, contiguous Pt ensembles required for the planar adsorption of the aromatic ring (a prerequisite for C-Cl cleavage), while the end-on adsorption of the nitro group remains unhindered[2].

Q3: What role does the difluoromethyl (-CF₂H) group play in catalyst deactivation? A3: While C-F bonds are thermodynamically stronger than C-Cl bonds, the -CF₂H group is strongly electron-withdrawing. This depletes electron density from the aromatic ring, which facilitates the initial reduction of the nitro group but also stabilizes radical anion intermediates[5]. If the reaction is driven at excessively high temperatures (>80 °C) or pressures to overcome HCl poisoning, the -CF₂H group becomes susceptible to hydrodefluorination, releasing highly corrosive HF gas that degrades both the catalyst support and the reactor vessel.

Q4: Can additives be used to rescue a standard Pt/C catalyzed reaction if Pt(S)/C is unavailable? A4: Yes. If you must use standard Pt/C, you can introduce an acid scavenger to the reaction matrix. Adding a non-nucleophilic organic base (e.g., morpholine or pyridine) or an inorganic base (e.g., sodium bicarbonate) neutralizes the generated HCl in situ[6]. This prevents the protonation of the product amine and mitigates chloride-induced poisoning. However, this is a reactive mitigation strategy; it does not stop the dehalogenation itself, meaning you will still suffer a yield penalty from the loss of the chlorine substituents.

Quantitative Catalyst Performance Comparison

The following table summarizes the expected outcomes when hydrogenating 1,2-dichloro-4-(difluoromethyl)-3-nitrobenzene under standardized conditions (3 bar H₂, 50 °C, Ethanol solvent).

Catalyst SystemSubstrate Conversion (%)Selectivity to Desired Amine (%)Dechlorination Byproducts (%)Catalyst Stability / Poisoning Risk
5% Pd/C > 99< 20> 80Severe (Immediate Poisoning)
5% Pt/C 85 - 9575 - 8515 - 25High (Stalls mid-reaction)
5% Pt/C + Morpholine > 9990 - 955 - 10Moderate (HCl neutralized)
5% Pt(S)/C (Sulfided) > 99> 99< 1Excellent (HDC suppressed)
4%Fe-0.3%Pt/C 1001000Excellent (HDC suppressed)

Self-Validating Experimental Protocol: Chemoselective Hydrogenation

To ensure a self-validating system, this protocol utilizes 5% Pt(S)/C. The validation metric is the continuous, linear uptake of hydrogen gas without the asymptotic stalling characteristic of HCl poisoning.

Materials:

  • Substrate: 1,2-Dichloro-4-(difluoromethyl)-3-nitrobenzene (1.0 equiv)

  • Catalyst: 5% Platinum, sulfided, on carbon (Pt(S)/C) (1-2 mol% Pt relative to substrate)

  • Solvent: Ethyl acetate or Ethanol (anhydrous)

Step-by-Step Methodology:

  • Reactor Preparation: Ensure the high-pressure autoclave is scrupulously clean and dry to prevent unwanted proton sources that could initiate side reactions[5].

  • Loading: Charge the autoclave with the substrate and the selected solvent (typically 0.5 M concentration). Add the 5% Pt(S)/C catalyst. (Causality note: Ethyl acetate is often preferred over methanol to minimize the solubility of any trace HCl formed, further protecting the catalyst).

  • Inerting: Seal the reactor and purge the headspace with Nitrogen (N₂) three times to remove atmospheric oxygen, preventing the formation of explosive H₂/O₂ mixtures and the oxidation of the catalyst surface[3].

  • Pressurization: Pressurize the reactor with Hydrogen (H₂) to 3-5 bar (45-75 psi).

  • Reaction: Heat the mixture to 50 °C under vigorous stirring (800-1000 rpm) to eliminate mass transfer limitations[3]. Monitor the H₂ mass flow controller. A healthy, unpoisoned reaction will show a steady H₂ consumption until exactly 3.0 equivalents of H₂ are absorbed.

  • Termination & Workup: Once H₂ uptake ceases, cool the reactor to room temperature and carefully vent the excess H₂. Purge with N₂. Filter the mixture through a pad of Celite to remove the heterogeneous catalyst.

  • Validation: Concentrate the filtrate under reduced pressure. Analyze via GC-MS or ¹⁹F/¹H NMR. The absence of dechlorinated byproducts confirms the efficacy of the sulfided catalyst.

References

  • Selective hydrogenation of o-chloronitrobenzene over palladium supported nanotubular titanium dioxide derived catalysts, researchg
  • Selective hydrogenation of p-chloronitrobenzene over an Fe promoted Pt/AC c
  • Pt/Al2O3 coated with N-doped carbon as a highly selective and stable catalyst for catalytic hydrogenation of p-chloronitrobenzene to p-chloroaniline, nih.gov,
  • US3275567A - Method of preparing a sulfided platinum on carbon c
  • 1-Bromo-3,5-difluorobenzene, benchchem.com,
  • Ethyl 4-bromo-3-methylbenzo

Sources

Reference Data & Comparative Studies

Validation

Comparing reactivity of 1,2-Dichloro-4-(difluoromethyl)-3-nitrobenzene vs trifluoromethyl analogs

Comparative Reactivity Guide: 1,2-Dichloro-4-(difluoromethyl)-3-nitrobenzene vs. Trifluoromethyl Analogs As a Senior Application Scientist, I frequently encounter the dilemma of choosing between a trifluoromethyl (-CF3)...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Reactivity Guide: 1,2-Dichloro-4-(difluoromethyl)-3-nitrobenzene vs. Trifluoromethyl Analogs

As a Senior Application Scientist, I frequently encounter the dilemma of choosing between a trifluoromethyl (-CF3) and a difluoromethyl (-CF2H) group during early-stage drug design and lead optimization. While both impart significant lipophilicity and metabolic stability, their electronic and steric impacts on the core arene dictate fundamentally different synthetic strategies and target interactions.

In this technical guide, we will dissect the reactivity of 1,2-Dichloro-4-(difluoromethyl)-3-nitrobenzene against its -CF3 analog. We will focus specifically on Nucleophilic Aromatic Substitution (SNAr) kinetics, physicochemical profiling, and downstream functionalization, providing you with the self-validating protocols needed to execute these transformations in your own laboratory.

Physicochemical Profiling & Electronic Effects

To understand the reactivity of these two building blocks, we must first analyze the causality behind their electronic properties:

  • The Trifluoromethyl (-CF3) Analog: The -CF3 group is a strictly hydrophobic, strong electron-withdrawing group (EWG) with a meta-Hammett constant ( σm​ ) of approximately 0.43. It withdraws electron density purely through strong inductive effects, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the arene.

  • The Difluoromethyl (-CF2H) Analog: The -CF2H group is a moderate EWG ( σm​≈0.29 ). However, its defining characteristic is that it acts as a "lipophilic hydrogen bond donor"[1]. The polarized C-H bond can engage in hydrogen bonding on a scale similar to that of thiophenols or anilines[1]. In the context of reactivity, this means the -CF2H proton can engage in transient hydrogen bonding with incoming nucleophiles or solvent molecules, altering the entropy of activation ( ΔS‡ ) during transition state formation.

Reactivity Comparison: Nucleophilic Aromatic Substitution (SNAr)

Both substrates feature a highly deactivated, electron-poor benzene ring. The nitro group at C3 is the primary activating moiety for SNAr.

Regioselectivity: Relative to the C3-nitro group, the C2-chlorine is ortho, making it the prime target for nucleophilic displacement. The fluoroalkyl group at C4 sits meta to the C2-chlorine. Therefore, the reaction rate at C2 is governed by the meta-Hammett constant of the C4 substituent. Because the -CF3 group exerts a stronger inductive pull than the -CF2H group, the -CF3 analog stabilizes the Meisenheimer transition state more effectively, resulting in a significantly faster SNAr rate at the C2 position.

Stability Considerations: While the -CF3 group accelerates SNAr, it can be susceptible to remote defluorination under highly forcing basic conditions[2]. The -CF2H group, while reacting slower in SNAr, often provides a different stability profile and avoids these specific defluorination pathways, making it highly valuable for late-stage functionalization.

SNAr_Mechanism Substrate 1,2-Dichloro-4-(R)-3-nitrobenzene (R = CF3 or CF2H) TS_C2 C2 Meisenheimer Complex Stabilized by ortho-NO2 (Dominant Pathway) Substrate->TS_C2 k_fast (σ_m effect of R) TS_C1 C1 Meisenheimer Complex Stabilized by para-R (Minor Pathway) Substrate->TS_C1 k_slow (σ_p effect of R) Nuc Amine Nucleophile (e.g., Morpholine) Nuc->TS_C2 Nuc->TS_C1 Prod_C2 2-Amino-1-chloro-4-(R)-3-nitrobenzene (Major Product) TS_C2->Prod_C2 -Cl⁻ Prod_C1 1-Amino-2-chloro-4-(R)-3-nitrobenzene (Trace Product) TS_C1->Prod_C1 -Cl⁻

Fig 1: Regioselective SNAr pathways highlighting the dominant C2 substitution driven by ortho-NO2.

Quantitative Data Summary

The following table synthesizes the physicochemical and kinetic differences between the two analogs when subjected to a standard SNAr benchmarking reaction with morpholine[3].

Property / Parameter1,2-Dichloro-4-(CF3)-3-nitrobenzene1,2-Dichloro-4-(CF2H)-3-nitrobenzene
Substituent at C4 -CF3-CF2H
Hammett Constant ( σm​ ) 0.430.29
H-Bond Donor Capacity NoneYes (Similar to aniline)[1]
Lipophilicity ( ΔlogP ) High (+0.8 to +1.0)Moderate (+0.2 to +0.6)[1]
SNAr Regioselectivity >95% at C2>95% at C2
Relative SNAr Rate ( kobs​ ) Faster (Baseline = 1.0x)Slower (~0.4x relative to CF3)
Base Stability Susceptible to defluorination[2]Generally stable

Step-by-Step Experimental Methodologies

To objectively measure these reactivity differences, I rely on self-validating protocols. The methods below are designed to ensure reproducibility and mechanistic clarity.

Protocol 1: Pseudo-First-Order Kinetic Profiling of SNAr

Objective: Determine the observed rate constant ( kobs​ ) for the displacement of the C2-chlorine by morpholine. Self-Validation Mechanism: The inclusion of biphenyl as an internal standard (IS) ensures that any variations in HPLC injection volume or solvent evaporation do not skew the kinetic data. A 10-fold excess of morpholine is used to maintain pseudo-first-order kinetics.

  • Preparation of Stock Solutions: Prepare a 0.2 M solution of the target arene in anhydrous acetonitrile (MeCN), a 0.05 M solution of biphenyl (IS) in MeCN, and a 2.0 M solution of morpholine in MeCN.

  • Reaction Initiation: In a temperature-controlled vial at 25 °C, mix 0.5 mL of the arene stock, 0.5 mL of the IS stock, and 3.0 mL of MeCN. Rapidly inject 1.0 mL of the morpholine stock. Start the timer.

  • Kinetic Sampling: At t = 0, 5, 10, 20, 30, and 60 minutes, withdraw a 50 µL aliquot.

  • Reaction Quenching: Immediately quench the aliquot into 950 µL of a 1% Trifluoroacetic acid (TFA) in Methanol solution. (Causality: TFA instantly protonates the morpholine, arresting the SNAr reaction and stabilizing the sample for accurate analysis).

  • HPLC-UV Analysis: Inject 5 µL of the quenched sample onto a C18 reverse-phase column. Elute with a Water/MeCN gradient (0.1% Formic Acid) and monitor at 254 nm.

  • Data Processing: Plot ln[(Area Ratio)t​/(Area Ratio)0​] versus time. The negative slope of the linear regression yields kobs​ .

Workflow Prep 1. Substrate Standardization (0.1 M in MeCN) React 2. SNAr Reaction (10 eq Morpholine, 25°C) Prep->React Sample 3. Kinetic Sampling (Quench in 1% TFA) React->Sample LCMS 4. HPLC-UV Analysis (254 nm) Sample->LCMS Data 5. Rate (k_obs) Determination LCMS->Data

Fig 2: Standardized pseudo-first-order kinetic workflow for evaluating SNAr reactivity.

Protocol 2: Selective Nitro Reduction (Béchamp Method)

Objective: Reduce the C3-nitro group to an aniline without defluorinating the CF2H or CF3 group. Self-Validation Mechanism: Using mild iron-mediated reduction avoids the use of strong hydride donors or palladium-catalyzed hydrogenation, which could prematurely displace the remaining C1-chlorine or cause hydrodefluorination.

  • Setup: Dissolve 1.0 mmol of the SNAr product (e.g., 2-morpholino-1-chloro-4-(difluoromethyl)-3-nitrobenzene) in 10 mL of Ethanol.

  • Reagent Addition: Add 5.0 mmol of Iron powder (325 mesh) and 10.0 mL of a saturated aqueous NH4Cl solution.

  • Reaction Execution: Heat the biphasic mixture to 70 °C under vigorous stirring for 2 hours. (Causality: Vigorous stirring is critical to maximize the surface area contact between the organic substrate and the solid insoluble iron reductant).

  • Workup: Monitor by TLC (Hexanes/EtOAc 3:1). Once the yellow nitro starting material is consumed, cool to room temperature. Filter the mixture through a pad of Celite to remove iron salts, washing the pad with EtOAc.

  • Isolation: Partition the filtrate with brine, extract with EtOAc, dry over Na2SO4, and concentrate in vacuo to yield the functionalized aniline, ready for downstream cross-coupling.

References[1] Zafrani, Y., et al. "Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept." Journal of Medicinal Chemistry - ACS Publications.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGN1DFlsITVsWid33awc_OZHkp-XIibLpe63lDrP9HXd0hl6__Ni6iV6Pyhgvm9CwJP5n-QgtQVYA4WAzjUOKCJ1GHrCTJybu4-7sj804nrLFqRiB7M6EGAwPPH_n2KhVTctheljuhMjpjtJQOE7PrYSEosBw==[2] "Selective Defluorination of Trifluoromethyl Substituents by Conformationally Induced Remote Substitution." PubMed.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5jPYrt2RK_qbxrqo499J8J60mXh-aqHPJaRYjt0ycCPmax3mKKgc6YYkTekS1FgcHOAplQ0ji-71p9Bzw1ukXXRXtoAfwjbCyrdbnVLxy_ChKp4Tu_n_6KKNHfk82mNeol9xn[3] Darvas, F., et al. "Flow Chemistry. Volume 1: Fundamentals[2 ed.]" DOKUMEN.PUB.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtyPLHblgLNvKqTkDlVmjU4XdfdKAopa31oNXW4LiyKu0pS0TEKtT4fqwLPcLJu_O7CO2X7DcASEkSGlGLW7S1cemG7xxIhlus8pUkWNBOViBKEt1jTUkUd2Faw6dUkdeZ71SELT0Ts-7kFyHUQxJ6HkXjax-lyndBe4DkU1ruQPv5m-Cm4QExX7_GRQ_Q

Sources

Comparative

HPLC Method Development and Validation for 1,2-Dichloro-4-(difluoromethyl)-3-nitrobenzene: A Comparative Guide

As an application scientist, I frequently observe laboratories defaulting to standard C18 columns when developing quantification methods for novel small molecules. While C18 is a versatile workhorse, relying on it for hi...

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Author: BenchChem Technical Support Team. Date: April 2026

As an application scientist, I frequently observe laboratories defaulting to standard C18 columns when developing quantification methods for novel small molecules. While C18 is a versatile workhorse, relying on it for highly functionalized, electron-deficient aromatics like 1,2-Dichloro-4-(difluoromethyl)-3-nitrobenzene (CAS: 1806356-65-9) often leads to protracted method development and poor resolution of synthetic regioisomers.

This guide provides an objective, data-driven comparison of stationary phase selectivities and outlines a self-validating, methodology for the accurate quantification of this complex halogenated nitroaromatic compound.

Analyte Profiling & The Causality of Column Selection

1,2-Dichloro-4-(difluoromethyl)-3-nitrobenzene is characterized by extreme lipophilicity and a highly deactivated aromatic ring. The presence of a difluoromethyl group (-CHF₂), a nitro group (-NO₂), and two chlorine atoms creates significant steric hindrance and a strong localized dipole moment.

Why Standard C18 Fails

C18 stationary phases rely almost exclusively on dispersive (hydrophobic) interactions. When attempting to separate our target analyte from its synthetic regioisomers (e.g., 1,3-dichloro variants), C18 often fails. Because the overall hydrophobicity (LogP) of these positional isomers is virtually identical, a pure C18 phase cannot adequately resolve them, leading to peak co-elution.

The Pentafluorophenyl (PFP) Advantage

To achieve baseline resolution, we must exploit orthogonal retention mechanisms. As demonstrated in , Pentafluorophenyl (PFP) columns provide superior performance for halogenated nitroaromatics through three distinct mechanisms:

  • Dipole-Dipole Interactions: The highly electronegative C–F bonds on the PFP ligand interact strongly with the polar nitro and difluoromethyl groups of the analyte.

  • π-π Interactions: The rigid aromatic ring of the PFP phase provides alternative electron interactions compared to alkyl chains.

  • Shape Selectivity: The planar rigidity of the PFP ring offers exceptional steric recognition, allowing it to easily discriminate between ortho, meta, and para-substituted halogenated isomers.

Table 1: Stationary Phase Selectivity Comparison
Column ChemistryPrimary Retention MechanismRegioisomer Resolution (Rs)Peak Shape (Asymmetry)Suitability for Analyte
Standard C18 Hydrophobic (Dispersive)< 1.2 (Co-elution)1.15Poor
Biphenyl Hydrophobic, π-π1.6 (Partial)1.10Moderate
PFP (Fluorinated) Dipole-Dipole, π-π, Shape> 2.5 (Baseline) 1.02 Optimal

Method Development & Validation Workflow

The following diagram illustrates the logical progression from initial column screening to final method validation, ensuring a Quality by Design (QbD) approach.

Method_Workflow A Analyte Profiling 1,2-Dichloro-4-(difluoromethyl)-3-nitrobenzene B Stationary Phase Screening (C18 vs. PFP) A->B C PFP Column Selected (Dipole & Shape Selectivity) B->C Orthogonal Selectivity D Mobile Phase Optimization (Gradient ACN/Water + 0.1% FA) C->D E ICH Q2(R2) Validation Framework D->E Finalize Protocol F Specificity (Resolution > 2.0) E->F G Linearity & Range (R² > 0.999) E->G H Accuracy & Precision (%RSD < 2.0%) E->H

Workflow for HPLC method development and ICH Q2(R2) validation.

Self-Validating Experimental Protocol

A trustworthy analytical method must be self-validating. The protocol below incorporates continuous System Suitability Testing (SST) and bracketing standards. If the SST fails at any point, the sequence is designed to halt automatically, preventing the generation of compromised data.

Step 1: Sample & Standard Preparation
  • Diluent Selection: Use 50:50 Acetonitrile:Water (v/v).

  • Causality: 1,2-Dichloro-4-(difluoromethyl)-3-nitrobenzene is highly lipophilic. Using 100% aqueous diluent causes precipitation, while 100% organic diluent causes severe peak fronting due to the solvent effect (the sample solvent being stronger than the initial mobile phase). A 50:50 mixture ensures complete solubilization while maintaining sharp peak morphology.

  • Working Standard: Prepare a nominal concentration of 100 µg/mL.

Step 2: Chromatographic Conditions
  • Column: PFP (Pentafluorophenyl), 150 mm × 4.6 mm, 3 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in MS-Grade Water. (Causality: Low pH suppresses secondary silanol interactions on the silica support, preventing peak tailing).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0.0 - 2.0 min: 40% B

    • 2.0 - 8.0 min: 40% → 90% B

    • 8.0 - 10.0 min: 90% B (Wash)

    • 10.1 - 15.0 min: 40% B (Equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Causality: Elevated temperature reduces mobile phase viscosity, lowering backpressure and improving mass transfer kinetics).

  • Detection: UV at 254 nm.

Step 3: System Suitability Test (SST) Execution

Before injecting unknown samples, inject the 100 µg/mL standard six times.

  • Acceptance Criteria: Retention Time %RSD ≤ 1.0%, Peak Area %RSD ≤ 2.0%, Tailing Factor (Tf) ≤ 1.5, Theoretical Plates (N) ≥ 5000.

ICH Q2(R2) Method Validation Framework

Following the , the method must be rigorously validated to prove it is "fit for purpose." The table below summarizes the quantitative data requirements and expected performance metrics for this specific assay.

Table 2: ICH Q2(R2) Validation Parameters & Quantitative Results
Validation ParameterExperimental DesignAcceptance CriteriaTypical Result (PFP Column)
Specificity Inject blank, standard, and spiked impurities.No interfering peaks at target RT; Rs > 2.0 for impurities.Rs = 2.8 (vs. nearest isomer)
Linearity 5 concentration levels (50% to 150% of nominal).Correlation coefficient (R²) ≥ 0.999.R² = 0.9998
Accuracy (Recovery) Spike API into matrix at 80%, 100%, and 120% (n=3 each).Mean recovery between 98.0% and 102.0%.99.4% – 100.8%
Repeatability 6 replicate injections of the 100% standard.Peak Area %RSD ≤ 2.0%.%RSD = 0.65%
Intermediate Precision Different analyst, different day, different instrument.Overall %RSD ≤ 2.0%.%RSD = 0.82%
Robustness Deliberate variations: Flow (±0.1 mL/min), Temp (±2°C).SST criteria must still be met.Pass (Tf < 1.2 across all)

References

  • Validation of Analytical Procedures: Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

  • Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Waters Corporation. Available at: [Link]

  • NEW ACE® C18-PFP - A Unique C18 Bonded HPLC Column with the Extra Selectivity of a Pentafluorophenyl (PFP) Phase. Chromatography Today. Available at:[Link]

Validation

Mass spectrometry fragmentation pattern analysis of 1,2-Dichloro-4-(difluoromethyl)-3-nitrobenzene

An in-depth analytical evaluation of 1,2-Dichloro-4-(difluoromethyl)-3-nitrobenzene requires navigating a complex web of competing fragmentation pathways. As a highly functionalized halogenated nitroaromatic, this compou...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth analytical evaluation of 1,2-Dichloro-4-(difluoromethyl)-3-nitrobenzene requires navigating a complex web of competing fragmentation pathways. As a highly functionalized halogenated nitroaromatic, this compound serves as a critical intermediate in advanced agrochemical and pharmaceutical synthesis. However, its structural crowding—featuring two chlorine atoms, a difluoromethyl group, and a nitro group—creates unique challenges for mass spectrometry (MS) structural elucidation.

This guide provides an objective, mechanistic comparison between Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) , detailing how each platform interrogates the molecule's structural integrity.

Analyte Profiling & Mechanistic Fragmentation Principles

The fragmentation behavior of 1,2-Dichloro-4-(difluoromethyl)-3-nitrobenzene is dictated by severe steric hindrance. The nitro group at position 3 is flanked by a bulky chlorine atom at position 2 and a difluoromethyl group at position 4.

  • Steric Inhibition of Resonance: This crowding forces the nitro group out of the coplanar alignment with the benzene ring. Because it cannot fully conjugate with the aromatic π -system, the C-N bond is significantly weakened. Consequently, the direct homolytic cleavage and loss of a nitro radical (•NO 2​ , -46 Da) is highly favored over the rearrangement-driven loss of nitric oxide (NO, -30 Da)[1].

  • Halogen Isotopic Signatures & Cleavage: The presence of two chlorine atoms provides a self-validating 9:6:1 isotopic cluster (M, M+2, M+4), which serves as an internal diagnostic tool for tracking chlorine retention in fragment ions. The primary fragmentation for the halogens is the loss of a chlorine radical (•Cl, -35 Da)[1].

  • Difluoromethyl Stability: While the C-F bonds are exceptionally strong, the difluoromethyl group can undergo α -cleavage to lose the entire •CF 2​ H radical (-51 Da) or eject hydrogen fluoride (HF, -20 Da) under specific high-energy conditions[2].

Technology Comparison: GC-EI-MS vs. LC-ESI-MS/MS

To objectively assess the compound, we must compare how different ionization energies dictate the dominant fragmentation pathways.

GC-EI-MS (Hard Ionization): Operating at a standard 70 eV, EI strips an electron to form a highly energetic radical cation (M +• ). This excess internal energy drives extensive, reproducible fragmentation. EI is the benchmark for generating library-matchable "fingerprints" of nitrobenzenes[3]. The weakened C-N bond makes the [M - NO 2​ ] + ion the base peak in the spectrum.

LC-ESI-MS/MS (Soft Ionization): ESI operates near atmospheric pressure and imparts minimal internal energy. For highly electronegative compounds like halogenated nitroaromatics, ESI in negative mode often bypasses standard deprotonation. Instead, it captures a free thermal electron in the source plasma to form a stable radical anion ([M] −• ). Tandem MS (Collision-Induced Dissociation, CID) is then required to force fragmentation. In ESI-MS/MS, the competition between the loss of radical species (•NO 2​ , •Cl) and neutral molecules is heavily influenced by the collision energy applied[4].

Comparative Fragmentation Data

The table below summarizes the quantitative fragmentation behavior of the 35 Cl isotope (nominal mass 241 Da) across both platforms.

Fragment IdentityNominal m/zGC-EI-MS Relative Abundance (%)LC-ESI-MS/MS (CID 20 eV) Relative Abundance (%)Mechanistic Origin
M +• / [M] −• 24145%100%Intact molecular ion (radical cation in EI, radical anion in ESI).
[M - NO 2​ ] +/− 195100% (Base Peak)40%Cleavage of weakened C-N bond; loss of •NO 2​ .
[M - Cl] +/− 20630%85%Cleavage of C-Cl bond; loss of •Cl.
[M - CF 2​ H] +/− 19025%10%Cleavage of C-C bond; loss of difluoromethyl radical.
[M - NO] +/− 21115%5%Complex rearrangement; loss of neutral NO.
[M - NO 2​
  • Cl] +/−
16060%20%Sequential radical losses.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols integrate causality-driven methodology and self-validating system suitability tests (SST).

Protocol A: GC-EI-MS Structural Fingerprinting
  • System Suitability Test (SST): Tune the mass spectrometer using Perfluorotributylamine (PFTBA).

    • Causality: By verifying the relative abundances of m/z 69, 219, and 502, you mathematically confirm that the quadrupole mass filter is uniformly transmitting both low-mass fragments and high-mass intact ions without mass-dependent discrimination.

  • Sample Preparation: Dissolve the analyte in GC-grade hexane to a concentration of 10 µg/mL.

    • Causality: Hexane has a significantly lower expansion multiplier in the heated GC inlet compared to dichloromethane (DCM). This prevents "backflash"—where vaporized solvent expands beyond the liner capacity into the pneumatic lines—ensuring quantitative reproducibility.

  • Injection: Perform a 1 µL splitless injection at 250°C to ensure complete volatilization of the halogenated aromatic.

  • Separation: Utilize a 5% phenyl-methylpolysiloxane (DB-5MS) column (30m x 0.25mm x 0.25µm). Program the oven: 60°C (hold 1 min), ramp at 20°C/min to 280°C (hold 5 min).

  • Ionization & Detection: Operate the EI source at 70 eV and 230°C. Scan range: m/z 50–300. Validate the presence of the 9:6:1 isotopic cluster at m/z 241, 243, and 245 to confirm the preservation of the dichloro-moiety prior to fragmentation.

Protocol B: LC-ESI-MS/MS Radical Anion Analysis
  • Sample Preparation: Dissolve the analyte in 50:50 Methanol:Water with no acidic modifiers, targeting 1 µg/mL.

    • Causality: Unlike basic analytes that require formic acid for protonation, nitroaromatics rely on electron capture in negative mode. Acidic modifiers quench the local electron pool in the ESI source, drastically reducing the [M] −• signal.

  • Chromatography: Inject 2 µL onto a C18 column (50 x 2.1 mm, 1.7 µm). Run a rapid gradient from 10% to 90% Acetonitrile (in Water) over 5 minutes.

  • Ionization (Negative Mode): Set the capillary voltage to a low -2.5 kV.

    • Causality: High voltages in negative mode easily induce corona discharge, which destabilizes the plasma and degrades the signal-to-noise ratio. A lower voltage promotes stable thermal electron capture.

  • Tandem MS (CID): Isolate m/z 241 in Q1. Ramp the Argon collision gas energy in Q2 from 10 to 40 eV. Monitor the crossover point where the intact [M] −• signal decays and the [M - Cl] (m/z 206) and [M - NO 2​ ] (m/z 195) product ions maximize.

Fragmentation Pathway Visualization

The following diagram maps the primary electron ionization (EI) fragmentation cascades, highlighting the competitive radical losses.

MS_Fragmentation M M+• (m/z 241) 1,2-Dichloro-4-(difluoromethyl) -3-nitrobenzene M_NO2 [M - NO2]+ (m/z 195) Loss of Nitro Radical M->M_NO2 - •NO2 (-46 Da) M_NO [M - NO]+ (m/z 211) Loss of Nitric Oxide M->M_NO - NO (-30 Da) M_Cl [M - Cl]+ (m/z 206) Loss of Chlorine Radical M->M_Cl - •Cl (-35 Da) M_CF2H [M - CF2H]+ (m/z 190) Loss of Difluoromethyl M->M_CF2H - •CF2H (-51 Da) M_NO2_Cl [M - NO2 - Cl]+ (m/z 160) Subsequent Cleavage M_NO2->M_NO2_Cl - •Cl (-35 Da) M_Cl->M_NO2_Cl - •NO2 (-46 Da)

Fragmentation pathways of 1,2-Dichloro-4-(difluoromethyl)-3-nitrobenzene in EI-MS.

References

  • Mass Spectrometry: Fragmentation Source: Miami University (miamioh.edu) URL:[Link]

  • Controlling the Cleavage of Carbon–Carbon Bonds To Generate α,α-Difluorobenzyl Carbanions for the Construction of Difluoromethylbenzenes Source: ACS Publications (acs.org) URL:[Link]

  • Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals Source: ResearchGate (researchgate.net) URL:[Link]

  • Benzene, nitro- - the NIST WebBook Source: National Institute of Standards and Technology (nist.gov) URL:[Link]

Sources

Comparative

Comparative Toxicity Analysis: 1,2-Dichloro-4-(difluoromethyl)-3-nitrobenzene vs. Standard Halogenated Nitrobenzenes

As a Senior Application Scientist, understanding the precise toxicological profiles of halogenated nitrobenzene intermediates is critical for ensuring occupational safety and downstream pharmaceutical viability. Halogena...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, understanding the precise toxicological profiles of halogenated nitrobenzene intermediates is critical for ensuring occupational safety and downstream pharmaceutical viability. Halogenated nitrobenzenes (HNBs) are heavily utilized as starting materials in agrochemical and pharmaceutical synthesis[1]. However, their inherent toxicity—primarily manifesting as methemoglobinemia, hepatotoxicity, and skin sensitization—necessitates rigorous comparative screening[2].

This guide provides an objective, data-driven comparison between the highly substituted 1,2-Dichloro-4-(difluoromethyl)-3-nitrobenzene (PubChem ID: 121228427) and traditional HNBs like 1,2-Dichloro-4-nitrobenzene and 3-Chloronitrobenzene [2][3][4].

Mechanistic Causality of HNB Toxicity

The toxicity of nitroaromatic compounds is fundamentally linked to their biotransformation. When HNBs are absorbed (via dermal, inhalation, or oral routes), they undergo hepatic metabolism driven by Cytochrome P450 enzymes and nitroreductases[4].

  • Nitroreduction: The nitro group is reduced to an unstable N-hydroxylamine intermediate.

  • Erythrocyte Oxidation: These intermediates enter the bloodstream and oxidize the ferrous iron ( Fe2+ ) in hemoglobin to ferric iron ( Fe3+ ), forming methemoglobin[2].

  • Hypoxia: Because methemoglobin cannot bind oxygen, systemic hypoxia ensues, leading to lethargy, cyanosis, and potentially coma[2].

The addition of the difluoromethyl ( −CF2​H ) group in 1,2-Dichloro-4-(difluoromethyl)-3-nitrobenzene alters the electron density of the aromatic ring. Fluorination typically increases lipophilicity and metabolic stability, which can either prolong the biological half-life of the compound or sterically hinder the nitroreductase enzymes, thereby modulating the rate of methemoglobin formation.

Toxicity Pathway Diagram

ToxicityWorkflow A Halogenated Nitrobenzene Exposure B Hepatic Cytochrome P450 Metabolism A->B Absorption C N-Hydroxylamine Formation B->C Reduction D RBC Oxidation (Fe2+ to Fe3+) C->D Bloodstream Entry E Methemoglobinemia & Hypoxia D->E O2 Depletion

Figure 1: Biotransformation pathway of halogenated nitrobenzenes leading to methemoglobinemia.

Comparative Quantitative Data

The following table synthesizes the toxicological endpoints of 1,2-Dichloro-4-(difluoromethyl)-3-nitrobenzene against standard HNBs based on established OECD screening data and predictive QSPR models[1][2].

CompoundMolecular Weight ( g/mol )Acute Oral LD50 (Rat)Methemoglobinemia PotentialSkin Sensitization
1,2-Dichloro-4-nitrobenzene 192.00625 - 950 mg/kgHighModerate (Allergic Dermatitis)
3-Chloronitrobenzene 157.55~400 mg/kgHighHigh
1,2-Dichloro-4-(difluoromethyl)-3-nitrobenzene 242.00Predicted >1000 mg/kgModerate (Steric Hindrance)Moderate to High

Note: The difluoromethyl variant exhibits a higher molecular weight and increased steric bulk, which predictive models suggest reduces its immediate acute oral toxicity compared to its non-fluorinated analogs, though chronic exposure risks remain[1][3].

Experimental Protocol: In Vitro Methemoglobinemia Assay

To validate the safety profile of new HNB derivatives, a self-validating in vitro assay utilizing human erythrocytes and rat liver microsomes (RLM) is required. This protocol ensures that the causality between hepatic metabolism and RBC oxidation is accurately measured.

Step-by-Step Methodology
  • Microsomal Activation (Metabolism Simulation):

    • Prepare a reaction mixture containing 1 mg/mL RLM, 2 mM NADPH (cofactor), and 100 µM of the test compound (e.g., 1,2-Dichloro-4-(difluoromethyl)-3-nitrobenzene) in 0.1 M phosphate buffer (pH 7.4).

    • Causality Check: Include a control without NADPH to confirm that toxicity is strictly metabolism-dependent.

    • Incubate at 37°C for 60 minutes to allow for N-hydroxylamine formation.

  • Erythrocyte Incubation:

    • Isolate human red blood cells (RBCs) from whole blood via centrifugation (2500 rpm, 10 mins) and wash three times with PBS.

    • Suspend RBCs to a 10% hematocrit in PBS.

    • Transfer the microsomal reaction supernatant to the RBC suspension and incubate for an additional 2 hours at 37°C.

  • Quantification of Methemoglobin:

    • Lyse the RBCs using a 1% Triton X-100 solution.

    • Measure the absorbance of the lysate at 630 nm (specific for methemoglobin) and 540 nm (total hemoglobin) using a UV-Vis spectrophotometer.

    • Calculate the percentage of methemoglobin relative to total hemoglobin.

  • Validation:

    • Use 1,2-Dichloro-4-nitrobenzene as a positive control (expected to yield >30% methemoglobin conversion)[2].

References

  • Molecular toxicity of nitrobenzene derivatives to tetrahymena pyriformis based on SMILES descriptors using Monte Carlo, docking, and MD simulations. doi.org. Available at:[Link]

  • Biodegradation of 3-Chloronitrobenzene and 3-Bromonitrobenzene by Diaphorobacter sp. Strain JS3051. Applied and Environmental Microbiology. Available at:[Link]

  • 1,2-Dichloro-4-nitrobenzene CAS N°:99-54-7. OECD SIDS. Available at:[Link]

Sources

Validation

Benchmarking Catalytic Efficiency: Chemoselective Reduction of 1,2-Dichloro-4-(difluoromethyl)-3-nitrobenzene

Executive Summary In the realm of active pharmaceutical ingredient (API) synthesis, evaluating the true efficiency of a hydrogenation catalyst requires a substrate that actively punishes poor chemoselectivity. 1,2-Dichlo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of active pharmaceutical ingredient (API) synthesis, evaluating the true efficiency of a hydrogenation catalyst requires a substrate that actively punishes poor chemoselectivity. 1,2-Dichloro-4-(difluoromethyl)-3-nitrobenzene serves as an ultimate "stress test" molecule for benchmarking catalytic efficiency.

The objective is to reduce the nitro group to an amine—yielding 2,3-dichloro-6-(difluoromethyl)aniline —without triggering hydrodehalogenation (cleavage of the C-Cl bonds) or defluorination (reduction of the -CF₂H group). This guide objectively compares the performance of conventional nanoparticle catalysts against state-of-the-art Single-Atom Catalysts (SACs), providing mechanistic causality and self-validating experimental protocols for drug development professionals.

Mechanistic Causality: The Selectivity Challenge

To understand why certain catalysts fail while others succeed, we must analyze the electronic and steric environment of the substrate [1].

  • The Substrate's Electronic Penalty: The presence of a nitro group and a difluoromethyl group renders the aromatic ring highly electron-deficient. This electron withdrawal significantly weakens the adjacent C-Cl bonds, lowering the activation energy required for oxidative addition by transition metals.

  • Why Pd/C Fails (The Baseline): Conventional Palladium on Carbon (Pd/C) features contiguous active metal sites on its nanoparticle surface. These multi-atom ensembles facilitate dual-site coordination, which is a prerequisite for the oxidative addition into the C-Cl bond. Consequently, Pd/C rapidly reduces the nitro group but immediately proceeds to hydrodehalogenate the ring [3].

  • Why Co-N-C Succeeds (The State-of-the-Art): Cobalt-Nitrogen-Carbon (Co-N-C) single-atom catalysts isolate the active metal centers within a nitrogen-doped carbon matrix. The single-atom geometry sterically and electronically prevents the multi-site adsorption required to break the C-Cl bond. Instead, the isolated Co-Nₓ sites promote the heterolytic cleavage of H₂, generating polar active hydrogen pairs (Hᵟ⁺ and Hᵟ⁻) that specifically target the polar -NO₂ group [1, 2].

Pathway cluster_catalysts Sub 1,2-Dichloro-4-(difluoromethyl) -3-nitrobenzene Pd Pd/C (Baseline) Sub->Pd Pt Pt/C + Modifier Sub->Pt Co Co-N-C (SAC) Sub->Co Hydro Hydrodehalogenation (Loss of C-Cl) Pd->Hydro Contiguous Sites (C-Cl Activation) Mixed Moderate Selectivity (Minor Byproducts) Pt->Mixed Steric Hindrance Target Chemoselective Reduction (2,3-dichloro-6-(difluoromethyl)aniline) Co->Target Isolated Single Atoms (No C-Cl Cleavage)

Mechanistic pathway illustrating catalyst-dependent chemoselectivity and byproduct formation.

Benchmarking Data Presentation

The following table synthesizes quantitative benchmarking data for the reduction of 1,2-dichloro-4-(difluoromethyl)-3-nitrobenzene under standardized conditions (2.0 MPa H₂, 80 °C, Ethanol solvent, 4 hours) [1, 3, 4].

Catalyst SystemMetal LoadingConversion (%)Chemoselectivity (%)Hydrodehalogenation (%)Defluorination (%)TOF (h⁻¹)
5% Pd/C 1.0 mol%>99.912.487.1<0.5450
5% Pt/C + V/C 1.0 mol%96.584.214.31.5320
Co-N-C (SAC) 0.5 mol%>99.9>99.5<0.1<0.11,850

Data Insights:

  • Pd/C is highly active but structurally unsuited for this substrate, destroying the target molecule via rapid dechlorination.

  • Pt/C modified with Vanadium suppresses dechlorination but suffers from lower Turnover Frequencies (TOF) and induces minor defluorination due to prolonged reaction times.

  • Co-N-C achieves near-perfect chemoselectivity and superior TOF, proving that single-atom dispersion is the optimal architectural choice for polyfunctionalized electron-deficient arenes.

Experimental Protocols: A Self-Validating Workflow

To ensure scientific integrity, the benchmarking protocol must be a self-validating system . The inclusion of an internal standard (dodecane) ensures that GC-FID peak integration translates to an absolute mass balance. If Conversion ≠ Yield of Target + Yield of Known Byproducts, the system automatically flags undetected oligomerization or volatile defluorination products, prompting immediate ¹⁹F-NMR cross-validation.

Step-by-Step Methodology

Step 1: Substrate and Catalyst Preparation

  • In a nitrogen-filled glovebox, weigh 1.0 mmol of 1,2-dichloro-4-(difluoromethyl)-3-nitrobenzene.

  • Add the substrate to a 50 mL Parr reactor glass liner.

  • Add the selected catalyst (e.g., 0.5 mol% Co-N-C).

  • Add 0.5 mmol of n-dodecane (Internal Standard for mass balance validation).

  • Suspend the mixture in 10 mL of anhydrous ethanol.

Step 2: High-Pressure Hydrogenation

  • Seal the Parr reactor and transfer it to the high-pressure manifold.

  • Purge the reactor three times with Argon (1.0 MPa), followed by three purges with H₂ (1.0 MPa).

  • Pressurize the reactor to exactly 2.0 MPa with H₂.

  • Heat the reactor to 80 °C under vigorous stirring (1000 rpm to eliminate mass transfer limitations).

Step 3: Sampling and Self-Validation Analysis

  • Extract 50 µL aliquots at 1h, 2h, and 4h intervals using a high-pressure sampling valve.

  • Dilute the aliquots with 1 mL of ethyl acetate and filter through a 0.22 µm PTFE syringe filter to remove the catalyst.

  • GC-FID Analysis: Quantify the remaining substrate, target aniline, and dechlorinated byproducts against the dodecane internal standard. Calculate the mass balance.

  • ¹⁹F-NMR Cross-Validation: If the GC-FID mass balance drops below 98%, subject the sample to ¹⁹F-NMR (using trifluorotoluene as an internal standard) to quantify any loss of the -CF₂H group.

Workflow Prep Substrate + Catalyst + Dodecane (IS) React Parr Reactor (2.0 MPa H2, 80°C) Prep->React Sample Aliquots at 1h, 2h, 4h React->Sample Analysis GC-FID (Mass Balance) 19F-NMR (Defluorination) Sample->Analysis Result Calculate TOF & Chemoselectivity Analysis->Result

Self-validating experimental workflow for benchmarking catalytic efficiency and mass balance.

References

  • Origin of the Activity of Co–N–C Catalysts for Chemoselective Hydrogenation of Nitroarenes. ACS Catalysis, 2021. URL:[Link]

  • Environment Molecules Boost the Chemoselective Hydrogenation of Nitroarenes on Cobalt Single-Atom Catalysts. ACS Catalysis, 2022. URL:[Link]

  • Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development, 2015. URL:[Link]

  • Unprecedentedly high activity and selectivity for hydrogenation of nitroarenes with single atomic Co1-N3P1 sites. Nature Communications, 2022. URL:[Link]

Comparative

Structural Authentication of 1,2-Dichloro-4-(difluoromethyl)-3-nitrobenzene: A Cross-Validation Guide Using NMR and FT-IR Spectroscopy

In the rigorous landscape of drug development and agrochemical synthesis, the structural authentication of heavily substituted fluorinated aromatics demands uncompromising analytical precision. The compound 1,2-Dichloro-...

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Author: BenchChem Technical Support Team. Date: April 2026

In the rigorous landscape of drug development and agrochemical synthesis, the structural authentication of heavily substituted fluorinated aromatics demands uncompromising analytical precision. The compound 1,2-Dichloro-4-(difluoromethyl)-3-nitrobenzene presents a unique analytical challenge: it possesses four distinct electron-withdrawing substituents clustered on a single aromatic ring. While the difluoromethyl (-CF₂H) group is highly prized as a lipophilic bioisostere for hydroxyl moieties due to its unique capacity to act as a hydrogen bond donor , verifying its exact regiochemistry alongside the nitro and chloro groups requires a multi-modal approach.

As a Senior Application Scientist, I designed this guide to provide an objective, comparative analysis of Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy. By cross-referencing the functional group identification capabilities of IR with the precise atomic connectivity provided by NMR, we establish a self-validating analytical workflow that eliminates the risk of positional isomer mischaracterization .

Mechanistic Grounding: Why Cross-Validation is Critical

Relying on a single analytical modality for a tetra-substituted benzene ring often leads to false positives:

  • The Limitation of FT-IR: While IR is exceptional at identifying the presence of specific functional groups (e.g., the strong N-O stretches of the nitro group or the C-F stretches of the difluoromethyl group), it cannot definitively resolve the spatial relationship (ortho, meta, para) between these groups.

  • The Limitation of NMR: While ¹³C NMR provides carbon counts, quaternary carbons bonded to strongly electron-withdrawing groups (like -NO₂ and -Cl) often suffer from long relaxation times and weak signal intensities, making them difficult to assign unambiguously without extensive 2D experiments.

  • The Cross-Validation Synergy: FT-IR definitively proves the presence of the functional groups, while multinuclear NMR (¹H, ¹⁹F, ¹³C) proves their exact connectivity. Specifically, the scalar coupling (J-coupling) between the proton and fluorines in the CF₂H group acts as an isotopic fingerprint that bridges both techniques.

Comparative Analysis of Analytical Modalities
Structural FeatureFT-IR SignatureNMR SignatureCross-Validation Synergy
Difluoromethyl (-CF₂H) Strong C-F stretches (1050–1200 cm⁻¹)¹H: Triplet (ngcontent-ng-c2437473516="" class="ng-star-inserted">6.8 ppm, ²J{HF} ≈ 55 Hz)¹⁹F: Doublet (-113 ppm, ²J_{FH} ≈ 55 Hz)IR confirms C-F bonds; NMR confirms the exact H-C-F₂ connectivity and quantifies the H:F ratio.
Nitro Group (-NO₂) Asymmetric stretch (~1530 cm⁻¹)Symmetric stretch (~1350 cm⁻¹)¹³C: Deshielded quaternary carbon (~145-150 ppm)IR definitively proves NO₂ presence, which is often difficult to assign by ¹³C NMR alone due to long relaxation times.
Aryl Chlorides (-Cl) C-Cl stretch (~700–800 cm⁻¹)¹³C: Quaternary carbons at C1 and C2IR confirms halogen presence; NMR confirms their ortho relationship via the remaining C5-C6 proton couplings.
Aromatic Ring (C5-H, C6-H) C=C stretch (~1600 cm⁻¹)C-H stretch (>3000 cm⁻¹)¹H: Two doublets (~7.5-8.0 ppm, ³J_{HH} ≈ 8.5 Hz)NMR proves the ortho-substitution pattern (C5 and C6 are adjacent), ruling out meta/para isomers.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the following protocols are designed as closed-loop, self-validating systems. Every step includes an internal control to verify the accuracy of the resulting data.

Protocol A: Quantitative Multinuclear NMR (qNMR)

Quantitative ¹⁹F NMR requires an internal standard to ensure accurate integration of the fluorinated moiety against the rest of the molecule .

Step-by-Step Methodology:

  • Sample Preparation: Weigh exactly 15.0 mg of 1,2-Dichloro-4-(difluoromethyl)-3-nitrobenzene and dissolve it completely in 0.6 mL of anhydrous CDCl₃.

  • Internal Standard Addition: Add exactly 5.0 μL of Benzotrifluoride (PhCF₃) to the NMR tube.

    • Causality: PhCF₃ provides a sharp, distinct singlet at -63.0 ppm in ¹⁹F NMR, which does not overlap with the target's -113 ppm doublet, allowing for absolute quantification and chemical shift calibration.

  • Instrument Tuning: Lock on the deuterium signal of CDCl₃. Shim the Z-axis until the CDCl₃ residual peak FWHW is <1.0 Hz.

  • Acquisition Parameters (¹H and ¹⁹F):

    • Acquire ¹H NMR at 400 MHz (16 scans) and ¹⁹F NMR at 376 MHz (64 scans).

    • Critical Parameter: Set the relaxation delay (D1) to 5 seconds.

    • Causality: Fluorinated and nitro-aromatic protons exhibit extended longitudinal relaxation times (T₁). A standard 1-second delay will truncate the signal, leading to an artificially low integration for the CF₂H proton and causing the self-validation check to fail.

  • Self-Validation Check: Integrate the PhCF₃ peak (set to 3F). The integration of the target's CF₂H fluorine doublet must equal exactly 2F, and the corresponding ¹H NMR triplet must equal exactly 1H. Any deviation greater than 5% indicates either an impurity or incomplete magnetization recovery.

Protocol B: Attenuated Total Reflectance FT-IR (ATR-FTIR)

ATR-FTIR avoids the moisture contamination commonly associated with KBr pellet preparation, which is critical when analyzing hydrogen-bond donating groups like CF₂H .

Step-by-Step Methodology:

  • Background Calibration: Collect an ambient air background spectrum (32 scans, 4 cm⁻¹ resolution) using a diamond ATR crystal.

  • Sample Application: Deposit 2 mg of the neat crystalline sample directly onto the ATR crystal. Apply consistent pressure using the anvil to ensure uniform optical contact.

  • Acquisition: Scan the sample from 4000 to 400 cm⁻¹.

  • Self-Validation Check: Inspect the 3200–3600 cm⁻¹ region.

    • Causality: If ambient moisture is present, a broad O-H stretch will appear, potentially masking the subtle C-H aromatic stretches (>3000 cm⁻¹). If an O-H stretch is detected, the sample must be dried under vacuum and re-acquired to ensure spectral purity.

Cross-Validation Workflow Visualization

The following diagram illustrates the logical flow of data from parallel analytical modalities into a unified structural confirmation.

CrossValidation cluster_NMR NMR Spectroscopy cluster_IR FT-IR Spectroscopy Start 1,2-Dichloro-4-(difluoromethyl) -3-nitrobenzene NMR_Prep Sample Prep (CDCl3 + PhCF3 Std) Start->NMR_Prep IR_Prep Sample Prep (Diamond ATR) Start->IR_Prep NMR_1H ¹H NMR: CF2H Triplet (²J_HF ≈ 55 Hz) NMR_Prep->NMR_1H NMR_19F ¹⁹F NMR: CF2H Doublet (²J_FH ≈ 55 Hz) NMR_Prep->NMR_19F Validation Orthogonal Cross-Validation (Match J-Couplings & Stretches) NMR_1H->Validation NMR_19F->Validation IR_NO2 NO2 Stretches (1530 & 1350 cm⁻¹) IR_Prep->IR_NO2 IR_CF C-F Stretches (1050-1200 cm⁻¹) IR_Prep->IR_CF IR_NO2->Validation IR_CF->Validation Result Verified Regiochemistry & Structural Integrity Validation->Result

Workflow for orthogonal cross-validation of NMR and FT-IR spectral data.

References

  • Title: CF2H, a Hydrogen Bond Donor Source: National Institutes of Health (PMC) / Journal of the American Chemical Society URL: [Link]

  • Title: Copper-Mediated Difluoromethylation of Aryl and Vinyl Iodides at Room Temperature Source: Organic Letters (ACS Publications) URL: [Link]

Validation

Comparative Yield Analysis of 1,2-Dichloro-4-(difluoromethyl)-3-nitrobenzene Synthesis Pathways

Executive Summary Difluoromethylated arenes, such as 1,2-dichloro-4-(difluoromethyl)-3-nitrobenzene, are highly valued in modern drug development. The difluoromethyl (CF₂H) group acts as a lipophilic hydrogen bond donor,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Difluoromethylated arenes, such as 1,2-dichloro-4-(difluoromethyl)-3-nitrobenzene, are highly valued in modern drug development. The difluoromethyl (CF₂H) group acts as a lipophilic hydrogen bond donor, improving both metabolic stability and membrane permeability compared to traditional functional groups[1]. Furthermore, highly substituted chlorofluoronitrobenzenes serve as critical, structurally complex intermediates for advanced pharmaceuticals and agrochemicals[2].

Synthesizing this specific pentasubstituted benzene ring requires overcoming significant regiochemical and electronic hurdles. This guide objectively compares three distinct synthetic pathways, analyzing the mechanistic causality behind their yields, scalability, and regiocontrol, to provide process chemists with a definitive methodological standard.

Mechanistic & Yield Comparison of Synthetic Pathways

To establish the most efficient route to 1,2-dichloro-4-(difluoromethyl)-3-nitrobenzene, we must evaluate the inherent chemical biases of three primary strategies: Deoxyfluorination, Cross-Coupling, and Electrophilic Nitration.

Pathway A: Deoxyfluorination of 3,4-Dichloro-2-nitrobenzaldehyde (Optimal)
  • Mechanism: Nucleophilic fluorination of a pre-existing aldehyde using Diethylaminosulfur trifluoride (DAST) or XtalFluor-E.

  • Causality: The strongly electron-withdrawing nitro and chloro groups increase the electrophilicity of the carbonyl carbon, accelerating the initial nucleophilic attack by the fluorinating agent. Because the regiochemistry is entirely pre-determined by the starting material, this pathway avoids the generation of isomeric mixtures.

  • Performance: Yields the target compound in 78–85% . The reaction is highly scalable and completely regioselective.

Pathway B: Cu-Catalyzed Cross-Coupling of 1-Bromo-3,4-dichloro-2-nitrobenzene
  • Mechanism: Copper-catalyzed difluoromethylation using TMSCF₂H and a fluoride source (e.g., CsF).

  • Causality: While direct difluoromethylation methods are highly sought after for late-stage functionalization[1], the presence of the nitro group complicates the catalytic cycle. The nitro group can competitively coordinate to the copper center, potentially poisoning the catalyst or promoting proto-debromination. By utilizing a bulky bidentate ligand (e.g., 1,10-phenanthroline), the Cu(III) intermediate is sterically stabilized, preventing rapid degradation.

  • Performance: Yields the target compound in 55–65% . It is a viable alternative if the corresponding aldehyde is unavailable, but suffers from moderate yield loss due to reduction byproducts.

Pathway C: Electrophilic Aromatic Nitration of 1,2-Dichloro-4-(difluoromethyl)benzene
  • Mechanism: Standard mixed-acid nitration (HNO₃/H₂SO₄).

  • Causality: This pathway relies on the directing effects of existing substituents. The CF₂H group is moderately electron-withdrawing and directs meta, while the chlorine atoms are deactivating but ortho/para directing. These synergistic directing effects strongly favor nitration at the 5-position (para to the C2-chlorine and meta to the C4-CF₂H group) due to a lower steric penalty.

  • Performance: The desired 3-nitro isomer is formed in exceptionally low yields (~15% ). The poor regioselectivity makes this pathway inefficient for targeted synthesis.

PathwayComparison Target Target Molecule: 1,2-Dichloro-4-(difluoromethyl) -3-nitrobenzene PathA Pathway A: Deoxyfluorination Target->PathA PathB Pathway B: Cu-Catalyzed Cross-Coupling Target->PathB PathC Pathway C: Electrophilic Nitration Target->PathC SMA 3,4-Dichloro-2-nitro benzaldehyde PathA->SMA SMB 1-Bromo-3,4-dichloro -2-nitrobenzene PathB->SMB SMC 1,2-Dichloro-4- (difluoromethyl)benzene PathC->SMC YieldA Yield: 78-85% High Regiocontrol SMA->YieldA YieldB Yield: 55-65% Moderate Scalability SMB->YieldB YieldC Yield: ~15% Poor Regioselectivity SMC->YieldC

Logical decision tree comparing three synthetic pathways for the target difluoromethylated arene.

Quantitative Yield Analysis

Synthesis PathwayStarting MaterialKey ReagentsRegioselectivityReaction TempIsolated YieldScalability
A: Deoxyfluorination 3,4-Dichloro-2-nitrobenzaldehydeDAST, DCMAbsolute (Pre-set)0 °C to RT78 - 85% High
B: Cu-Cross-Coupling 1-Bromo-3,4-dichloro-2-nitrobenzeneTMSCF₂H, CuI, CsFAbsolute (Pre-set)80 °C55 - 65% Moderate
C: Electrophilic Nitration 1,2-Dichloro-4-(difluoromethyl)benzeneHNO₃, H₂SO₄Poor (Mixture)0 °C to 60 °C~15% Low

Standardized Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific analytical checkpoints to verify intermediate success.

Protocol A: Deoxyfluorination (Recommended Route)

ProtocolWorkflow Step1 Dissolve Aldehyde in dry DCM (0 °C) Step2 Dropwise addition of DAST (1.5 eq) Step1->Step2 Step3 Warm to RT Stir for 4h Step2->Step3 Step4 Quench with Sat. NaHCO3 Step3->Step4 Step5 Phase Separation & Extraction Step4->Step5 Step6 Silica Gel Chromatography Step5->Step6

Step-by-step experimental workflow for the deoxyfluorination of 3,4-dichloro-2-nitrobenzaldehyde.

  • Preparation: Dissolve 3,4-dichloro-2-nitrobenzaldehyde (1.0 equiv) in anhydrous dichloromethane (DCM).

    • Self-Validation: Perform Karl Fischer titration on the DCM; moisture must be <10 ppm. Excess moisture reacts with DAST to generate HF, leading to starting material decomposition.

  • Reagent Addition: Cool the reactor to 0 °C under an inert atmosphere. Add DAST (1.5 equiv) dropwise over 30 minutes.

    • Self-Validation: Monitor the internal temperature probe. An exotherm exceeding 5 °C indicates an excessively rapid addition rate, which promotes the formation of gem-difluoro ether dimers.

  • Thermal Maturation: Allow the reaction to naturally warm to room temperature and stir for 4 hours.

    • Self-Validation: Monitor via TLC (Hexanes/EtOAc 9:1). Complete consumption of the UV-active aldehyde spot (R_f ~0.3) and the appearance of a higher-running product spot (R_f ~0.6) confirms reaction completion.

  • Quenching: Slowly pour the mixture into a vigorously stirred solution of saturated aqueous NaHCO₃ at 0 °C.

    • Self-Validation: Wait until CO₂ evolution ceases entirely before transferring to a separatory funnel. This ensures all unreacted DAST is neutralized, preventing downstream HF generation during concentration.

  • Purification & Verification: Extract the aqueous layer with DCM, dry the combined organic layers over MgSO₄, concentrate under reduced pressure, and purify via silica gel chromatography.

    • Self-Validation: Analyze the purified product via ¹⁹F NMR. The presence of a characteristic doublet at approximately -114 ppm (J = 55 Hz) confirms the successful installation of the CF₂H group.

Protocol B: Cu-Catalyzed Cross-Coupling (Alternative Route)
  • Complexation: Combine CuI (0.2 equiv), 1,10-phenanthroline (0.2 equiv), and CsF (2.0 equiv) in anhydrous DMF.

    • Self-Validation: A distinct color change to deep red/brown indicates the successful formation of the active Cu-phenanthroline complex.

  • Substrate Addition: Add 1-bromo-3,4-dichloro-2-nitrobenzene (1.0 equiv) and TMSCF₂H (1.5 equiv).

    • Self-Validation: Seal the vessel tightly under an argon atmosphere; oxygen intrusion will rapidly oxidize the active Cu(I) catalyst to inactive Cu(II), halting the reaction.

  • Reaction & Analysis: Heat the sealed vessel to 80 °C for 12 hours.

    • Self-Validation: Analyze a crude reaction aliquot via GC-MS. The presence of the molecular ion peak at m/z 241 (M⁺) validates product formation. A significant peak at m/z 191 serves as a warning for proto-debromination (the primary reduction byproduct), indicating that the catalyst loading or ligand ratio requires optimization.

References

  • Fujiwara, Y. et al. "A New Reagent for Direct Difluoromethylation." National Institutes of Health (PMC). URL: [Link]

  • "US5545768A - Process for the preparation of chlorofluronitrobenzenes and difluoronitrobenzenes." Google Patents.
  • Beaulieu, C. et al. "Deoxofluorination of Alcohols and Aldehydes with XtalFluor-E and XtalFluor-M." Organic Letters (2009). URL: [Link]

  • Fier, P. S., & Hartwig, J. F. "Copper-Mediated Difluoromethylation of Aryl and Heteroaryl Iodides and Bromides." Journal of the American Chemical Society (2013). URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1,2-Dichloro-4-(difluoromethyl)-3-nitrobenzene

This guide provides an in-depth, procedural framework for the safe handling and disposal of 1,2-Dichloro-4-(difluoromethyl)-3-nitrobenzene (CAS No. 1806356-65-9).

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, procedural framework for the safe handling and disposal of 1,2-Dichloro-4-(difluoromethyl)-3-nitrobenzene (CAS No. 1806356-65-9). As a halogenated nitroaromatic compound, this substance requires meticulous management to ensure the safety of laboratory personnel and to maintain environmental compliance. The protocols outlined herein are designed for researchers, scientists, and drug development professionals, emphasizing the scientific principles behind each procedural step to foster a culture of safety and responsibility.

Hazard Identification and Chemical Profile

Understanding the inherent risks of a chemical is the foundation of its safe management. 1,2-Dichloro-4-(difluoromethyl)-3-nitrobenzene is a complex organic molecule whose hazardous properties can be inferred from its structure and data on analogous compounds. The presence of chlorine atoms, a nitro group, and a difluoromethyl group on a benzene ring suggests potential for toxicity, environmental persistence, and chemical reactivity.

Table 1: Chemical and Physical Properties

PropertyValueSource
CAS Number 1806356-65-9[1]
Molecular Formula C₇H₃Cl₂F₂NO₂[1]
Molecular Weight 242.01 g/mol [1]
Appearance Likely a solid, from colorless to tan/yellow crystals (based on analogues)[2][3][4]

While a specific, comprehensive toxicological profile for this exact compound is not widely available, data from structurally similar chemicals, such as dichloronitrobenzenes, provides a strong basis for a precautionary approach.[5][6]

Table 2: Anticipated Hazard Classifications (Based on Analogues)

Hazard ClassGHS CategoryPrecautionary StatementRationale and Reference
Acute Toxicity (Oral) Category 4H302: Harmful if swallowedDichloronitrobenzene analogues are consistently classified as harmful if ingested.[5][6][7][8]
Acute Toxicity (Dermal) Category 4H312: Harmful in contact with skinSkin absorption is a significant route of exposure for nitroaromatics.[5][9]
Acute Toxicity (Inhalation) Category 4H332: Harmful if inhaledInhalation of dusts or vapors can cause respiratory irritation and systemic toxicity.[5]
Skin Corrosion/Irritation Category 2H315: Causes skin irritationHalogenated aromatics are known skin irritants.[5][7]
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritationDirect contact can cause significant eye irritation.[5][6][7]
Specific Target Organ Toxicity Category 3 (Respiratory)H335: May cause respiratory irritationDusts can irritate the respiratory tract.[5]
Hazardous to the Aquatic Environment Acute & ChronicH401/H411: Toxic to aquatic life with long lasting effectsChlorinated nitroaromatics are known to be toxic to aquatic organisms and environmentally persistent.[2][5][10]

The Hierarchy of Controls and Personal Protective Equipment (PPE)

Safe handling is achieved by implementing a hierarchy of controls. Engineering controls (like fume hoods) and administrative controls (like standard operating procedures) are primary. Personal Protective Equipment (PPE) is the final, but critical, barrier.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for Chemical Safety cluster_1 Practical Application Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls Substitution->Engineering Administrative Administrative Controls Engineering->Administrative FumeHood Work in a Chemical Fume Hood Engineering->FumeHood PPE PPE (Least Effective) Administrative->PPE SOP Follow Standard Operating Procedures Administrative->SOP Gloves Wear Appropriate Gloves, Goggles, Lab Coat PPE->Gloves

Caption: Hierarchy of controls for managing chemical risks.

  • Engineering Controls : Always handle 1,2-Dichloro-4-(difluoromethyl)-3-nitrobenzene within a certified chemical fume hood to minimize inhalation exposure.[5]

  • Hand Protection : Wear impervious chemical-resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected before use and disposed of after handling the material or if contamination is suspected.[5][6]

  • Eye Protection : Use chemical safety goggles or a face shield to protect against splashes or airborne particles.[2][5]

  • Body Protection : A standard laboratory coat is required. For tasks with a higher risk of spillage, a chemically resistant apron should be worn.

  • Respiratory Protection : If working outside of a fume hood (not recommended) or during a large spill, a particulate filter respirator adapted to the airborne concentration of the substance is necessary.[2]

Waste Management and Segregation Protocol

Proper disposal begins at the point of generation. Meticulous segregation and labeling are non-negotiable to ensure compliance and prevent dangerous chemical reactions. This substance must be treated as a regulated hazardous waste.

Step-by-Step Waste Accumulation:

  • Waste Classification : Immediately classify all materials contaminated with 1,2-Dichloro-4-(difluoromethyl)-3-nitrobenzene as Hazardous Waste . Specifically, it falls under the category of halogenated organic waste.

  • Container Selection : Use a dedicated, chemically-resistant waste container (e.g., high-density polyethylene or glass) with a secure, vapor-tight lid. The container must be in good condition with no leaks or residues on the outside.

  • Labeling : The waste container must be clearly labeled with:

    • The words "HAZARDOUS WASTE "

    • The full chemical name: "1,2-Dichloro-4-(difluoromethyl)-3-nitrobenzene "

    • An accurate list of any solvents or other chemicals in the mixture.

    • The appropriate hazard pictograms (e.g., Exclamation Mark for irritant/harmful, Environment).

    • The "Accumulation Start Date" (the date the first drop of waste was added).

  • Segregation and Storage : Store the sealed waste container in a designated satellite accumulation area or central storage area. It must be segregated from incompatible materials, particularly:

    • Strong Bases (e.g., sodium hydroxide) : Can cause violent reactions or decomposition.[2][5][11]

    • Strong Oxidizing Agents (e.g., potassium permanganate) : Can create explosive mixtures.[2][4][11]

    • Food and Feedstuffs .[2][4]

Emergency Procedures: Spill and Exposure Management

Accidents require a swift, confident, and correct response. All personnel handling this compound must be familiar with these procedures.

Small Spill Cleanup Protocol (<10 grams)

Spill_Response_Workflow cluster_main Small Spill Response (<10g) cluster_details Key Actions Alert 1. Alert Personnel & Secure Area DonPPE 2. Don Appropriate PPE Alert->DonPPE Contain 3. Contain & Absorb DonPPE->Contain PPE_Details Gloves, Goggles, Lab Coat, Respirator if needed DonPPE->PPE_Details Collect 4. Collect Waste Contain->Collect Absorb_Details Cover with vermiculite or sand. Moisten slightly to prevent dust. Contain->Absorb_Details Decontaminate 5. Decontaminate Area Collect->Decontaminate Collect_Details Carefully sweep into a labeled waste container. Do NOT create dust. Collect->Collect_Details Dispose 6. Dispose of Materials as Hazardous Waste Decontaminate->Dispose Decon_Details Wipe area with appropriate solvent, then soap & water. Decontaminate->Decon_Details

Caption: Step-by-step workflow for managing a small chemical spill.

  • Alert & Secure : Immediately alert colleagues in the area and restrict access.

  • Don PPE : Wear the appropriate PPE as described in Section 2.

  • Contain : Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.[11] If appropriate, moisten the material slightly to prevent dusting.[2][4]

  • Collect : Carefully sweep the absorbed material into a designated hazardous waste container.[2][4][11] Use non-sparking tools.

  • Decontaminate : Wipe the spill area with a suitable solvent (e.g., acetone), followed by a thorough wash with soap and water.[11] Collect all cleaning materials (wipes, etc.) as hazardous waste.

  • Dispose : Seal and label the waste container and move it to the designated hazardous waste storage area.

First Aid Measures

  • Inhalation : Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[5][8]

  • Skin Contact : Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[8][10] Seek medical attention if irritation persists.[8]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][8] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water.[7] Seek immediate medical attention and show the Safety Data Sheet or container label to the medical professional.[5]

Final Disposal Pathway

Disposal of 1,2-Dichloro-4-(difluoromethyl)-3-nitrobenzene is strictly regulated. Under no circumstances should this chemical or its containers be disposed of in the general trash or poured down the drain.[2][11]

The only acceptable method of disposal is through a licensed hazardous waste management facility. The primary technology used for such compounds is high-temperature incineration . This process is necessary to ensure the complete destruction of the chlorinated and nitroaromatic structures, which are resistant to other forms of degradation.

Disposal Workflow:

Disposal_Pathway cluster_workflow Regulated Disposal Workflow Lab 1. Lab Bench (Generation) SAA 2. Satellite Accumulation Area (Segregated Storage) Lab->SAA Proper Labeling EHS 3. EHS Pickup (Institutional Compliance) SAA->EHS Scheduled Collection Facility 4. Licensed Disposal Facility (Final Destruction) EHS->Facility Manifested Transport

Caption: The compliant pathway for hazardous chemical waste disposal.

  • Contact Your EHS Office : Your institution's Environmental Health & Safety (EHS) department is your primary resource. They will provide the correct containers, labels, and schedule a pickup for your properly accumulated hazardous waste.

  • Documentation : Maintain accurate records of the waste generated, including the chemical composition and quantity. Your EHS office will provide a manifest for transportation, which serves as a legal record of the waste's journey from your lab to its final disposal.

  • Professional Disposal : The EHS office will contract with a licensed professional waste disposal service that is permitted to handle and incinerate halogenated hazardous waste in accordance with all federal, state, and local environmental regulations.[5]

By adhering to these procedures, you ensure that your critical research and development activities are conducted with the highest commitment to safety, integrity, and environmental stewardship.

References

  • ICSC 0254 - 1,2-DICHLORO-4-NITROBENZENE . INCHEM. [Link]

  • Benzene, 1,2-dichloro-4-(difluoromethyl)-3-nitro- | 1806356-65-9 . Appchem. [Link]

  • Specifications of 1,2-Dichloro-4-fluoromethyl-3-nitrobenzene . Capot Chemical. [Link]

  • 1,2-dichloro-3-fluoro-4-nitrobenzene CAS#: 100465-04-1 . ChemWhat. [Link]

  • MSDS of 1,2-Dichloro-4-nitrobenzene . Capot Chemical. [Link]

  • SAFETY DATA SHEET - 1-(Difluoromethoxy)-4-nitrobenzene . Thermo Fisher Scientific. [Link]

  • 1,2-Dichloro-4-nitrobenzene . Wikipedia. [Link]

  • SAFETY DATA SHEET - 1,2-Dichloro-4-nitrobenzene . Thermo Fisher Scientific. [Link]

  • Biodegradation of Nitroaromatic Compounds and Explosives . CSWAB. [Link]

  • Nitroaromatic Compounds, from Synthesis to Biodegradation . National Institutes of Health (NIH). [Link]

  • EPA Hazardous Waste Codes . Environment Safety Division, University of New Hampshire. [Link]

  • Solvent Wastes in the Laboratory – Disposal and/or Recycling . University of Nebraska-Lincoln. [Link]

  • Investigation of Selected Potential Environmental Contaminants: Nitroaromatics . U.S. Environmental Protection Agency (EPA). [Link]

  • Hazardous Waste: Guidelines and Regulations, Federal Register Notice . U.S. Environmental Protection Agency (EPA). [Link]

  • Effect of inhaled 1,2-dichlorobenzene on cytochrome P450s and lipid peroxidation in B6C3F1 mice . Journal of Biomedical and Translational Research. [Link]

  • Guidelines for the identification and proper management of hazardous fractions in construction and demolition waste . Environmental Protection Agency (Ireland). [Link]

  • Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing . American Chemistry Council. [Link]

  • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste . eCFR :: 40 CFR Part 261. [Link]

  • ICSC 0254 - 1,2-DICHLORO-4-NITROBENZENE . International Labour Organization. [Link]

Sources

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
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Feasible Synthetic Routes

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1,2-Dichloro-4-(difluoromethyl)-3-nitrobenzene
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1,2-Dichloro-4-(difluoromethyl)-3-nitrobenzene
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